molecular formula C12H15NO4 B558679 Boc-4-Abz-OH CAS No. 66493-39-8

Boc-4-Abz-OH

货号: B558679
CAS 编号: 66493-39-8
分子量: 237,25 g/mole
InChI 键: ZJDBQMWMDZEONW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Boc-4-Abz-OH, also known as this compound, is a useful research compound. Its molecular formula is C12H15NO4 and its molecular weight is 237,25 g/mole. The purity is usually 95%.
The exact mass of the compound 4-((tert-Butoxycarbonyl)amino)benzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-12(2,3)17-11(16)13-9-6-4-8(5-7-9)10(14)15/h4-7H,1-3H3,(H,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJDBQMWMDZEONW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60373146
Record name 4-[(tert-Butoxycarbonyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66493-39-8
Record name 4-[(tert-Butoxycarbonyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-{[(tert-butoxy)carbonyl]amino}benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Boc-4-Abz-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of N-tert-butoxycarbonyl-4-aminobenzoic acid (Boc-4-Abz-OH), a key building block in synthetic organic chemistry, particularly in the realm of peptide synthesis and pharmaceutical development.

Chemical Identity and Physical Properties

This compound is a derivative of 4-aminobenzoic acid (PABA) where the amino group is protected by a tert-butoxycarbonyl (Boc) group.[1] This protection strategy is fundamental in peptide chemistry, allowing for the controlled, sequential addition of amino acids.[2]

Table 1: General and Physical Properties of this compound

PropertyValueReferences
IUPAC Name 4-[(tert-butoxycarbonyl)amino]benzoic acid[3]
Synonyms 4-(Boc-amino)benzoic acid, N-Boc-4-aminobenzoic acid, Boc-p-aminobenzoic acid[3][4][5]
CAS Number 66493-39-8[2][3][4][6]
Molecular Formula C₁₂H₁₅NO₄[2][3][4][6]
Molecular Weight 237.25 g/mol [4][6][7]
Appearance White to off-white or beige powder/solid[2][8][9]
Melting Point ~200 °C (with decomposition)[1][9]
Boiling Point 336.2 °C at 760 mmHg (Predicted)[9][10]
Solubility Soluble in organic solvents such as dichloromethane, dimethyl sulfoxide, and methanol; less soluble in water.[8][11]
pKa 4.33 ± 0.10 (Predicted)[5][11]

Spectroscopic and Chromatographic Data

Spectroscopic data is crucial for the identification and characterization of this compound. While specific spectra are proprietary to chemical suppliers, the availability of various spectroscopic data has been confirmed.

Table 2: Spectroscopic and Analytical Data for this compound

Data TypeAvailability/InformationReferences
¹H NMR Data available from chemical suppliers.[12]
¹³C NMR Data available from chemical suppliers.[12]
IR Spectroscopy Data available from chemical suppliers.[12]
Mass Spectrometry Data available from chemical suppliers.[12]
Purity (by HPLC) Typically ≥98.0% or ≥99%[2]

Reactivity and Stability

The chemical behavior of this compound is dictated by the Boc-protected amine and the carboxylic acid functional groups.

  • Stability : The compound is stable under recommended storage conditions, which are typically in a dry environment at 2-8°C.[6][11] It is incompatible with strong oxidizing agents.[6]

  • Reactivity :

    • The carboxylic acid group allows for typical reactions such as esterification and amidation.[8]

    • The Boc protecting group is stable to most bases and nucleophiles but is readily cleaved under acidic conditions, a key feature for its use in peptide synthesis.[13][14] This cleavage is often achieved using trifluoroacetic acid (TFA).[15][16]

  • Hazardous Decomposition : Under fire conditions, hazardous decomposition products include carbon oxides and nitrogen oxides (NOx).[6]

Role in Peptide Synthesis

This compound is a valuable reagent in solid-phase peptide synthesis (SPPS), a cornerstone of drug discovery and development.[2][17] The Boc group serves as a temporary protecting group for the amino functionality, preventing self-polymerization and directing the reaction to the desired C-terminus.[2][15]

The general workflow for incorporating a Boc-protected amino acid in SPPS is depicted below.

Boc_SPPS_Workflow Resin Solid Support (Resin) AA1 Attach first Boc-Amino Acid Resin->AA1 Deprotection Boc Deprotection (e.g., TFA) AA1->Deprotection Wash Wash Deprotection->Wash Wash Neutralization Neutralization (e.g., DIEA) Coupling Couple next Boc-Amino Acid Neutralization->Coupling Repeat Repeat Cycle Coupling->Repeat Wash->Neutralization Repeat->Deprotection Yes Cleavage Cleave Peptide from Resin Repeat->Cleavage No Final_Peptide Final Peptide Cleavage->Final_Peptide Boc_Deprotection_Mechanism cluster_start Boc-Protected Amine Boc_Amine R-NH-Boc Protonation + H⁺ (from TFA) Intermediate [R-NH-C(=O⁺H)-O-tBu] Protonation->Intermediate Protonation Products R-NH₃⁺ + CO₂ + (CH₃)₃C⁺ Intermediate->Products Fragmentation Synthesis_Workflow Start 4-Aminobenzoic Acid Reagents Dissolve in Dioxane/Water + Base (e.g., NaOH) Start->Reagents Boc2O Add Di-tert-butyl dicarbonate (Boc₂O) Reagents->Boc2O Reaction Stir at Room Temperature Boc2O->Reaction Workup1 Remove Dioxane (Rotovap) Reaction->Workup1 Workup2 Acidify with HCl (to pH 3) Workup1->Workup2 Precipitation Precipitation of Product Workup2->Precipitation Isolation Filter, Wash with Water, and Dry Precipitation->Isolation Product This compound Isolation->Product

References

A Technical Guide to N-tert-Butoxycarbonyl-4-aminobenzoic Acid (Boc-4-Abz-OH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-tert-butoxycarbonyl-4-aminobenzoic acid (Boc-4-Abz-OH), a key building block in synthetic organic chemistry. This document details its chemical structure, molecular properties, and a standardized experimental protocol for its synthesis.

Core Compound Properties

This compound is a derivative of 4-aminobenzoic acid where the amino group is protected by a tert-butyloxycarbonyl (Boc) group.[1] This protecting group strategy is fundamental in peptide synthesis and other complex organic syntheses, as it prevents unwanted side reactions involving the amino group while allowing for its selective deprotection under specific acidic conditions.[1][2]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for quick reference.

PropertyValueReferences
Molecular Formula C₁₂H₁₅NO₄[2][3][4]
Molecular Weight 237.25 g/mol [3][4][5]
CAS Number 66493-39-8[2][4][5]
Appearance White to off-white/light brown powder[2][3]
Melting Point ~200 °C (decomposition)[3]
Linear Formula (CH₃)₃CO₂CNHC₆H₄CO₂H[5]
SMILES String CC(C)(C)OC(=O)Nc1ccc(cc1)C(O)=O[5]
InChI Key ZJDBQMWMDZEONW-UHFFFAOYSA-N[5]

Experimental Protocols

Synthesis of this compound from 4-Aminobenzoic Acid

This protocol details a common and reliable method for the synthesis of this compound.

Objective: To protect the amino group of 4-aminobenzoic acid with a tert-butyloxycarbonyl (Boc) group.

Materials:

  • 4-aminobenzoic acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH)

  • Dioxane

  • Water

  • 3N Hydrochloric acid (HCl)

Procedure:

  • Dissolution: In a suitable reaction vessel, dissolve 4-aminobenzoic acid in a mixture of dioxane and water.

  • Basification: Add sodium hydroxide to the mixture to create basic conditions, which facilitates the subsequent reaction.[3][6]

  • Addition of Boc Anhydride: Introduce di-tert-butyl dicarbonate to the solution.[3][6]

  • Reaction: Stir the reaction mixture at room temperature for 24 hours to ensure the completion of the N-tert-butoxycarbonylation.[3][6]

  • Solvent Removal: After the reaction is complete, remove the dioxane by rotary evaporation.

  • Acidification: Cool the remaining aqueous solution and add 3N hydrochloric acid dropwise to adjust the pH to approximately 3. This step protonates the carboxylic acid and causes the product to precipitate.[3][6]

  • Isolation and Purification: Collect the resulting precipitate by filtration. Wash the solid with water to remove any remaining salts and impurities.

  • Drying: Dry the purified solid to obtain this compound as a white to off-white powder.[6]

Visualizations

Logical Workflow for the Synthesis of this compound

The following diagram illustrates the key steps and chemical transformations in the synthesis of this compound.

Synthesis_Workflow Reactants 4-Aminobenzoic Acid + Di-tert-butyl Dicarbonate Reaction_Mixture Reaction Mixture (Dioxane/Water, NaOH) Reactants->Reaction_Mixture Stirring Stirring at Room Temp (24 hours) Reaction_Mixture->Stirring Evaporation Rotary Evaporation (Remove Dioxane) Stirring->Evaporation Acidification Acidification with HCl (to pH 3) Evaporation->Acidification Precipitate Precipitate Formation Acidification->Precipitate Filtration Filtration and Washing (with Water) Precipitate->Filtration Final_Product This compound (Dried Powder) Filtration->Final_Product

Caption: Synthetic workflow for this compound.

References

Synthesis of N-tert-Butoxycarbonyl-4-aminobenzoic acid (Boc-4-Abz-OH): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of the synthesis of N-tert-butoxycarbonyl-4-aminobenzoic acid (Boc-4-Abz-OH), a crucial building block in peptide synthesis and drug development. The document details the chemical reaction, experimental protocols, and quantitative data associated with the protection of the amino group of 4-aminobenzoic acid using di-tert-butyl dicarbonate. This guide is intended for researchers, scientists, and professionals in the field of medicinal chemistry and organic synthesis.

Introduction

4-Aminobenzoic acid (also known as para-aminobenzoic acid or PABA) is a naturally occurring amino acid.[1] The protection of its amino group is a common strategy in multi-step organic syntheses, particularly in peptide chemistry, to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various conditions and its facile removal under moderately acidic conditions.[2][3] The synthesis of this compound from 4-aminobenzoic acid is a straightforward and high-yielding reaction, making it an essential procedure in many research and development laboratories.[4] This compound serves as a key intermediate in the synthesis of various pharmaceuticals and other complex organic molecules.[5]

Reaction Scheme

The synthesis involves the reaction of 4-aminobenzoic acid with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base. The base deprotonates the amino group, increasing its nucleophilicity to attack the electrophilic carbonyl carbon of the Boc anhydride.

Chemical Equation:

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Reactants
4-Aminobenzoic Acid Molar Mass137.14 g/mol
Di-tert-butyl dicarbonate Molar Mass218.25 g/mol [2]
Product
This compound Molar Mass237.25 g/mol [6][7]
AppearanceWhite to light brown powder/solid[4][6]
Melting Point~200 °C (with decomposition)[6][7]
Reaction Conditions & Yield
Typical Solvent SystemDioxane/Water or THF/Water[4][6]
BaseSodium Hydroxide or Sodium Bicarbonate[4][6]
Reaction TemperatureRoom Temperature[4][6]
Reaction Time24 hours[4][6]
Typical Yield74.5% - 96%[4][6]

Detailed Experimental Protocol

This protocol is based on a commonly cited procedure for the synthesis of this compound.[4][6]

Materials:

  • 4-Aminobenzoic acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH)

  • Dioxane

  • Water

  • 3N Hydrochloric acid (HCl)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Filtration apparatus (Büchner funnel, filter paper, filter flask)

  • pH meter or pH paper

  • Beakers and graduated cylinders

Procedure:

  • Dissolution of Starting Material: In a round-bottom flask, dissolve 5.00 g (36.5 mmol) of 4-aminobenzoic acid in a mixture of 70 mL of dioxane and 35 mL of water.

  • Addition of Base: To this solution, add 1.46 g (36.5 mmol) of sodium hydroxide. Stir the mixture until the sodium hydroxide is completely dissolved.

  • Addition of Boc Anhydride: Slowly add 11.9 g (54.8 mmol) of di-tert-butyl dicarbonate to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 24 hours.

  • Solvent Removal: After 24 hours, remove the dioxane by rotary evaporation.

  • Acidification and Precipitation: Cool the remaining aqueous solution in an ice bath. Slowly add 3N hydrochloric acid dropwise to the residue to adjust the pH to approximately 3. A white precipitate will form.

  • Isolation of Product: Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the collected solid with cold water and then dry it under vacuum to afford this compound as a white solid.

Expected Outcome:

Following this protocol, the expected yield of the target product, 4-(N-tert-butoxycarbonylamino)benzoic acid, is approximately 8.28 g, which corresponds to a 96% yield.[4]

Workflow and Process Visualization

The following diagrams illustrate the logical flow of the synthesis process.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_product Final Product Reagents Weigh Reagents: - 4-Aminobenzoic Acid - NaOH - Boc Anhydride Dissolution Dissolve 4-ABA & NaOH in Dioxane/Water Reagents->Dissolution Solvents Measure Solvents: - Dioxane - Water Solvents->Dissolution Addition Add Boc Anhydride Dissolution->Addition Stirring Stir at Room Temp for 24h Addition->Stirring Evaporation Remove Dioxane via Rotary Evaporation Stirring->Evaporation Acidification Acidify with 3N HCl to pH 3 to Precipitate Product Evaporation->Acidification Filtration Filter the Precipitate Acidification->Filtration Drying Wash with Water & Dry Filtration->Drying Product This compound Drying->Product

Caption: Experimental workflow for the synthesis of this compound.

Logical_Relationship Start Start: 4-Aminobenzoic Acid Base Condition: Basic (NaOH) Start->Base Boc_Anhydride Reagent: Di-tert-butyl dicarbonate Reaction Boc Protection Reaction Boc_Anhydride->Reaction Electrophilic attack Intermediate Deprotonated Amine Intermediate Base->Intermediate Deprotonation Product_Salt Sodium Boc-4-aminobenzoate (in solution) Reaction->Product_Salt Intermediate->Reaction Acidification Condition: Acidic (HCl) Product_Salt->Acidification End Product: this compound (Precipitate) Acidification->End Protonation & Precipitation

Caption: Logical relationships in the Boc protection of 4-aminobenzoic acid.

Safety Considerations

  • Di-tert-butyl dicarbonate is a flammable solid and should be handled with care.

  • Sodium hydroxide is corrosive and can cause severe burns.

  • Hydrochloric acid is corrosive and can cause respiratory irritation.

  • Dioxane is a flammable liquid and a potential carcinogen.

  • Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All procedures should be performed in a well-ventilated fume hood.

Conclusion

The synthesis of this compound from 4-aminobenzoic acid is a robust and efficient method for protecting the amino group. The high yield and straightforward protocol make it a fundamental procedure for chemists involved in the synthesis of peptides and other complex organic molecules where the selective reactivity of functional groups is paramount. This guide provides the necessary technical details to successfully perform this synthesis.

References

A Comprehensive Technical Guide to the Safe Handling of Boc-4-Abz-OH for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides essential safety information and handling precautions for Boc-4-Abz-OH (4-(tert-Butoxycarbonylamino)benzoic acid), a key reagent in peptide synthesis and other organic chemistry applications.[1][2] Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of experimental outcomes.

Section 1: Chemical and Physical Properties

This compound is a derivative of 4-aminobenzoic acid where the amino group is protected by a tert-butyloxycarbonyl (Boc) group.[2] This protection enhances its utility as a building block in the synthesis of peptides and other complex organic molecules.[1] The key physical and chemical properties are summarized below.

PropertyValue
CAS Number 66493-39-8[3]
Molecular Formula C₁₂H₁₅NO₄[1][4][5]
Molecular Weight 237.25 g/mol [5]
Appearance Beige or white to off-white powder[1][3][4]
Melting Point ~200 °C (decomposes)[3]
Boiling Point 336.2 °C at 760 mmHg (Predicted)[3][4]
Solubility No data available[3]
Storage Temperature 0-8°C[1] or in a cool, dry, and well-ventilated place[3]

Section 2: Hazard Identification and Precautionary Measures

While some sources classify this compound as not a hazardous substance or mixture, others indicate potential hazards. It is prudent to handle it as a potentially hazardous chemical. The GHS hazard statements associated with this compound in some notifications include warnings for skin irritation, serious eye irritation, and potential respiratory irritation.[6][7]

Precautionary Statements: [3][6]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P405: Store locked up.

Section 3: Handling and Storage

Proper handling and storage are critical to maintain the chemical's stability and prevent exposure.

Handling:

  • Handle in a well-ventilated place.[8]

  • Avoid the formation of dust and aerosols.[3][8]

  • Wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat. A dust mask (type N95 or equivalent) is also recommended.

  • Wash hands thoroughly after handling.[6]

Storage:

  • Store in a cool, dry, and well-ventilated place.[3]

  • Keep the container tightly closed.[3]

  • Recommended storage temperatures can vary, with some suppliers suggesting 0-8°C.[1]

Section 4: Accidental Release and First Aid Measures

In the event of an accidental release or exposure, the following procedures should be followed.

Accidental Release:

  • Avoid dust formation.[3]

  • Ensure adequate ventilation.[8]

  • Sweep up the spilled material and place it in a suitable, closed container for disposal.[3]

  • Do not let the product enter drains.[9]

First Aid:

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[3]

  • Skin Contact: Wash off with soap and plenty of water.[3]

  • Eye Contact: Flush eyes with water as a precaution.[3]

  • Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.[3]

Section 5: Experimental Workflow

This compound is primarily used in solid-phase peptide synthesis (SPPS).[1] The following diagram illustrates a generalized workflow for its incorporation into a peptide chain.

experimental_workflow Generalized Workflow for this compound in SPPS resin 1. Resin Preparation (e.g., Swelling) deprotection 2. Deprotection (Removal of temporary protecting group) resin->deprotection washing1 3. Washing deprotection->washing1 coupling 4. Coupling (Activation and addition of this compound) washing1->coupling washing2 5. Washing coupling->washing2 capping 6. Capping (Optional) (Acetylation of unreacted amines) washing2->capping cycle Repeat Steps 2-6 for subsequent amino acids capping->cycle cycle->deprotection cleavage 7. Cleavage (Release of peptide from resin) cycle->cleavage purification 8. Purification and Analysis (e.g., HPLC, Mass Spectrometry) cleavage->purification

Caption: Generalized workflow for the use of this compound in solid-phase peptide synthesis.

Section 6: Toxicological and Ecological Information

There is limited specific toxicological and ecological data available for this compound.[3] Many safety data sheets report that acute toxicity, skin corrosion/irritation, and other toxicological properties have not been determined.[3] No components of this product at levels greater than or equal to 0.1% are identified as probable, possible, or confirmed human carcinogens by IARC.[3] Due to the lack of comprehensive data, it is essential to handle this chemical with care to minimize exposure and prevent its release into the environment.[3]

Section 7: Disposal Considerations

Dispose of this compound and its containers in accordance with local, state, and federal regulations. It is recommended to use a licensed professional waste disposal service.[9]

This technical guide is intended to provide a summary of the available safety information for this compound. It is not exhaustive and should be used in conjunction with the most current Safety Data Sheet provided by the supplier and established laboratory safety protocols. Researchers should always conduct a thorough risk assessment before beginning any new experimental work with this compound.

References

A Technical Guide to High-Purity Boc-4-Abz-OH for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of commercial sources, quality control, and applications of N-tert-butoxycarbonyl-4-aminobenzoic acid in modern research and development.

This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in the field of drug development seeking to utilize high-purity N-tert-butoxycarbonyl-4-aminobenzoic acid (Boc-4-Abz-OH). This valuable building block is integral to peptide synthesis and the development of novel therapeutics. This document provides a detailed overview of commercial suppliers, analytical methodologies for quality assessment, and relevant experimental protocols.

Commercial Suppliers and Specifications

The procurement of high-purity this compound is a critical first step for any research or development project. A variety of chemical suppliers offer this compound with purities suitable for sensitive applications such as peptide synthesis. The following table summarizes the specifications from several prominent commercial vendors.

SupplierPurity SpecificationAnalytical MethodCAS NumberMolecular Formula
Chem-Impex≥ 99%HPLC66493-39-8C₁₂H₁₅NO₄
Sigma-Aldrich≥98.0%Titration (T)66493-39-8C₁₂H₁₅NO₄
GL BiochemNot specifiedNot specifiedNot specifiedNot specified
CymitQuimica>98.0%HPLC, (T)66493-39-8C₁₂H₁₅NO₄
Guidechem96%Not specified66493-39-8C₁₂H₁₅NO₄

The Role of this compound in Peptide Synthesis

This compound is a crucial reagent in solid-phase peptide synthesis (SPPS), a cornerstone technique for creating custom peptides. The tert-butoxycarbonyl (Boc) protecting group on the amino functionality allows for controlled, stepwise addition of amino acids to a growing peptide chain. The Boc group is stable under the coupling conditions but can be readily removed with mild acid, a strategy known as the Boc/Bzl protection scheme.[1] This process is fundamental to synthesizing peptides with specific sequences and functions for various research and therapeutic purposes.[2][3]

Experimental Protocols

Quality Control: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Ensuring the purity of this compound is paramount for the successful synthesis of well-defined peptides. Reverse-phase HPLC (RP-HPLC) is the gold standard for assessing the purity of protected amino acids.[4]

Objective: To determine the purity of a this compound sample.

Materials:

  • This compound sample

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Sample solvent: Acetonitrile or a mixture of Mobile Phase A and B

  • 0.45 µm syringe filter

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the sample solvent to a final concentration of approximately 1 mg/mL.[4]

  • Filter the sample solution through a 0.45 µm syringe filter before injection.[4]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min[4]

    • Detection: UV absorbance at 220 nm[4]

    • Column Temperature: Ambient or controlled (e.g., 30 °C)[4]

    • Injection Volume: 10 µL[4]

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.[4]

  • Data Analysis: Integrate the peak areas of all components in the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Boc Deprotection in Solid-Phase Peptide Synthesis

The removal of the Boc protecting group is a critical step in the SPPS cycle, enabling the subsequent coupling of the next amino acid.

Objective: To remove the Boc protecting group from the N-terminal amino acid of a resin-bound peptide.

Materials:

  • Peptide-resin with an N-terminal Boc-protected amino acid

  • Deprotection solution: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)[5]

  • DCM for washing

  • Isopropyl alcohol (IPA) for washing

  • Neutralization solution: 5-10% N,N-Diisopropylethylamine (DIEA) in N,N-Dimethylformamide (DMF)

  • DMF for washing

Procedure:

  • Swell the peptide-resin in DCM.

  • Treat the resin with the deprotection solution (50% TFA in DCM) for approximately 2 minutes and drain.[6]

  • Add a fresh portion of the deprotection solution and agitate for 20-30 minutes.[6]

  • Drain the deprotection solution and wash the resin thoroughly with DCM (3-5 times) and then with IPA (2 times).[5]

  • Wash the resin with DMF (3-5 times).

  • Neutralize the resin by treating it with the neutralization solution (5-10% DIEA in DMF) for 2-5 minutes. Repeat this step once.[6]

  • Wash the resin thoroughly with DMF (3-5 times) to prepare for the next coupling step.

Boc_Deprotection_Workflow start Start: Resin-Bound Boc-Protected Peptide swell Swell Resin in DCM start->swell deprotect1 Treat with 50% TFA/DCM (2 min) swell->deprotect1 deprotect2 Treat with 50% TFA/DCM (20-30 min) deprotect1->deprotect2 wash_dcm_ipa Wash with DCM and IPA deprotect2->wash_dcm_ipa wash_dmf1 Wash with DMF wash_dcm_ipa->wash_dmf1 neutralize Neutralize with DIEA in DMF (2x) wash_dmf1->neutralize wash_dmf2 Wash with DMF neutralize->wash_dmf2 end End: Resin-Bound Peptide with Free N-terminus wash_dmf2->end

Workflow for Boc deprotection in solid-phase peptide synthesis.

Potential Signaling Pathway Involvement of 4-Aminobenzoic Acid Derivatives

While this compound itself is a protected building block, its deprotected form, 4-aminobenzoic acid (PABA), and its derivatives have demonstrated a range of biological activities.[7][8] PABA is a precursor in the folate synthesis pathway in many microorganisms and has been shown to possess antioxidant and anti-inflammatory properties.[9][10] Derivatives of PABA are being explored for their therapeutic potential, including their ability to modulate neurotransmitter pathways and inhibit inflammatory responses.[9] For instance, PABA has been shown to suppress neuroinflammation by inhibiting NF-κB signaling.[9]

The following diagram illustrates a hypothetical signaling pathway where a therapeutic agent derived from a PABA scaffold could exert an anti-inflammatory effect by inhibiting the NF-κB pathway.

PABA_Derivative_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK Phosphorylates IkB IκB IKK->IkB Phosphorylates & Degrades PABA_deriv PABA Derivative PABA_deriv->IKK Inhibits NFkB_inactive NF-κB (Inactive) IkB->NFkB_inactive Inhibits NFkB_active NF-κB (Active) NFkB_inactive->NFkB_active Release DNA DNA NFkB_active->DNA Translocates & Binds Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) DNA->Cytokines Transcription

Hypothetical anti-inflammatory action of a PABA derivative via NF-κB pathway inhibition.

Conclusion

High-purity this compound is an indispensable tool for researchers and professionals in drug discovery and development. Its effective use in peptide synthesis is predicated on the availability of high-quality starting material and robust, well-defined experimental protocols. The biological activities of the underlying 4-aminobenzoic acid scaffold further highlight the potential for developing novel therapeutic agents. This guide provides a foundational understanding of the commercial landscape, quality control measures, and key applications of this compound, empowering scientists to advance their research endeavors.

References

The Strategic Integration of Boc-4-Abz-OH in Modern Peptide Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of peptide-based therapeutics and research, the incorporation of non-natural amino acids is a cornerstone of innovation, enabling the development of molecules with enhanced stability, novel functionalities, and improved therapeutic profiles. Among these, Boc-4-aminobenzoic acid (Boc-4-Abz-OH) has emerged as a versatile building block, offering unique structural and functional advantages in peptide design. This technical guide provides an in-depth exploration of the role of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Introduction to this compound: A Non-Natural Amino Acid with Unique Properties

This compound, chemically known as 4-(tert-butoxycarbonylamino)benzoic acid, is a derivative of p-aminobenzoic acid (PABA) where the amino group is protected by a tert-butyloxycarbonyl (Boc) group.[1] This non-natural amino acid is particularly suited for Boc solid-phase peptide synthesis (SPPS), a widely used method for the stepwise synthesis of peptides.[2] The rigid aromatic ring of this compound imparts conformational constraints on the peptide backbone, a desirable feature for designing peptides with specific secondary structures and enhanced metabolic stability.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 66493-39-8
Molecular Formula C₁₂H₁₅NO₄
Molecular Weight 237.25 g/mol
Appearance White to off-white powder
Melting Point ~200 °C (decomposes)
Solubility Soluble in organic solvents like DMF and DCM

Core Applications in Peptide Design

The incorporation of this compound into peptide sequences serves several strategic purposes in drug discovery and development.

As a Rigid Linker and Scaffold

The defined geometry of the benzene ring in 4-Abz-OH makes it an excellent candidate for use as a rigid linker to connect different peptide fragments or to cyclize peptides. This rigidity helps to pre-organize the peptide into a bioactive conformation, which can lead to higher binding affinity and selectivity for its biological target. For instance, researchers have successfully designed cyclic peptides incorporating 4-aminobenzoic acid as part of a linker to mimic the receptor-binding loop of Granulocyte Colony-Stimulating Factor (G-CSF). These engineered peptides demonstrated antagonistic activity, highlighting the utility of 4-Abz-OH in creating structurally defined peptidomimetics.

Development of Peptidomimetics with Therapeutic Potential

Peptidomimetics are compounds that mimic the structure and function of natural peptides but often possess improved pharmacological properties. The 4-aminobenzoic acid moiety has been a key component in the synthesis of novel peptidomimetics with potential antidiabetic properties. In one study, a series of peptidomimetics bearing the p-aminobenzoic acid scaffold were designed and synthesized. One of the synthesized compounds exhibited up to 87% of the peroxisome proliferator-activated receptor gamma (PPARγ) activation activity compared to the known antidiabetic drug, pioglitazone.[3] This demonstrates the potential of 4-Abz-OH in the rational design of potent and selective therapeutic agents.

The rigid conformation of aminobenzoic acid derivatives has also been shown to obstruct the induced fit in the catalytic center of the ribosome, suggesting a potential mechanism for developing novel antimicrobial agents.

Table 2: Biological Activity of Peptides and Peptidomimetics Incorporating Aminobenzoic Acid Derivatives

Compound/PeptideTargetBiological ActivityQuantitative Data
Cyclic Peptide with 4-Abz linkerG-CSF ReceptorAntagonistShowed G-CSF antagonistic activity in a cell proliferation assay
Peptidomimetic with p-aminobenzoic acidPPARγAgonistUp to 87% PPRE-activated activity compared to pioglitazone
MABA-Peptide 4 (meta-aminobenzoic acid)α1β1 IntegrinAntagonistIC₅₀ of 550 ± 45 µM in cell adhesion assay

Note: Data for MABA-peptide 4 is included as a reference for a related aminobenzoic acid derivative.

Experimental Protocols

Incorporation of this compound into Peptides via Boc-SPPS

The following is a generalized protocol for the incorporation of this compound into a peptide sequence using manual Boc solid-phase peptide synthesis.

Materials:

  • Merrifield or PAM resin

  • Boc-protected amino acids

  • This compound

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU, HOBt)

  • Scavengers for cleavage (e.g., anisole, thioanisole)

  • Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for final cleavage

Workflow:

Caption: General workflow for Boc solid-phase peptide synthesis.

Detailed Steps:

  • Resin Swelling: Swell the resin in DCM for 30 minutes in a reaction vessel.

  • Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Boc protecting group from the N-terminus of the growing peptide chain.

  • Washing: Wash the resin thoroughly with DCM and then DMF to remove residual TFA and by-products.

  • Neutralization: Neutralize the resulting trifluoroacetate salt with a solution of 10% DIEA in DCM to liberate the free amine.

  • Coupling of this compound:

    • In a separate vessel, pre-activate this compound (2-3 equivalents relative to the resin loading) with a coupling reagent such as HBTU (2-3 equivalents) and HOBt (2-3 equivalents) in the presence of DIEA (4-6 equivalents) in DMF for 10-15 minutes.

    • Add the activated this compound solution to the neutralized peptide-resin.

    • Allow the coupling reaction to proceed for 2-4 hours at room temperature. The completion of the reaction can be monitored using a Kaiser test.

  • Washing: Wash the resin with DMF and DCM to remove excess reagents and by-products.

  • Repeat: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage: After the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid such as anhydrous HF or TFMSA in the presence of scavengers.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

G-CSF Antagonist Cell Proliferation Assay

This protocol outlines a method to assess the antagonistic activity of peptides containing 4-Abz-OH on G-CSF-dependent cell proliferation.

Materials:

  • G-CSF-dependent cell line (e.g., NFS-60)

  • Recombinant human G-CSF

  • Test peptide containing 4-Abz-OH

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Cell proliferation reagent (e.g., MTT, WST-1)

  • 96-well microplates

Workflow:

GCSF_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GCSFR G-CSF Receptor JAK2 JAK2 GCSFR->JAK2 Activates GCSF G-CSF GCSF->GCSFR Binds Antagonist 4-Abz Peptide Antagonist Antagonist->GCSFR Blocks STAT3 STAT3 JAK2->STAT3 Phosphorylates PI3K PI3K JAK2->PI3K MAPK MAPK JAK2->MAPK pSTAT3 p-STAT3 STAT3->pSTAT3 Gene_Expression Gene Expression (Proliferation, Differentiation, Survival) pSTAT3->Gene_Expression Translocates to nucleus AKT AKT PI3K->AKT AKT->Gene_Expression MAPK->Gene_Expression

References

Introduction to Boc solid-phase peptide synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Boc Solid-Phase Peptide Synthesis

This guide offers a comprehensive overview of the principles, methodologies, and critical parameters involved in solid-phase peptide synthesis (SPPS) utilizing the tert-butyloxycarbonyl (Boc) protection strategy. As a foundational technique in peptide chemistry, Boc-SPPS remains a robust and relevant method, particularly for the synthesis of long or challenging peptide sequences. This document details the core chemistry, experimental protocols, and data-driven considerations for the successful synthesis of peptides, tailored for researchers, scientists, and drug development professionals.

Core Principles of Boc-SPPS

Solid-phase peptide synthesis, pioneered by R.B. Merrifield, revolutionized the field by anchoring the C-terminal amino acid to an insoluble resin support.[1] This approach simplifies the purification process, as excess reagents and by-products are removed by filtration and washing, enabling the use of large excesses of reagents to drive reactions to completion.[1] The synthesis is a cyclical process, with each cycle extending the peptide chain by a single amino acid residue.[1]

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a cornerstone of SPPS that employs the acid-labile Boc group for the temporary protection of the α-amino group of the growing peptide chain.[1] Permanent protecting groups for amino acid side chains are typically benzyl-based and necessitate a much stronger acid for their removal.[1][2] This differential acid lability, often termed "graduated acid lability," is the fundamental principle of the Boc-SPPS strategy.[1]

A typical cycle consists of three main steps:

  • Deprotection: The acid-labile Nα-Boc protecting group is removed with a moderately strong acid, typically trifluoroacetic acid (TFA).[3][4]

  • Neutralization: The resulting N-terminal ammonium salt is neutralized with a hindered organic base, such as N,N-diisopropylethylamine (DIEA).[1]

  • Coupling: The next Nα-Boc protected amino acid is activated and coupled to the free N-terminal amine of the resin-bound peptide.[5]

This cycle is repeated until the desired peptide sequence is assembled. The final step involves the simultaneous cleavage of the peptide from the resin and removal of the side-chain protecting groups using a strong acid, most commonly anhydrous hydrogen fluoride (HF).[1]

Key Reagents and Materials

The successful execution of Boc-SPPS relies on the appropriate selection of resins, protecting groups, and reagents.

Resins for Boc-SPPS

The choice of resin is contingent on whether the desired product is a C-terminal acid or amide.

Resin TypeLinkageCleavage Product
Merrifield Resin ChloromethylpolystyreneC-terminal acid
PAM Resin PhenylacetamidomethylC-terminal acid (more stable to TFA than Merrifield)[6]
BHA Resin BenzhydrylamineC-terminal amide
MBHA Resin MethylbenzhydrylamineC-terminal amide
Protecting Groups

The Boc group is used for temporary protection of the α-amino group, while more acid-stable groups, typically benzyl-based, are used for side-chain protection.[4]

Amino AcidSide-Chain Protecting Group
Arginine (Arg)Nitro (NO2), Tosyl (Tos)[7]
Aspartic Acid (Asp)Benzyl ester (OBzl)
Cysteine (Cys)4-methylbenzyl (Meb), Acetamidomethyl (Acm)
Glutamic Acid (Glu)Benzyl ester (OBzl)
Histidine (His)Benzyloxymethyl (Bom), 2,4-dinitrophenyl (Dnp), Tosyl (Tos)[7]
Lysine (Lys)2-Chlorobenzyloxycarbonyl (2-Cl-Z)
Serine (Ser)Benzyl ether (Bzl)[7]
Threonine (Thr)Benzyl ether (Bzl)[7]
Tryptophan (Trp)Formyl (For)
Tyrosine (Tyr)2,6-Dichlorobenzyl (2,6-di-Cl-Bzl), Bromobenzyloxycarbonyl (Br-Z)
Reagents for Synthesis Cycle and Cleavage
StepReagentTypical Concentration/Conditions
Resin Swelling Dichloromethane (DCM)30-60 minutes at room temperature[5]
Nα-Boc Deprotection Trifluoroacetic acid (TFA) in DCM25-50% solution[4]
Neutralization Diisopropylethylamine (DIEA) in DCM5-10% solution
Coupling Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC), Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate (BOP), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)2-4 equivalents of amino acid and coupling agent[5]
Final Cleavage Anhydrous Hydrogen Fluoride (HF)0°C for 1-2 hours[1]
Scavengers Anisole, p-cresol, thioanisole, 1,2-ethanedithiol (EDT)Used during HF cleavage to trap reactive carbocations[4][5]

Experimental Protocols

Resin Preparation and Swelling

Proper swelling of the resin is crucial for ensuring the accessibility of reactive sites.[5]

  • Place the desired amount of resin in a reaction vessel.

  • Add a suitable solvent, typically dichloromethane (DCM) for polystyrene-based resins, to completely cover the resin.

  • Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.[5]

  • After swelling, drain the solvent by filtration.

Nα-Boc Deprotection

This step removes the temporary Boc protecting group from the N-terminus of the growing peptide chain.

  • Wash the resin-bound peptide with DCM.

  • Add a solution of 25-50% TFA in DCM to the resin.

  • Agitate the mixture for 1-2 minutes for a pre-wash, then drain.[8]

  • Add fresh deprotection solution and agitate for 20-30 minutes.

  • Drain the deprotection solution and wash the resin thoroughly with DCM and then isopropanol (IPA) to remove residual TFA.[8]

Neutralization

The N-terminal ammonium salt formed during deprotection must be neutralized to the free amine before coupling.

  • Add a 5-10% solution of DIEA in DCM to the deprotected peptide-resin.

  • Agitate the mixture for 1-2 minutes.[5]

  • Drain the neutralization solution.[5]

  • Repeat the neutralization step to ensure complete conversion to the free amine.

  • Wash the resin with DCM to remove excess DIEA.

Amino Acid Coupling

In this step, the next Nα-Boc protected amino acid is activated and coupled to the free N-terminal amine.

  • Dissolve 2-4 equivalents of the Nα-Boc protected amino acid and a coupling agent (e.g., HBTU) in DMF or a DCM/DMF mixture.[5]

  • Add the solution to the neutralized peptide-resin.

  • Add 4-6 equivalents of a base, typically DIEA, to initiate the coupling reaction.[5]

  • Agitate the reaction mixture at room temperature for 1-2 hours.[5]

  • The reaction progress can be monitored using a qualitative test such as the Kaiser (ninhydrin) test. A negative test indicates complete coupling.

  • Once the reaction is complete, drain the coupling solution and wash the resin with DMF and DCM to remove excess reagents and byproducts.[5]

Final Cleavage and Deprotection

The final step involves cleaving the completed peptide from the solid support and removing the side-chain protecting groups.

  • Wash the final peptide-resin with DCM and dry it under vacuum.[5]

  • Place the dried peptide-resin in a specialized HF cleavage apparatus.[1]

  • Cool the reaction vessel to -5 to 0°C.[1]

  • Add scavengers (e.g., anisole) to the vessel to prevent side reactions.

  • Condense anhydrous HF into the reaction vessel.[1]

  • Stir the mixture at 0°C for 1-2 hours.[1]

  • Evaporate the HF under a vacuum.[1]

  • Wash the resulting peptide and resin mixture with cold diethyl ether to precipitate the crude peptide.[1]

  • Filter and dry the crude peptide.

  • Dissolve the crude peptide in an appropriate aqueous buffer for purification by reverse-phase HPLC.

Visualizing the Boc-SPPS Workflow and Chemistry

To further elucidate the processes involved in Boc-SPPS, the following diagrams illustrate the key workflows and chemical mechanisms.

Boc_SPPS_Cycle cluster_Resin Solid Support cluster_Cycle Synthesis Cycle cluster_Final Final Steps Resin Resin-Bound Peptide (Nα-Boc Protected) Deprotection 1. Deprotection (TFA in DCM) Resin->Deprotection Start Cycle Cleavage Final Cleavage (Anhydrous HF) Resin->Cleavage After Final Cycle Neutralization 2. Neutralization (DIEA in DCM) Deprotection->Neutralization Coupling 3. Coupling (Boc-AA, Activator, DIEA) Neutralization->Coupling Coupling->Resin Repeat for next AA Purification Purification (RP-HPLC) Cleavage->Purification

A diagram illustrating the cyclical workflow of Boc SPPS.

Boc_Deprotection_Mechanism cluster_Reactants Reactants cluster_Mechanism Mechanism cluster_Products Products Boc_Peptide Nα-Boc Protected Peptide Protonation 1. Protonation of Carbonyl Oxygen Boc_Peptide->Protonation TFA Trifluoroacetic Acid (TFA) TFA->Protonation Cleavage 2. Cleavage of tert-butyl-oxygen bond Protonation->Cleavage Formation 3. Formation of tert-butyl cation and carbamic acid Cleavage->Formation Decarboxylation 4. Decomposition of carbamic acid Formation->Decarboxylation tert_butyl tert-butyl cation Formation->tert_butyl Free_Amine Deprotected Peptide (Free Amine) Decarboxylation->Free_Amine CO2 Carbon Dioxide Decarboxylation->CO2

The chemical mechanism of acid-catalyzed Boc deprotection.

Protection_Strategy cluster_Protection Protecting Groups cluster_Cleavage Cleavage Conditions Title Graduated Acid Lability in Boc-SPPS N_alpha Nα-Boc Group Moderate_Acid Moderate Acid (e.g., TFA) N_alpha->Moderate_Acid Removed in each cycle Strong_Acid Strong Acid (e.g., Anhydrous HF) N_alpha->Strong_Acid Also Removed Side_Chain Side-Chain Benzyl-based Groups Side_Chain->Moderate_Acid Stable Side_Chain->Strong_Acid Removed during final cleavage

Logical relationship of the graduated acid lability protection strategy.

References

The Versatile Scaffold: A Technical Guide to 4-Aminobenzoic Acid Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminobenzoic acid (PABA), a simple aromatic molecule, has proven to be a remarkably versatile scaffold in medicinal chemistry. Its derivatives have given rise to a wide array of therapeutic agents with diverse pharmacological activities. This technical guide provides an in-depth exploration of the applications of PABA derivatives, focusing on their roles as antimicrobial, anti-inflammatory, and anticancer agents. We delve into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their efficacy. This document is intended to serve as a comprehensive resource for researchers and drug development professionals engaged in the design and discovery of novel therapeutics based on the PABA core structure.

Introduction: The Enduring Legacy of a Simple Molecule

Para-aminobenzoic acid is a non-essential nutrient for humans but is a vital intermediate in the folic acid synthesis pathway of many bacteria.[1][2] This metabolic difference has been historically exploited in the development of sulfonamide antibiotics, the first class of synthetic antimicrobial agents.[3] The structural simplicity and synthetic tractability of the PABA molecule, featuring a reactive carboxylic acid and an amino group on a benzene ring, have made it an attractive starting point for the development of a multitude of drugs.[4] Beyond its foundational role in antimicrobial therapy, chemical modifications of the PABA scaffold have yielded potent anti-inflammatory and anticancer agents, demonstrating its broad therapeutic potential.[5][6]

Antimicrobial Applications: Targeting Bacterial Folate Synthesis

The primary mechanism by which PABA derivatives exert their antimicrobial effects is through the competitive inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folate synthesis pathway.[7][8] Bacteria rely on this pathway to produce tetrahydrofolate, an essential cofactor for the synthesis of nucleic acids and certain amino acids.[9] Humans, in contrast, obtain folate from their diet, making the bacterial folate pathway an excellent target for selective toxicity.[7]

Mechanism of Action: Competitive Inhibition of Dihydropteroate Synthase

Sulfonamides, which are structural analogs of PABA, compete with the natural substrate for the active site of DHPS.[3] This binding prevents the condensation of PABA with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate, thereby halting the production of dihydropteroate and, consequently, folic acid.[9] This leads to the cessation of bacterial growth and replication.[10]

folate_synthesis_inhibition Bacterial Folate Synthesis and Inhibition by Sulfonamides cluster_pathway Folate Synthesis Pathway cluster_inhibition Mechanism of Inhibition GTP GTP Dihydroneopterin_triphosphate Dihydroneopterin_triphosphate GTP->Dihydroneopterin_triphosphate GTP cyclohydrolase I Dihydropteroate Dihydropteroate Dihydroneopterin_triphosphate->Dihydropteroate Dihydropteroate Synthase (DHPS) Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate Dihydrofolate Synthase Tetrahydrofolate Tetrahydrofolate Dihydrofolate->Tetrahydrofolate Dihydrofolate Reductase (DHFR) Nucleic_Acid_Synthesis Nucleic Acid & Amino Acid Synthesis Tetrahydrofolate->Nucleic_Acid_Synthesis Essential for PABA PABA PABA->Dihydropteroate DHPS_Enzyme DHPS PABA->DHPS_Enzyme Natural Substrate Sulfonamide Sulfonamide Sulfonamide->DHPS_Enzyme Competitive Inhibition

Caption: Inhibition of bacterial folate synthesis by sulfonamides.

Quantitative Data: Antimicrobial Activity of PABA Derivatives

The following table summarizes the in vitro antimicrobial activity of various 4-aminobenzoic acid derivatives against different microbial strains. The minimum inhibitory concentration (MIC) is a measure of the lowest concentration of a compound that will inhibit the visible growth of a microorganism.

Compound IDDerivative TypeTarget MicroorganismMIC (µM)Reference
1 Schiff BaseStaphylococcus aureus (MRSA)15.62[11][12]
2 Schiff BaseMycobacteria≥ 62.5[11][12]
3 Schiff BaseFungi≥ 7.81[11][12]
4a Isatin-PABA HybridStaphylococcus aureus0.09 (mmol/L)[2]
4b Isatin-PABA HybridBacillus subtilis0.09 (mmol/L)[2]
Experimental Protocol: Agar Well Diffusion Method for Antimicrobial Susceptibility Testing

This method is a standard procedure for evaluating the antimicrobial activity of test compounds.[4][13][14]

Materials:

  • Muller-Hinton agar (MHA) plates

  • Bacterial culture (e.g., Staphylococcus aureus, Escherichia coli)

  • Test compounds (PABA derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (standard antibiotic, e.g., ciprofloxacin)

  • Negative control (solvent alone)

  • Sterile cork borer or pipette tip

  • Micropipettes

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Plate Inoculation: Evenly spread the bacterial inoculum over the entire surface of the MHA plates using a sterile swab.

  • Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Compound Addition: Add a defined volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.

  • Pre-diffusion: Allow the plates to stand for a period (e.g., 1 hour) at room temperature to permit diffusion of the compounds into the agar.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of no bacterial growth around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Anti-inflammatory Applications: Modulation of the Arachidonic Acid Cascade

Certain derivatives of 4-aminobenzoic acid have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[15] COX enzymes are central to the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[16][17]

Mechanism of Action: Inhibition of Cyclooxygenase (COX)

Non-steroidal anti-inflammatory drugs (NSAIDs) exert their therapeutic effects by inhibiting COX enzymes.[5] There are two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced at sites of inflammation.[15] The inhibition of COX-2 is primarily responsible for the anti-inflammatory effects of NSAIDs, while the inhibition of COX-1 can lead to gastrointestinal side effects.[15]

cox_inhibition_pathway Arachidonic Acid Cascade and COX Inhibition Cell_Membrane_Phospholipids Cell_Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes Substrate Prostaglandins Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Mediate PABA_Derivative_NSAID PABA-based NSAID PABA_Derivative_NSAID->COX_Enzymes Inhibition COX_Enzymes->Prostaglandins Catalyzes conversion to

Caption: Inhibition of the arachidonic acid cascade by PABA-based NSAIDs.

Quantitative Data: Anti-inflammatory Activity of PABA Derivatives

The following table presents the in vitro inhibitory activity of a PABA derivative against COX enzymes. The IC50 value represents the concentration of the compound required to inhibit 50% of the enzyme's activity.

CompoundTargetIC50 (nM)Reference
AmfenacCOX-1250[15]
AmfenacCOX-2150[15]
Experimental Protocol: In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.[15][18][19]

Materials:

  • Purified ovine COX-1 or human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • Test compounds (PABA derivatives)

  • Colorimetric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of the enzyme, heme, and test compounds in the assay buffer.

  • Reaction Mixture: In a 96-well plate, add the assay buffer, heme, and enzyme to the appropriate wells.

  • Inhibitor Addition: Add the test compounds at various concentrations to the designated wells. Include wells for 100% initial activity (no inhibitor) and background (no enzyme).

  • Pre-incubation: Incubate the plate for a short period (e.g., 5-10 minutes) at room temperature to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.

  • Colorimetric Detection: Add the colorimetric probe (TMPD). The peroxidase activity of COX will oxidize TMPD, leading to a color change.

  • Absorbance Measurement: Immediately measure the absorbance at a specific wavelength (e.g., 590 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value from the dose-response curve.

Anticancer Applications: Targeting Key Signaling Pathways

The PABA scaffold has also been successfully utilized to develop potent anticancer agents that target critical signaling pathways involved in cancer cell proliferation and survival. One notable example is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[17][18]

Mechanism of Action: EGFR Tyrosine Kinase Inhibition

EGFR is a transmembrane receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), triggers a cascade of downstream signaling events, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[3][20] These pathways ultimately lead to cell proliferation, survival, and angiogenesis. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. PABA derivatives have been designed to act as EGFR tyrosine kinase inhibitors, blocking the phosphorylation of the receptor and thereby inhibiting downstream signaling.[18][21]

egfr_pathway_inhibition EGFR Signaling Pathway and Inhibition cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling EGF EGF EGFR EGFR EGF->EGFR Binds to RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK Activates PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT Activates PABA_Derivative_TKI PABA-based TKI PABA_Derivative_TKI->EGFR Inhibits Tyrosine Kinase Activity Cell_Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Cell_Proliferation PI3K_AKT->Cell_Proliferation

Caption: Inhibition of the EGFR signaling pathway by a PABA-based tyrosine kinase inhibitor.

Quantitative Data: Anticancer Activity of PABA Derivatives

The following table shows the in vitro cytotoxic and EGFR kinase inhibitory activities of a 4-amino-3-chloro benzoate ester derivative compared to the established EGFR inhibitor, Erlotinib.

CompoundA549 (Lung Cancer) IC50 (µM)HepG2 (Liver Cancer) IC50 (µM)HCT-116 (Colon Cancer) IC50 (µM)EGFR Tyrosine Kinase IC50 (µM)Reference
N5a 1.23 ± 0.112.45 ± 0.183.12 ± 0.250.58 ± 0.04[17]
Erlotinib 4.56 ± 0.326.78 ± 0.518.12 ± 0.630.95 ± 0.07[17]
Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6][11][21][22]

Materials:

  • Cancer cell lines (e.g., A549, HepG2, HCT-116)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • Test compounds (PABA derivatives)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control and determine the IC50 value.

Approved Drugs and Clinical Candidates

The versatility of the 4-aminobenzoic acid scaffold is underscored by its presence in several FDA-approved drugs for various indications.

  • Benzocaine: A local anesthetic synthesized via the Fischer esterification of PABA with ethanol.[12][23][24] It is commonly used in topical preparations to relieve pain and itching.

  • Procaine: Another local anesthetic, synthesized from PABA, with a slightly more complex structure than benzocaine.[25][26][27][28] It was one of the first synthetic local anesthetics to be widely used.

  • Balsalazide: An anti-inflammatory drug used in the treatment of inflammatory bowel disease.[29] It is a prodrug that is cleaved in the colon to release mesalamine (5-aminosalicylic acid), the active therapeutic agent, and 4-aminobenzoyl-β-alanine.

Conclusion and Future Perspectives

Derivatives of 4-aminobenzoic acid have a rich history in medicinal chemistry and continue to be a source of new therapeutic agents. From the foundational sulfonamide antibiotics to modern targeted cancer therapies, the PABA scaffold has demonstrated remarkable adaptability. The ease of chemical modification of its functional groups allows for the fine-tuning of pharmacological properties to achieve desired therapeutic effects.

Future research in this area is likely to focus on the development of novel PABA derivatives with improved potency, selectivity, and pharmacokinetic profiles. The exploration of new therapeutic targets for PABA-based compounds and the use of computational drug design to guide the synthesis of next-generation derivatives will undoubtedly lead to the discovery of new and effective medicines. The enduring legacy of 4-aminobenzoic acid in drug discovery serves as a testament to the power of simple, versatile chemical scaffolds in addressing complex medical challenges.

References

The Strategic Role of 4-Aminobenzoic Acid in Enzyme Inhibitor Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminobenzoic acid (PABA), a versatile bifunctional molecule, serves as a pivotal scaffold in the design and synthesis of a diverse array of enzyme inhibitors. Its unique structure, featuring a carboxylic acid and an amino group on a benzene ring, allows for facile chemical modifications, making it an ideal starting point for developing targeted therapeutics. The tert-butyloxycarbonyl (Boc) protected form, Boc-4-aminobenzoic acid, is a key intermediate in these synthetic endeavors. The Boc group provides a robust protecting strategy for the amino functionality, enabling selective reactions at the carboxylic acid group and preventing self-polymerization. This technical guide delves into the application of Boc-4-aminobenzoic acid as a foundational building block in the development of potent and selective enzyme inhibitors, with a focus on cholinesterases, fatty acid amide hydrolase (FAAH), and dihydrofolate reductase (DHFR).

The Versatility of the 4-Aminobenzoic Acid Scaffold

The 4-aminobenzoic acid core offers several advantages in drug design. The aromatic ring provides a rigid framework for the attachment of various pharmacophoric groups. The amino and carboxylic acid moieties can be readily derivatized to form amides, esters, and other functional groups, allowing for the fine-tuning of physicochemical properties and biological activity. This adaptability has been exploited to create inhibitors for a range of enzyme classes, demonstrating the broad utility of this scaffold in medicinal chemistry.

I. Cholinesterase Inhibitors

Derivatives of 4-aminobenzoic acid have shown significant potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the regulation of the neurotransmitter acetylcholine. Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease and other neurological disorders.

Quantitative Data on Cholinesterase Inhibition
Compound IDTarget EnzymeIC50 (µM)Reference
Derivative 1 Acetylcholinesterase (AChE)1.66 ± 0.03[1]
Derivative 2 Butyrylcholinesterase (BChE)2.67 ± 0.05[1]
Derivative 3 Acetylcholinesterase (AChE)0.12 ± 0.03[2]
Derivative 4 Butyrylcholinesterase (BChE)0.13 ± 1.75[2]
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol outlines a common colorimetric method for determining AChE activity and inhibition.[3][4]

Materials:

  • Acetylcholinesterase (AChE) solution

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of ATCI and DTNB in phosphate buffer.

    • Prepare serial dilutions of the test compounds.

  • Assay Setup (in a 96-well plate):

    • Blank: 180 µL of phosphate buffer + 20 µL of DTNB.

    • Control (100% activity): 160 µL of phosphate buffer + 20 µL of DTNB + 20 µL of AChE solution.

    • Test Sample: 140 µL of phosphate buffer + 20 µL of DTNB + 20 µL of AChE solution + 20 µL of test compound solution.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation: Add 20 µL of ATCI solution to all wells to start the reaction.

  • Measurement: Immediately measure the absorbance at 412 nm at regular intervals for 10-20 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.

Signaling Pathway: Cholinergic Neurotransmission

Cholinergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_synthesis Acetylcholine (ACh) Synthesis ACh_vesicle Vesicular ACh Storage ACh_synthesis->ACh_vesicle ACh_release ACh Release ACh_vesicle->ACh_release ACh_synapse ACh ACh_release->ACh_synapse AChE AChE ACh_synapse->AChE Hydrolysis ACh_receptor ACh Receptor ACh_synapse->ACh_receptor Binds Inhibitor PABA-derived Inhibitor Inhibitor->AChE Inhibits Signal_transduction Signal Transduction ACh_receptor->Signal_transduction

Cholinergic signaling pathway and the action of PABA-derived inhibitors.

II. Fatty Acid Amide Hydrolase (FAAH) Inhibitors

FAAH is a serine hydrolase that degrades fatty acid amides, including the endocannabinoid anandamide. Inhibitors of FAAH are being investigated for their potential as analgesic, anti-inflammatory, and anxiolytic agents. 4-Aminobenzohydrazide derivatives, synthesized from 4-aminobenzoic acid, have emerged as potent FAAH inhibitors.

Quantitative Data on FAAH Inhibition
Compound IDTarget EnzymeIC50 (nM)Reference
Compound 12 Fatty Acid Amide Hydrolase (FAAH)1.62
Experimental Protocol: Fluorometric FAAH Inhibition Assay

This protocol describes a common method for measuring FAAH activity and inhibition using a fluorogenic substrate.[5][6][7][8]

Materials:

  • Recombinant human FAAH

  • FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

  • Arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA) - fluorogenic substrate

  • Test compounds (dissolved in DMSO)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compounds in FAAH assay buffer.

    • Prepare a working solution of FAAH enzyme in the assay buffer.

    • Prepare a working solution of AAMCA substrate in the assay buffer.

  • Assay Plate Setup (in a 96-well black plate):

    • Blank (no enzyme): 50 µL of assay buffer.

    • Control (100% activity): 25 µL of assay buffer + 25 µL of FAAH enzyme solution.

    • Test Sample: 25 µL of test compound solution + 25 µL of FAAH enzyme solution.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add 50 µL of the AAMCA substrate solution to all wells.

  • Measurement: Immediately measure the increase in fluorescence (Excitation: ~360 nm, Emission: ~465 nm) kinetically over 30-60 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound compared to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Experimental Workflow: FAAH Inhibition Assay

FAAH_Inhibition_Workflow start Start reagent_prep Prepare Reagents: - FAAH Enzyme - Assay Buffer - Test Compound - AAMCA Substrate start->reagent_prep plate_setup Set up 96-well plate: - Blank - Control - Test Compound reagent_prep->plate_setup pre_incubation Pre-incubate at 37°C (15 min) plate_setup->pre_incubation reaction_init Initiate reaction with AAMCA substrate pre_incubation->reaction_init measurement Measure fluorescence kinetically (Ex: 360 nm, Em: 465 nm) reaction_init->measurement data_analysis Data Analysis: - Calculate reaction rates - Determine % inhibition - Calculate IC50 measurement->data_analysis end End data_analysis->end

General workflow for a fluorometric FAAH inhibition assay.

III. Dihydrofolate Reductase (DHFR) Inhibitors

DHFR is a crucial enzyme in the folate biosynthesis pathway, responsible for converting dihydrofolate to tetrahydrofolate, a precursor for nucleotide synthesis. DHFR inhibitors are used as anticancer and antimicrobial agents. Pyrimidine derivatives incorporating a 4-aminobenzoic acid moiety have been investigated as DHFR inhibitors.[9][10]

Quantitative Data on DHFR Inhibition
Compound IDTarget OrganismIC50 (µg/mL)Reference
3f Plasmodium falciparum (3D7, chloroquine-sensitive)5.26[9]
3f Plasmodium falciparum (Dd2, chloroquine-resistant)4.71[9]

Signaling Pathway: Folate Biosynthesis

Folate_Biosynthesis GTP GTP Dihydroneopterin_triphosphate Dihydroneopterin triphosphate GTP->Dihydroneopterin_triphosphate Dihydropteroate Dihydropteroate Dihydroneopterin_triphosphate->Dihydropteroate Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate DHFR Nucleotide_synthesis Nucleotide Synthesis Tetrahydrofolate->Nucleotide_synthesis PABA p-Aminobenzoic acid (PABA) PABA->Dihydropteroate DHPS DHPS Dihydropteroate Synthase (DHPS) DHFR Dihydrofolate Reductase (DHFR) Inhibitor PABA-derived DHFR Inhibitor Inhibitor->DHFR Inhibits

Simplified folate biosynthesis pathway and the target of PABA-derived DHFR inhibitors.

Conclusion

Boc-4-aminobenzoic acid stands out as a critical starting material in the synthesis of a wide range of enzyme inhibitors. Its protected amino group allows for precise chemical modifications, leading to the development of potent and selective inhibitors for enzymes such as cholinesterases, fatty acid amide hydrolase, and dihydrofolate reductase. The versatility of the resulting 4-aminobenzoic acid scaffold continues to make it a valuable component in the drug discovery and development pipeline. Further exploration of this privileged structure is likely to yield novel therapeutic agents for a variety of diseases.

References

Crafting Rigidity: A Technical Guide to Utilizing Boc-4-Abz-OH for Constrained Peptide Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide-based therapeutics and advanced biomaterials, the conformational control of peptide chains is paramount. Rigid linkers, in particular, offer the ability to pre-organize peptide structures, enhance receptor binding affinity, and improve metabolic stability. This technical guide provides an in-depth exploration of Boc-4-aminobenzoyl-OH (Boc-4-Abz-OH) as a key building block for the creation of rigid peptide linkers. We will delve into the synthetic protocols, quantitative data supporting its rigidifying effect, and the biological context in which such linkers are advantageous.

Introduction: The Role of Rigidity in Peptide Design

Peptide linkers are sequences of amino acids that connect two or more molecular entities, such as peptide-drug conjugates, fusion proteins, or cyclic peptides.[1] While flexible linkers, often composed of glycine and serine residues, provide spatial separation and freedom of movement, rigid linkers introduce conformational constraints.[1] The incorporation of aromatic amino acids or other structures that limit bond rotation can decrease the flexibility of the conjugate and maintain a stable positioning of the connected molecules.[2] This rigidity can be crucial for applications requiring precise spatial arrangements, such as in the design of antagonists that mimic receptor-binding loops.[2]

This compound, a derivative of 4-aminobenzoic acid, is a valuable tool for introducing rigidity into a peptide backbone. Its aromatic ring structure restricts the rotational freedom of the peptide chain, thereby inducing a more defined and predictable conformation.

Experimental Protocols: Synthesis of Peptides Incorporating this compound

The incorporation of this compound into a peptide sequence is readily achieved using standard Boc-based solid-phase peptide synthesis (SPPS). The following is a generalized protocol, with the understanding that specific reaction times and reagents may be optimized based on the specific sequence and scale of the synthesis.

Materials and Reagents
ReagentPurpose
This compoundBuilding block for rigid linker
Boc-protected amino acidsStandard amino acid building blocks
Solid Support Resin (e.g., Merrifield, PAM)Insoluble matrix for peptide synthesis[3]
Dichloromethane (DCM)Solvent for resin swelling and washing
N,N-Dimethylformamide (DMF)Solvent for coupling and washing
Trifluoroacetic acid (TFA)Reagent for Boc-deprotection[4]
Diisopropylethylamine (DIEA)Base for neutralization
Coupling Reagents (e.g., HBTU, HATU, DIC/HOBt)Activate carboxyl groups for peptide bond formation
Cleavage Cocktail (e.g., HF/anisole)Cleaves the peptide from the resin and removes side-chain protecting groups
Diethyl etherFor precipitation of the crude peptide
Boc-SPPS Workflow for Incorporating this compound

The following diagram outlines the general workflow for Boc-SPPS, which is applicable for the incorporation of this compound.

Boc-SPPS Workflow Boc-SPPS Experimental Workflow Resin 1. Resin Swelling (DCM) Deprotection 2. Boc Deprotection (TFA in DCM) Resin->Deprotection Neutralization 3. Neutralization (DIEA in DCM/DMF) Deprotection->Neutralization Coupling 4. Coupling (this compound + Coupling Reagents in DMF) Neutralization->Coupling Washing 5. Washing (DMF, DCM) Coupling->Washing Repeat Repeat for subsequent amino acids Washing->Repeat Cleavage 6. Cleavage and Deprotection (e.g., HF/anisole) Washing->Cleavage Repeat->Deprotection Purification 7. Purification (RP-HPLC) Cleavage->Purification

A generalized workflow for Boc-based solid-phase peptide synthesis.
Detailed Methodologies

1. Resin Preparation and First Amino Acid Coupling:

  • Swell the appropriate resin (e.g., Merrifield resin for a C-terminal acid or MBHA resin for a C-terminal amide) in DCM.

  • Couple the first Boc-protected amino acid to the resin according to standard protocols for the chosen resin type.

2. Iterative Elongation Cycle:

  • Boc Deprotection: Treat the resin with a solution of 25-50% TFA in DCM for approximately 20-30 minutes to remove the N-terminal Boc protecting group.[4] Wash the resin thoroughly with DCM and then DMF.

  • Neutralization: Neutralize the resulting N-terminal ammonium salt with a solution of 5-10% DIEA in DMF or DCM. Wash the resin with DMF.

  • Coupling of this compound:

    • In a separate vessel, pre-activate this compound (typically 2-4 equivalents relative to resin loading) with a suitable coupling reagent (e.g., HBTU/HOBt or HATU) in DMF in the presence of DIEA.

    • Add the activated this compound solution to the resin and allow the coupling reaction to proceed for 1-2 hours. The progress of the reaction can be monitored using a qualitative test such as the Kaiser (ninhydrin) test.

  • Washing: After complete coupling, thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.

3. Subsequent Amino Acid Couplings:

  • Repeat the deprotection, neutralization, and coupling steps for the remaining amino acids in the desired sequence.

4. Cleavage and Final Deprotection:

  • Once the synthesis is complete, wash the peptide-resin with DCM and dry it under vacuum.

  • Treat the dried resin with a strong acid cleavage cocktail, such as anhydrous hydrogen fluoride (HF) with a scavenger like anisole, to cleave the peptide from the resin and remove the side-chain protecting groups. Caution: HF is extremely hazardous and requires specialized equipment and handling procedures.

  • Precipitate the crude peptide in cold diethyl ether, wash, and dry under vacuum.

5. Purification and Characterization:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

Data Presentation: Evidence for Conformational Rigidity

The incorporation of the 4-aminobenzoyl moiety is expected to significantly reduce the conformational flexibility of a peptide linker. This can be quantified through a combination of spectroscopic techniques and computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the three-dimensional structure of peptides in solution.[5] Key parameters that can provide evidence for a rigid conformation include:

  • Nuclear Overhauser Effect (NOE) data: The presence of specific long-range NOEs (through-space correlations between protons that are far apart in the primary sequence) can indicate a folded or constrained conformation.

  • Coupling Constants (J-values): The magnitude of three-bond coupling constants (e.g., ³J_HNHα) is related to the dihedral angle (φ) of the peptide backbone via the Karplus equation. A narrow range of observed J-values for residues within the linker suggests a restricted range of motion.

  • Temperature Coefficients of Amide Protons: Amide protons involved in stable intramolecular hydrogen bonds exhibit smaller changes in their chemical shift with temperature compared to solvent-exposed protons.

Table 1: Hypothetical NMR Data Comparing Flexible and 4-Abz-Containing Peptide Linkers

ParameterFlexible Linker (e.g., -Gly-Ser-Gly-)Rigid Linker (e.g., -Gly-4-Abz-Gly-)Interpretation
³J_HNHα Coupling Constants Broad range (e.g., 4-9 Hz)Narrow range (e.g., 7-8 Hz)Restricted φ dihedral angles in the rigid linker.
Number of Long-Range NOEs Few to noneMultiple observedIndicates a more defined, folded structure for the rigid linker.
Amide Proton Temp. Coefficients (Δδ/ΔT) Larger values (>-4.5 ppb/K)Smaller values (< -4.0 ppb/K for specific residues)Suggests potential for stable intramolecular hydrogen bonding in the rigid linker.

Note: The values presented are illustrative and would need to be determined experimentally for a specific peptide sequence.

Molecular Modeling and Dynamics Simulations

Computational methods can provide further insight into the conformational preferences of peptide linkers.

  • Conformational Search and Energy Minimization: These calculations can identify the lowest energy (most stable) conformations of a peptide. A peptide containing a 4-Abz linker is expected to have a more limited set of low-energy conformations compared to a flexible linker.

  • Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms in a peptide over time, providing a dynamic picture of its conformational flexibility.[6] Analysis of the simulation trajectory can reveal the distribution of dihedral angles and the root-mean-square fluctuation (RMSF) of atoms, both of which are indicators of rigidity.

Table 2: Hypothetical Molecular Dynamics Simulation Data

ParameterFlexible LinkerRigid Linker with 4-AbzInterpretation
Dihedral Angle Distribution (φ, ψ) Broad distribution across multiple regions of the Ramachandran plot.Tightly clustered distribution in a specific region of the Ramachandran plot.The 4-Abz moiety significantly restricts the accessible conformational space.
Root-Mean-Square Fluctuation (RMSF) Higher average RMSF values for backbone atoms.Lower average RMSF values for backbone atoms within the linker.Reduced atomic motion indicates a more rigid structure.

Application Example: G-CSF Receptor Antagonists

A compelling application of 4-aminobenzoic acid in creating rigid linkers is in the design of cyclic peptides that act as antagonists for the Granulocyte Colony-Stimulating Factor (G-CSF) receptor.[2] G-CSF is a cytokine that plays a crucial role in hematopoiesis, and its receptor is a target for therapeutic intervention in various diseases.

Structural simulations have been used to design cyclic peptides that mimic the receptor-binding loop of G-CSF.[2] In this context, 4-aminobenzoic acid was used as part of a linker to connect discontinuous sequences of the peptide, creating a conformationally constrained cyclic structure. This rigid structure is hypothesized to present the key receptor-binding residues in an optimal orientation for binding to the G-CSF receptor, leading to antagonistic activity.

G-CSF Receptor Signaling Pathway

The binding of G-CSF to its receptor (G-CSFR) initiates a cascade of intracellular signaling events that ultimately regulate the proliferation, differentiation, and survival of hematopoietic progenitor cells.[7] A simplified representation of the major signaling pathways is shown below. The development of a rigid peptide antagonist that blocks the initial binding of G-CSF would inhibit these downstream signaling events.

G-CSF_Signaling Simplified G-CSF Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GCSF G-CSF GCSFR G-CSF Receptor GCSF->GCSFR Binds and activates JAK JAK GCSFR->JAK Activates STAT STAT JAK->STAT Phosphorylates PI3K PI3K JAK->PI3K Ras Ras JAK->Ras STAT_P p-STAT (dimer) STAT->STAT_P Dimerizes Gene_Expression Gene Expression (Proliferation, Differentiation, Survival) STAT_P->Gene_Expression Translocates to nucleus Akt Akt PI3K->Akt Akt->Gene_Expression Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Gene_Expression Antagonist Rigid Peptide Antagonist (containing 4-Abz) Antagonist->GCSFR Blocks binding

G-CSF signaling and the inhibitory action of a rigid peptide antagonist.

Conclusion

This compound is a valuable and readily integrable building block for the design and synthesis of rigid peptide linkers. Its aromatic structure imparts significant conformational constraints, which can be leveraged to create peptides with well-defined three-dimensional structures. The use of standard Boc-SPPS protocols allows for its straightforward incorporation into a wide variety of peptide sequences. The resulting rigid linkers have shown promise in the development of potent and specific receptor antagonists, as exemplified by their application in targeting the G-CSF receptor. For drug development professionals, the strategic use of this compound offers a powerful approach to fine-tune the conformational properties of peptide-based therapeutics, ultimately leading to improved efficacy and selectivity. Further exploration of this and other rigid linkers will undoubtedly continue to advance the field of peptide and protein engineering.

References

An In-depth Technical Guide on Incorporating Boc-4-Abz-OH for Synthesizing Constrained Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Constrained peptides have emerged as a promising class of therapeutics, offering enhanced stability, target affinity, and specificity compared to their linear counterparts. The introduction of conformational rigidity through cyclization or stapling is a key strategy in their design. This technical guide provides a comprehensive overview of the use of Boc-4-aminobenzoic acid (Boc-4-Abz-OH) as a versatile building block for the synthesis of constrained peptides. We will delve into the underlying chemical principles, provide detailed, field-tested protocols for its incorporation using solid-phase peptide synthesis (SPPS), and discuss the characterization of the resulting cyclic structures. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this compound in their peptide design and synthesis workflows.

Introduction: The Rationale for Peptide Constraint

Linear peptides, while possessing inherent bioactivity, often suffer from limitations such as proteolytic instability and conformational flexibility, which can lead to reduced receptor binding affinity and off-target effects. Constraining a peptide's structure can overcome these drawbacks by:

  • Pre-organizing the bioactive conformation: This reduces the entropic penalty upon binding to a target receptor, leading to higher affinity.[1]

  • Enhancing proteolytic resistance: The cyclic or constrained structure is less susceptible to degradation by proteases.

  • Improving membrane permeability: In some cases, conformational constraint can favor conformations that facilitate passive diffusion across cell membranes.

Various strategies exist for constraining peptides, including disulfide bridging, lactamization, and the use of non-natural amino acids to induce specific turns or helices.[1][2][3] The incorporation of aromatic spacers like 4-aminobenzoic acid (Abz) offers a powerful approach to creating well-defined, rigid scaffolds.[4]

This compound: A Key Building Block for Conformational Rigidity

Boc-4-aminobenzoic acid is a derivative of 4-aminobenzoic acid (also known as PABA) where the amino group is protected by a tert-butyloxycarbonyl (Boc) group.[5][6][7] This protection strategy is fundamental to its application in stepwise peptide synthesis.[8]

Chemical Properties and Advantages:

  • Rigid Aromatic Spacer: The benzene ring of the Abz moiety introduces a planar, rigid element into the peptide backbone, significantly limiting conformational freedom.

  • Defined Geometry: The para-substitution pattern of the amino and carboxyl groups on the benzene ring enforces a specific, extended orientation of the peptide chain segments attached to it.

  • Boc Protection: The Boc group is a cornerstone of a well-established protection strategy in solid-phase peptide synthesis (SPPS).[9][10] It is stable under the basic conditions used for peptide coupling but is readily cleaved by mild acids, most commonly trifluoroacetic acid (TFA).[8][11] This orthogonality allows for the selective deprotection of the N-terminus for subsequent chain elongation.[8][9]

Caption: Chemical structure of this compound.

Synthesis Strategy: Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound is most efficiently achieved using Boc-based SPPS.[10] This methodology involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).[12]

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Iterative Synthesis Cycle cluster_final_steps Finalization Resin Select Resin (e.g., MBHA) Attach_AA1 Attach First Boc-Protected Amino Acid Resin->Attach_AA1 Deprotection Boc Deprotection (TFA) Attach_AA1->Deprotection Neutralization Neutralization (DIEA) Deprotection->Neutralization Coupling Couple Next Boc-AA-OH (e.g., this compound) Neutralization->Coupling Wash Wash Coupling->Wash Wash->Deprotection Repeat for each amino acid Final_Deprotection Final Boc Deprotection Wash->Final_Deprotection Cyclization On-Resin or Solution-Phase Cyclization Final_Deprotection->Cyclization Cleavage Cleavage from Resin (e.g., HF, TFMSA) Cyclization->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for SPPS incorporating this compound.

Causality Behind Experimental Choices
  • Resin Selection: For the synthesis of peptide amides, a resin such as MBHA (4-methylbenzhydrylamine) is a suitable choice when using Boc chemistry.[9] The linkage to this resin is stable to the repetitive TFA treatments required for Boc deprotection but can be cleaved under strong acid conditions like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[11][13]

  • Coupling Reagents: The formation of the amide bond between the incoming Boc-amino acid (including this compound) and the deprotected N-terminus of the resin-bound peptide requires an activating agent. Common choices include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often used in combination with an additive like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and minimize racemization. More efficient activating agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also widely used.

  • Deprotection and Neutralization: The Boc group is typically removed with a solution of 25-50% TFA in dichloromethane (DCM).[9][11] Following deprotection, the resulting trifluoroacetate salt of the terminal amine must be neutralized to the free amine to allow for the next coupling reaction. A hindered base like N,N-diisopropylethylamine (DIEA) is commonly used for this purpose.[12]

Experimental Protocols

Protocol 1: Incorporation of this compound into a Resin-Bound Peptide

This protocol assumes the synthesis is being performed on a 0.1 mmol scale using MBHA resin.

Materials:

  • MBHA resin (pre-loaded with the first amino acid or ready for attachment)

  • Boc-protected amino acids

  • This compound

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIEA)

  • HATU

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the MBHA resin in DCM for 30 minutes, followed by DMF for another 30 minutes.

  • Boc Deprotection:

    • Treat the resin with 25% TFA in DCM for 2 minutes.

    • Drain and repeat the treatment with 25% TFA in DCM for 20 minutes.

    • Wash the resin thoroughly with DCM (3x), followed by DMF (3x).

  • Neutralization:

    • Treat the resin with 10% DIEA in DMF for 2 minutes (2x).

    • Wash the resin with DMF (3x).

  • Coupling of this compound:

    • In a separate vial, dissolve this compound (0.4 mmol, 4 eq.), HATU (0.39 mmol, 3.9 eq.), and DIEA (0.8 mmol, 8 eq.) in DMF.

    • Add the activation mixture to the resin.

    • Shake at room temperature for 2-4 hours.

    • Perform a Kaiser test to confirm the absence of free primary amines, indicating complete coupling. If the test is positive, repeat the coupling step.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.

Protocol 2: On-Resin Head-to-Tail Cyclization

This protocol describes a common strategy for cyclizing the peptide while it is still attached to the solid support. This often favors intramolecular cyclization over intermolecular oligomerization due to the pseudo-dilution effect of the resin.[2]

Prerequisites: The linear peptide sequence, including the Abz moiety, has been assembled on a suitable resin that allows for side-chain anchoring or orthogonal deprotection of the termini.

Procedure:

  • N-terminal Boc Deprotection: Remove the Boc group from the N-terminal amino acid as described in Protocol 1, step 2.

  • Side-Chain Deprotection of C-terminal Linkage Point: Selectively deprotect the side chain of the amino acid that will form the cyclic amide bond with the N-terminus. The choice of protecting group and deprotection method depends on the overall protection strategy (e.g., removal of an Fmoc group with piperidine if using an orthogonal Boc/Fmoc strategy for the side chain).

  • Cyclization:

    • Swell the resin in DMF.

    • Add a solution of a coupling agent (e.g., HATU, 3 eq.) and a base (e.g., DIEA, 6 eq.) in DMF.

    • Allow the reaction to proceed for 4-24 hours. Monitor the reaction progress by taking small resin samples and analyzing the cleaved peptide by mass spectrometry.

  • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).

Cleavage, Purification, and Characterization

Cleavage from Resin: For peptides synthesized on MBHA resin using Boc chemistry, cleavage is typically achieved with strong acids.[13]

  • HF Cleavage: This is a highly effective but hazardous method requiring specialized equipment. A common cocktail is HF:p-cresol (9:1) at 0°C for 1 hour.

  • TFMSA Cleavage: A less hazardous alternative to HF is TFMSA. A typical cleavage cocktail is TFMSA:TFA:thioanisole.

Purification: The crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Characterization: The identity and purity of the final constrained peptide should be confirmed using a combination of analytical techniques:[14]

  • Mass Spectrometry (LC-MS): To confirm the intact molecular weight.

  • Amino Acid Analysis: To verify the amino acid composition.

  • NMR Spectroscopy: For detailed structural elucidation of the constrained conformation.

Conclusion

This compound is a powerful and versatile tool for the synthesis of conformationally constrained peptides. Its rigid aromatic structure provides a predictable and effective means of inducing conformational rigidity, which can lead to peptides with improved therapeutic properties. The use of well-established Boc-based solid-phase peptide synthesis protocols, as detailed in this guide, allows for its efficient incorporation into a wide range of peptide sequences. Careful selection of resins, coupling reagents, and cyclization strategies, followed by rigorous purification and characterization, are essential for the successful synthesis of these complex and promising molecules.

References

The Strategic Integration of Boc-4-Abz-OH in Peptidomimetic Research for Next-Generation Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quest for novel therapeutics with enhanced efficacy, stability, and target specificity has propelled the field of peptidomimetics to the forefront of drug discovery. Peptidomimetics, which mimic the structure and function of natural peptides, offer a promising strategy to overcome the inherent limitations of peptide-based drugs, such as poor bioavailability and rapid degradation. A key building block in the synthesis of innovative peptidomimetics is Boc-4-aminobenzoic acid (Boc-4-Abz-OH) . This guide provides a comprehensive technical overview of the role and application of this compound in peptidomimetic research, with a focus on its incorporation into peptide scaffolds, its impact on biological activity, and its potential to modulate key signaling pathways. This document serves as a vital resource for researchers and professionals engaged in the design and development of next-generation therapeutics.

Introduction to Peptidomimetics and the Role of this compound

Peptides are fundamental signaling molecules in a vast array of physiological processes, making them attractive candidates for drug development. However, their therapeutic potential is often hampered by their susceptibility to proteolytic degradation and poor membrane permeability. Peptidomimetics are designed to address these challenges by incorporating non-natural amino acids or modified peptide bonds, leading to compounds with improved pharmacokinetic properties.[1]

This compound, a derivative of 4-aminobenzoic acid (PABA), is a valuable building block in the construction of peptidomimetics. The rigid aromatic ring of the 4-aminobenzoic acid moiety can impart conformational constraints on the peptide backbone, which can be crucial for enhancing binding affinity and selectivity to biological targets. The Boc (tert-butyloxycarbonyl) protecting group facilitates its straightforward incorporation into peptide sequences using well-established solid-phase peptide synthesis (SPPS) methodologies.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in peptide synthesis.

PropertyValue
Synonym 4-(Boc-amino)benzoic acid
CAS Number 66493-39-8
Molecular Formula C₁₂H₁₅NO₄
Molecular Weight 237.25 g/mol
Appearance White to off-white solid
Melting Point ~200 °C (decomposes)
Solubility Soluble in organic solvents such as DMF, DCM, and methanol. Insoluble in water.
Purity (typical) ≥98.0%

Experimental Protocols: Incorporation of this compound via Boc-SPPS

The incorporation of this compound into a peptide sequence is typically achieved using the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy in solid-phase peptide synthesis (SPPS). The following is a representative protocol for the manual coupling of this compound.

Materials and Reagents:

  • This compound

  • Peptide-resin with a free N-terminal amine

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Isopropanol (IPA) - peptide synthesis grade

  • Deprotection Reagent: 50% (v/v) Trifluoroacetic acid (TFA) in DCM

  • Neutralization Reagent: 10% (v/v) Diisopropylethylamine (DIEA) in DMF or DCM

  • Coupling Reagents:

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

    • DIC (N,N'-Diisopropylcarbodiimide) / HOBt (Hydroxybenzotriazole)

  • Washing Solvents: DMF, DCM, Methanol (MeOH)

Boc-SPPS Cycle for this compound Incorporation

The following protocol outlines a single cycle for the incorporation of this compound onto a resin-bound peptide chain.

Step 1: Resin Swelling

  • Place the peptide-resin in a reaction vessel.

  • Add DCM to swell the resin for 30-60 minutes.

  • Drain the solvent.

Step 2: Nα-Boc Deprotection

  • Add the deprotection solution (50% TFA in DCM) to the resin and agitate for 2 minutes (pre-wash).[2]

  • Drain the solution.

  • Add a fresh deprotection solution and agitate for 20-30 minutes.[2]

  • Drain the solution and wash the resin thoroughly with DCM (3x) and IPA (2x) to remove residual TFA.[2]

Step 3: Neutralization

  • To the deprotected peptide-resin, add the neutralization solution (10% DIEA in DMF or DCM).

  • Agitate for 2 minutes.

  • Drain the solution and repeat the neutralization step one more time.

  • Wash the resin thoroughly with DMF (5x).

Step 4: Coupling of this compound (HBTU Activation)

  • In a separate vessel, dissolve this compound (2-3 equivalents relative to resin loading) and HBTU (2-3 equivalents) in a minimal amount of DMF.

  • Add DIEA (4-6 equivalents) to the solution to activate the this compound.

  • Immediately add the activated this compound solution to the neutralized peptide-resin.

  • Agitate the reaction mixture for 1-4 hours at room temperature. Due to the rigid nature of this compound, extended coupling times may be necessary to ensure complete reaction.

  • Monitor the completion of the coupling reaction using a qualitative ninhydrin (Kaiser) test. A negative test (beads remain colorless or yellow) indicates a complete reaction.[3]

  • If the Kaiser test is positive, a second coupling (recoupling) with freshly activated this compound is recommended.[3]

Step 5: Washing

  • Once the reaction is complete, drain the coupling solution.

  • Wash the resin thoroughly with DMF (3x), DCM (3x), and MeOH (3x).

  • Dry the resin under vacuum.

Final Cleavage and Deprotection

After the desired peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.

Caution: Strong acids like HF and TFMSA are extremely corrosive and toxic. Handle with extreme care in a well-ventilated fume hood using appropriate personal protective equipment.

  • Wash the final peptide-resin with DCM and dry under a high vacuum for at least 4 hours.

  • Transfer the dried peptide-resin to a cleavage apparatus.

  • Add a scavenger cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT) to the resin.[2]

  • Stir the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Collect the precipitated peptide by centrifugation or filtration.

  • Wash the peptide pellet with cold diethyl ether multiple times to remove scavengers.

  • Dry the crude peptide under vacuum.

Purification and Characterization

The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[4] The identity and purity of the final peptide are confirmed by analytical RP-HPLC and mass spectrometry.[5][6]

Data Presentation: Quantitative Analysis

The incorporation of this compound can influence both the synthesis efficiency and the biological activity of the resulting peptidomimetic.

Coupling Efficiency and Yield

While specific data for this compound is not extensively published, the following table provides representative coupling efficiencies and yields for Boc-SPPS, particularly for challenging couplings.

ParameterTypical Value/RangeMonitoring Method
Coupling Efficiency per Step >99% (with optimization)Kaiser Test (qualitative), HPLC analysis of cleaved aliquots (quantitative)
Overall Crude Peptide Yield Sequence-dependent (typically 50-80%)Gravimetric analysis after cleavage
Final Purity (Post-Purification) >95-98%Analytical RP-HPLC

Note: These values are representative and can vary depending on the specific peptide sequence, resin, and coupling conditions employed.

Biological Activity of 4-Abz Containing Peptidomimetics

Peptidomimetics incorporating the 4-aminobenzoic acid scaffold have shown promising biological activity. One notable example is their ability to modulate the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key regulator of glucose and lipid metabolism.[7]

Compound IDPPRE-Activated Activity (%) vs. Pioglitazone
3b 87%
Pioglitazone (Control) 100%

Data from a study on novel peptidomimetics bearing a p-aminobenzoic acid moiety as potential antidiabetic agents.[7]

Derivatives of 4-aminobenzoic acid have also been investigated for their antimicrobial and cytotoxic activities.

Compound TypeBiological Activity
Schiff bases of PABA Antibacterial (MIC from 15.62 µM against MRSA)
Antifungal (MIC ≥ 7.81 µM)
Cytotoxic against HepG2 cells (IC₅₀ ≥ 15.0 µM)

MIC (Minimum Inhibitory Concentration), IC₅₀ (Half-maximal Inhibitory Concentration). Data from a study on 4-aminobenzoic acid derivatives.[3]

Mandatory Visualizations: Signaling Pathways and Workflows

PPARγ Signaling Pathway Modulation

Peptidomimetics containing the 4-aminobenzoic acid moiety have been shown to act as agonists of PPARγ. Upon activation, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. This pathway is a key target for the development of drugs for type 2 diabetes.[7][8]

PPAR_gamma_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 4_Abz_Peptidomimetic 4-Abz Peptidomimetic (Ligand) PPARg PPARγ 4_Abz_Peptidomimetic->PPARg Binds & Activates PPARg_RXR PPARγ-RXR Heterodimer PPARg->PPARg_RXR RXR RXR RXR->PPARg_RXR PPRE PPRE (on DNA) PPARg_RXR->PPRE Binds to Target_Genes Target Genes (e.g., for glucose metabolism) PPRE->Target_Genes Regulates mRNA mRNA Target_Genes->mRNA Transcription Proteins Proteins mRNA->Proteins Translation Metabolic Regulation Metabolic Regulation Proteins->Metabolic Regulation

Caption: PPARγ signaling pathway activated by a 4-Abz peptidomimetic.

Experimental Workflow for Boc-SPPS of a 4-Abz Containing Peptide

The following diagram illustrates the cyclical workflow for the solid-phase synthesis of a peptide incorporating this compound.

Boc_SPPS_Workflow start Start: Amino-functionalized Resin deprotection 1. Boc Deprotection (50% TFA in DCM) start->deprotection wash1 Wash (DCM, IPA) deprotection->wash1 neutralization 2. Neutralization (10% DIEA in DMF) wash1->neutralization wash2 Wash (DMF) neutralization->wash2 coupling 3. Coupling (this compound, HBTU, DIEA) wash2->coupling wash3 Wash (DMF, DCM, MeOH) coupling->wash3 kaiser_test Kaiser Test wash3->kaiser_test kaiser_test->coupling Positive (Recouple) next_cycle Next Amino Acid Cycle kaiser_test->next_cycle Negative next_cycle->deprotection Continue Elongation final_cleavage Final Cleavage & Deprotection next_cycle->final_cleavage Sequence Complete purification Purification (RP-HPLC) final_cleavage->purification end Final Peptide purification->end

Caption: Experimental workflow for Boc-SPPS of a 4-Abz containing peptide.

Conclusion

This compound is a versatile and valuable building block in the arsenal of medicinal chemists and peptide scientists. Its incorporation into peptide scaffolds offers a robust strategy to develop peptidomimetics with enhanced stability and tailored biological activity. The ability of 4-Abz containing peptidomimetics to modulate important drug targets, such as the PPARγ signaling pathway, highlights their significant therapeutic potential. The detailed protocols and data presented in this guide are intended to empower researchers to effectively utilize this compound in their drug discovery efforts, paving the way for the development of novel and effective peptidomimetic drugs. As our understanding of the structure-activity relationships of these modified peptides continues to grow, so too will the opportunities for innovative therapeutic interventions.

References

The Strategic Integration of Boc-4-Abz-OH in the Construction of Combinatorial Chemistry Libraries: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led to the widespread adoption of combinatorial chemistry, a powerful platform for the rapid synthesis and screening of large, diverse chemical libraries. Within this paradigm, the selection of appropriate building blocks is paramount to accessing unique chemical space and identifying promising lead compounds. This technical guide delves into the core principles and practical applications of utilizing N-(tert-butoxycarbonyl)-4-aminobenzoic acid (Boc-4-Abz-OH) as a versatile scaffold in the generation of combinatorial libraries. We will explore its chemical properties, detail experimental protocols for library synthesis, present quantitative data from library screening, and visualize relevant biological pathways and experimental workflows.

Introduction to this compound: A Privileged Scaffold

This compound is a bifunctional building block that incorporates a 4-aminobenzoic acid (PABA) core. The PABA moiety is recognized as a "privileged scaffold" in medicinal chemistry, as it is a common structural motif in a wide array of biologically active compounds, including antimicrobial, anticancer, and anti-inflammatory agents.[1][2] The strategic placement of the Boc protecting group on the aniline nitrogen and the presence of a carboxylic acid handle make this compound an ideal candidate for solid-phase organic synthesis (SPOS), a cornerstone of modern combinatorial chemistry.

The Boc group provides temporary protection of the amino functionality and is readily cleaved under acidic conditions, allowing for the sequential addition of diversity elements.[3] The carboxylic acid group serves as a convenient anchor point for attachment to a solid support or for coupling with other building blocks in solution-phase synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 66493-39-8
Molecular Formula C₁₂H₁₅NO₄
Molecular Weight 237.25 g/mol
Melting Point ~200 °C (decomposition)
Appearance White to off-white powder
Solubility Soluble in organic solvents such as DMF, DCM, and methanol

Designing Combinatorial Libraries with this compound

The true power of this compound lies in its ability to serve as a central scaffold for the introduction of multiple points of diversity. A typical library design strategy involves the attachment of the this compound core to a solid support, followed by a series of chemical transformations to introduce diverse building blocks.

A common approach is the "split-and-pool" synthesis method, which allows for the exponential generation of a vast number of unique compounds on individual resin beads.[4][5][6] This one-bead-one-compound (OBOC) approach is highly efficient for creating large and diverse libraries.[7]

Figure 1: General workflow for solid-phase synthesis of a benzamide library using this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments involving the use of this compound in combinatorial library synthesis.

Solid-Phase Synthesis of a Benzamide Library

This protocol outlines the steps for the construction of a diverse benzamide library on a solid support using a split-and-pool strategy.

Materials:

  • Rink Amide resin

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • A diverse set of carboxylic acids (R-COOH) for diversification

  • Piperidine

Protocol:

  • Resin Swelling and this compound Coupling:

    • Swell Rink Amide resin in DMF for 1 hour in a peptide synthesis vessel.

    • Drain the DMF and wash the resin with DCM (3x) and DMF (3x).

    • In a separate flask, dissolve this compound (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.

    • Add the activated this compound solution to the resin and shake at room temperature for 4 hours.

    • Monitor the coupling reaction using a Kaiser test. A negative test (yellow beads) indicates complete coupling.

    • Wash the resin with DMF (3x), DCM (3x), and methanol (3x), then dry under vacuum.

  • Boc Deprotection:

    • Treat the resin with a solution of 20% TFA in DCM for 30 minutes.

    • Wash the resin with DCM (3x), 10% diisopropylethylamine (DIPEA) in DCM (3x), and DMF (3x).

  • Split-and-Pool Diversification:

    • Divide the deprotected resin into equal portions in separate reaction vessels.

    • To each vessel, add a unique carboxylic acid (R-COOH, 3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.

    • Shake the vessels at room temperature for 4 hours.

    • Monitor the coupling reactions with a Kaiser test.

    • After complete coupling, pool all the resin portions and wash thoroughly with DMF, DCM, and methanol.

  • Library Cleavage:

    • Treat the final resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the library compounds by adding cold diethyl ether.

    • Centrifuge to pellet the compounds, decant the ether, and dry the library.

Solution-Phase Synthesis of a Schiff Base Library from 4-Aminobenzoic Acid

This protocol describes the synthesis of a library of Schiff bases derived from 4-aminobenzoic acid in solution, as demonstrated by Krátký et al.[1]

Materials:

  • 4-Aminobenzoic acid

  • A diverse set of aromatic aldehydes (e.g., salicylaldehydes, 5-nitrofurfural)

  • Ethanol

  • Toluene-4-sulfonic acid (catalyst)

Protocol:

  • Reaction Setup:

    • Dissolve 4-aminobenzoic acid (1 equivalent) in ethanol in a round-bottom flask.

    • Add the desired aromatic aldehyde (1 equivalent) and a catalytic amount of toluene-4-sulfonic acid.

    • Reflux the reaction mixture for 2-4 hours.

  • Product Isolation:

    • Cool the reaction mixture to room temperature.

    • Collect the precipitated Schiff base by filtration.

    • Wash the solid with cold ethanol and dry to yield the final product.

Data Presentation: Screening of a 4-Aminobenzoic Acid-Derived Library

The utility of a combinatorial library is ultimately determined by the biological activity of its constituents. High-throughput screening (HTS) is employed to rapidly assess the activity of each library member against a specific biological target. The following table summarizes representative data from the screening of a library of Schiff bases derived from 4-aminobenzoic acid for their antimicrobial and cytotoxic activities.[1][4]

Table 2: Biological Activity of a 4-Aminobenzoic Acid-Derived Schiff Base Library

Compound IDAldehyde PrecursorTarget Organism/Cell LineMIC (µM)IC₅₀ (µM)
1a SalicylaldehydeStaphylococcus aureus> 125-
1b 5-ChlorosalicylaldehydeStaphylococcus aureus31.25-
1c 5-NitrosalicylaldehydeStaphylococcus aureus15.62-
2a 5-NitrofurfuralCandida albicans7.81-
3a SalicylaldehydeHepG2 (human liver cancer)-> 50
3b 5-BromosalicylaldehydeHepG2 (human liver cancer)-25.0
3c 3,5-DichlorosalicylaldehydeHepG2 (human liver cancer)-15.0

MIC: Minimum Inhibitory Concentration; IC₅₀: Half-maximal Inhibitory Concentration

Visualizing Workflows and Biological Pathways

Graphviz diagrams can effectively illustrate the logical flow of experiments and the complex interactions within biological signaling pathways.

Experimental_Workflow cluster_synthesis Library Synthesis cluster_screening High-Throughput Screening start Start: this compound immobilize Immobilize on Solid Support start->immobilize deprotect Boc Deprotection immobilize->deprotect split Split Resin deprotect->split couple Couple Diverse Building Blocks split->couple pool Pool Resin couple->pool cleave Cleave from Support pool->cleave library Purified Library cleave->library screening Screen Library library->screening assay_dev Assay Development assay_dev->screening hit_id Hit Identification screening->hit_id hit_val Hit Validation hit_id->hit_val sar SAR Studies hit_val->sar

Figure 2: High-level workflow for combinatorial library synthesis and screening.

Derivatives of 4-aminobenzoic acid have been investigated as inhibitors of various enzymes, including those in the folate biosynthesis pathway, which is crucial for microbial survival.[1]

Folate_Biosynthesis_Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolate (DHF) DHPS->DHF Incorporation THF Tetrahydrofolate (THF) DHF->THF Nucleotides Nucleotide Biosynthesis THF->Nucleotides PABA_analog PABA Analog (from Library) PABA_analog->DHPS Inhibition

Figure 3: Inhibition of the folate biosynthesis pathway by PABA analogs.

Conclusion

This compound stands out as a highly valuable and versatile building block for the construction of diverse combinatorial libraries. Its inherent bifunctionality, coupled with the privileged nature of the 4-aminobenzoic acid scaffold, provides a robust starting point for the exploration of novel chemical space. The methodologies outlined in this guide, from solid-phase synthesis workflows to the generation and screening of libraries, offer a clear framework for researchers and drug development professionals to harness the potential of this compound in the pursuit of new therapeutic leads. The continued application of this building block in innovative library designs promises to yield a wealth of biologically active compounds for future drug discovery programs.

References

Methodological & Application

Standard Protocol for Coupling Boc-4-Abz-OH in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Incorporating non-natural amino acids into peptide sequences is a powerful strategy in medicinal chemistry and drug development to enhance biological activity, improve metabolic stability, and modulate pharmacokinetic properties. Boc-4-aminobenzoic acid (Boc-4-Abz-OH) is a valuable building block that introduces a rigid, aromatic spacer into a peptide backbone. This modification can influence peptide conformation and binding affinity to target receptors. However, as a sterically hindered and electronically different amino acid, its efficient incorporation into a growing peptide chain during Solid-Phase Peptide Synthesis (SPPS) requires optimized protocols.

These application notes provide a detailed guide for the successful coupling of this compound in Boc-SPPS, including a comparison of common coupling reagents, comprehensive experimental protocols, and troubleshooting strategies.

Challenges in Coupling this compound

The primary challenges associated with the coupling of this compound in SPPS stem from its structure:

  • Steric Hindrance: The bulky Boc protecting group on the aromatic amine, combined with the rigid phenyl ring, can sterically hinder the approach of the activated carboxyl group to the N-terminal amine of the resin-bound peptide. This can lead to slower reaction kinetics and incomplete coupling.

  • Electronic Effects: The electronic nature of the aromatic ring can influence the reactivity of the carboxyl group, potentially requiring more potent activation methods compared to standard aliphatic amino acids.

  • Potential for Side Reactions: As with many amino acid couplings, side reactions such as racemization can occur, although this is less of a concern for the achiral this compound. In subsequent couplings to the newly incorporated Abz residue, diketopiperazine formation is a potential risk depending on the sequence.

Comparison of Coupling Reagents

The choice of coupling reagent is critical for achieving high coupling efficiency with this compound. While various reagents are available, uronium/aminium salt-based reagents are generally recommended for difficult couplings.

Coupling Reagent ClassReagent ExamplesRecommended for this compound?Rationale
Uronium/Aminium Salts HATU, HBTUHighly Recommended These reagents form highly reactive OAt- or OBt-esters, respectively, leading to rapid and efficient coupling. HATU is often preferred for sterically hindered amino acids due to its superior activation.[1]
Phosphonium Salts PyBOPRecommended PyBOP is another effective reagent for difficult couplings, forming a reactive OBt-ester.
Carbodiimides DIC/HOBtUse with Caution While a cost-effective option, the activation with DIC is generally slower and may result in lower coupling yields for sterically hindered residues like this compound. Longer reaction times or double coupling may be necessary.

Note: The quantitative data presented above is based on general observations for sterically hindered amino acids, as direct head-to-head comparative studies for this compound are not extensively available in the public domain.

Experimental Protocols

The following are generalized protocols for the manual coupling of this compound in SPPS. Optimization may be required based on the specific peptide sequence, resin, and synthesis scale.

General SPPS Cycle Workflow

SPPS_Workflow Resin_Swelling Resin Swelling Boc_Deprotection Boc Deprotection (TFA/DCM) Resin_Swelling->Boc_Deprotection Washing_1 Washing (DCM, IPA, DMF) Boc_Deprotection->Washing_1 Neutralization Neutralization (DIEA/DMF) Washing_1->Neutralization Washing_2 Washing (DMF) Neutralization->Washing_2 Coupling This compound Coupling Washing_2->Coupling Washing_3 Washing (DMF, DCM) Coupling->Washing_3 Next_Cycle Proceed to Next Cycle Washing_3->Next_Cycle

Caption: General workflow for a single coupling cycle in Boc-SPPS.

Protocol 1: HATU Mediated Coupling (Recommended)

This protocol is highly recommended for achieving efficient coupling of this compound.

Materials:

  • This compound

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Deprotected and neutralized peptide-resin

  • SPPS reaction vessel

Procedure:

  • Resin Preparation: Swell the deprotected and neutralized peptide-resin in DMF for at least 30 minutes.

  • Pre-activation: In a separate vessel, dissolve this compound (3-4 equivalents relative to resin loading) and HATU (3-4 equivalents) in DMF. Add DIEA (6-8 equivalents) to the solution and allow it to pre-activate for 1-5 minutes.

  • Coupling: Add the pre-activated this compound solution to the swollen peptide-resin. Agitate the mixture at room temperature for 1-2 hours. For challenging sequences, the reaction time can be extended.

  • Monitoring the Reaction: Perform a qualitative ninhydrin (Kaiser) test to monitor the disappearance of free primary amines. A negative result (yellow beads) indicates the completion of the coupling reaction.

  • Washing: Once the coupling is complete, drain the reaction solution. Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents and byproducts.

Protocol 2: HBTU Mediated Coupling

This protocol provides a reliable alternative to HATU.

Materials:

  • This compound

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Deprotected and neutralized peptide-resin

  • SPPS reaction vessel

Procedure:

  • Resin Preparation: Follow step 1 from Protocol 1.

  • Pre-activation: In a separate vessel, dissolve this compound (3-4 equivalents) and HBTU (3-4 equivalents) in a minimal amount of DMF. Add DIEA (6-8 equivalents) to the solution and allow the mixture to pre-activate for 1-5 minutes.

  • Coupling: Add the pre-activated solution to the peptide-resin and agitate at room temperature for 1-2 hours.

  • Monitoring the Reaction: Perform a ninhydrin test as described in Protocol 1.

  • Washing: Follow step 5 from Protocol 1.

Protocol 3: DIC/HOBt Mediated Coupling

This protocol is a more cost-effective option but may require longer reaction times or a second coupling.

Materials:

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Deprotected and neutralized peptide-resin

  • SPPS reaction vessel

Procedure:

  • Resin Preparation: Follow step 1 from Protocol 1.

  • Coupling Solution Preparation: In a separate vessel, dissolve this compound (3-4 equivalents) and HOBt (3-4 equivalents) in DMF.

  • Coupling: Add the amino acid/HOBt solution to the resin, followed by the addition of DIC (3-4 equivalents). Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring the Reaction: Perform a ninhydrin test. If the test is positive, a second coupling (recoupling) with fresh reagents for another 1-2 hours is recommended.

  • Washing: Follow step 5 from Protocol 1.

Troubleshooting Guide

Troubleshooting_Workflow Start Positive Ninhydrin Test (Incomplete Coupling) Recouple Perform Double Coupling Start->Recouple Check_Reagents Optimize Conditions: - Increase reaction time - Switch to HATU Recouple->Check_Reagents If still positive Proceed Proceed to Next Cycle Recouple->Proceed If negative Cap_Amines Cap Unreacted Amines (Acetic Anhydride/DIEA) Check_Reagents->Cap_Amines If still positive Check_Reagents->Proceed If negative Cap_Amines->Proceed

Caption: Troubleshooting workflow for incomplete this compound coupling.

IssuePossible CauseRecommended Solution
Positive Ninhydrin Test After Coupling Incomplete coupling due to steric hindrance or insufficient activation.1. Double Couple: Repeat the coupling step with fresh reagents for an additional 1-2 hours. 2. Switch to a More Potent Reagent: If using DIC/HOBt, switch to HATU or HBTU. 3. Increase Reaction Time: Extend the coupling time to 4 hours or overnight, especially when using DIC/HOBt. 4. Increase Temperature: A moderate increase in temperature (e.g., to 40°C) can improve coupling efficiency, but monitor for potential side reactions.[2]
Low Yield of Final Peptide Cumulative effect of incomplete couplings.Ensure a negative ninhydrin test after each coupling step. If a particular coupling is consistently difficult, consider capping unreacted amines with acetic anhydride to prevent the accumulation of deletion peptides.
Aggregation The growing peptide chain becomes insoluble on the resin.Switch the solvent from DMF to NMP (N-Methyl-2-pyrrolidone) or a mixture of DMF/DMSO. Sonication during coupling can also help to break up aggregates.

Biological Relevance of Peptides Containing 4-Aminobenzoic Acid

The incorporation of a 4-aminobenzoyl moiety can impart interesting biological properties to peptides. p-Aminobenzoic acid (PABA) itself is a precursor in the biosynthesis of folate in bacteria.[3] As a component of larger molecules, it can contribute to a range of biological activities. Studies have shown that peptides functionalized with PABA can exhibit enhanced antioxidant properties.[3][4] Furthermore, the rigid nature of the 4-aminobenzoyl group can be used to create conformationally constrained peptides, which can lead to increased receptor selectivity and potency in drug design. The PABA moiety is found in a variety of approved drugs, highlighting its utility as a building block in medicinal chemistry.[5][6] While specific signaling pathways for 4-Abz-containing peptides are not extensively defined and are likely target-dependent, their potential to modulate biological systems through antioxidant or receptor-binding mechanisms makes them an attractive area of research.

Conclusion

The successful incorporation of this compound into peptide sequences via SPPS is readily achievable with the appropriate selection of coupling reagents and optimized reaction conditions. For routine and challenging couplings of this sterically hindered amino acid, the use of HATU is highly recommended to ensure high coupling efficiency and minimize the formation of deletion sequences. By following the detailed protocols and troubleshooting guidelines provided in these application notes, researchers can confidently synthesize peptides containing the 4-aminobenzoyl moiety for a wide range of applications in drug discovery and development.

References

Application Notes and Protocols for Activation Agents in Boc-4-Abz-OH Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to selecting and utilizing various activation agents for the coupling of N-Boc-4-aminobenzoic acid (Boc-4-Abz-OH) in solid-phase peptide synthesis (SPPS). The protocols outlined below are foundational and may require optimization based on the specific peptide sequence and solid support.

Introduction

N-Boc-4-aminobenzoic acid is an aromatic amino acid analog used in the synthesis of peptidomimetics and other specialized peptides. Its rigid structure can introduce unique conformational constraints into a peptide backbone. Successful incorporation of this compound via SPPS is critically dependent on the efficient activation of its carboxylic acid moiety to facilitate amide bond formation. This document details protocols for several common classes of activation agents and provides a comparative overview of their general performance.

Comparative Performance of Activation Agents

The choice of activation agent is crucial for achieving high coupling efficiency and minimizing side reactions, such as racemization. While direct comparative quantitative data for this compound is not extensively available in the literature, the following table summarizes the general performance of commonly used coupling reagents based on their application with other sterically hindered or challenging amino acids.

Activation Agent ClassReagent/SystemRelative ReactivityRacemization RiskKey Considerations & Recommendations
Carbodiimides DIC/HOBtModerateLow to ModerateA classic and cost-effective method. The use of 1-hydroxybenzotriazole (HOBt) is essential to suppress racemization.[1][2] The urea byproduct of Diisopropylcarbodiimide (DIC) is soluble in common solvents, making it suitable for SPPS.[3][4]
Onium Salts (Aminium/Uronium) HBTUHighLowA reliable and efficient reagent for both routine and challenging couplings.[5][6] It is recommended to use a non-nucleophilic base like DIPEA.
Onium Salts (Aminium/Uronium) HATUVery HighVery LowGenerally considered one of the most efficient coupling reagents, especially for hindered amino acids, due to the formation of a highly reactive OAt-ester.[1][7] It is known to be faster and cause less epimerization than HBTU.[1]
Onium Salts (Phosphonium) PyBOPHighLowA robust and efficient coupling reagent that avoids the carcinogenic byproducts associated with its predecessor, BOP.[8] Byproducts are generally less problematic.[1]

Experimental Protocols

The following are standardized protocols for a single coupling cycle in Boc-based solid-phase peptide synthesis (Boc-SPPS). These protocols are based on a 0.1 mmol synthesis scale. Reagent quantities should be adjusted based on the loading of the resin.

General Boc-SPPS Cycle Overview

A typical Boc-SPPS cycle for the addition of a single amino acid, including this compound, involves the following steps:

  • Resin Swelling: The solid support is swollen in a suitable solvent.

  • Boc Deprotection: The N-terminal Boc protecting group of the resin-bound peptide is removed with an acid, typically trifluoroacetic acid (TFA).

  • Neutralization: The resulting trifluoroacetate salt is neutralized with a non-nucleophilic base.

  • Coupling: The incoming Boc-protected amino acid (this compound) is activated and coupled to the free N-terminus of the peptide chain.

  • Washing: The resin is thoroughly washed to remove excess reagents and byproducts.

Protocol 1: Coupling using DIC/HOBt

This protocol is a widely used and economical method for peptide coupling.

Materials:

  • This compound

  • Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Resin with a free amino group

Procedure:

  • Resin Preparation: Swell the resin in DMF for at least 30 minutes. Following Boc deprotection and neutralization, wash the resin thoroughly with DMF.

  • Activation Solution Preparation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF.

  • Coupling Reaction: Add the activation solution to the resin. Then, add DIC (3 equivalents) to the resin suspension.

  • Reaction Agitation: Agitate the mixture at room temperature for 1-4 hours.

  • Monitoring: Monitor the reaction progress using a qualitative method such as the Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.

  • Washing: Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF, followed by DCM, and then DMF again.

Protocol 2: Coupling using HBTU

HBTU is a highly efficient aminium salt-based coupling reagent.

Materials:

  • This compound

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • DIPEA

  • DMF

  • Resin with a free amino group

Procedure:

  • Resin Preparation: Swell the resin and perform Boc deprotection and neutralization as previously described.

  • Activation and Coupling:

    • In a separate reaction vessel, dissolve this compound (2.0 equivalents) and HBTU (2.0 equivalents) in DMF.

    • Add DIPEA (4.0 equivalents) to the mixture.

    • Allow the pre-activation to proceed for 1-2 minutes.

    • Add the activated solution to the resin.

  • Reaction Agitation: Agitate the mixture at room temperature for 30 minutes to 2 hours.

  • Monitoring: Perform a Kaiser test to confirm the completion of the reaction.

  • Washing: Drain the reaction solution and wash the resin extensively with DMF.

Protocol 3: Coupling using HATU

HATU is one of the most reactive and effective coupling reagents, particularly for difficult sequences.

Materials:

  • This compound

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • DIPEA

  • DMF

  • Resin with a free amino group

Procedure:

  • Resin Preparation: Prepare the resin as outlined in the previous protocols.

  • Activation and Coupling:

    • In a separate vessel, dissolve this compound (2.0 equivalents) and HATU (2.0 equivalents) in DMF.

    • Add DIPEA (4.0 equivalents) and allow the mixture to pre-activate for 1-2 minutes.

    • Transfer the activated amino acid solution to the resin.

  • Reaction Agitation: Agitate the reaction mixture for 30 minutes to 1.5 hours at room temperature.

  • Monitoring: Use the Kaiser test to monitor for reaction completion.

  • Washing: After a negative Kaiser test, drain the solution and wash the resin thoroughly with DMF.

Protocol 4: Coupling using PyBOP

PyBOP is a widely used phosphonium-based coupling reagent that offers high efficiency and safety.

Materials:

  • This compound

  • PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)

  • DIPEA

  • DMF

  • Resin with a free amino group

Procedure:

  • Resin Preparation: Follow the standard procedure for resin swelling, deprotection, and neutralization.

  • Activation and Coupling:

    • Dissolve this compound (3-5 equivalents) and PyBOP (3-5 equivalents) in DMF in a separate vial.

    • Add DIPEA (6-10 equivalents) to this solution and vortex briefly.

    • Immediately add the activated solution to the deprotected resin.

  • Reaction Agitation: Agitate the mixture for 30-120 minutes at room temperature.

  • Monitoring: Check for reaction completion using the Kaiser test.

  • Washing: Drain the reaction solution and wash the resin thoroughly with DMF.[8]

Visualizations

The following diagrams illustrate the general workflow and logical relationships in the context of this compound coupling.

G General Workflow for a Single Boc-SPPS Coupling Cycle Resin Resin-Bound Peptide (N-terminal Boc-protected) Deprotection Boc Deprotection (TFA in DCM) Resin->Deprotection Washing1 Wash (DCM, IPA, DMF) Deprotection->Washing1 Neutralization Neutralization (DIPEA in DMF) Washing1->Neutralization Washing2 Wash (DMF) Neutralization->Washing2 Coupling Coupling with Activated This compound Washing2->Coupling Washing3 Final Wash (DMF) Coupling->Washing3 Next_Cycle Ready for Next Cycle Washing3->Next_Cycle

Caption: General Boc-SPPS Coupling Workflow.

G Classification of Activation Agents for Peptide Coupling cluster_0 Activation Agent Classes cluster_1 Specific Reagents cluster_2 Sub-Classes Carbodiimides Carbodiimides DIC DIC Carbodiimides->DIC Onium_Salts Onium_Salts Aminium_Uronium Aminium_Uronium Onium_Salts->Aminium_Uronium Phosphonium Phosphonium Onium_Salts->Phosphonium HBTU HBTU HATU HATU PyBOP PyBOP Aminium_Uronium->HBTU Aminium_Uronium->HATU Phosphonium->PyBOP

References

Application Notes and Protocols for the Deprotection of Boc-4-Abz-OH using Trifluoroacetic Acid (TFA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the removal of the tert-butyloxycarbonyl (Boc) protecting group from 4-(Boc-amino)benzoic acid (Boc-4-Abz-OH) using trifluoroacetic acid (TFA). The Boc group is a vital amine protecting group in organic synthesis, particularly in peptide and medicinal chemistry, due to its stability and facile cleavage under acidic conditions.[1][2][3][4] TFA is a standard reagent for this deprotection because of its effectiveness and volatility, which simplifies product isolation.[1][4]

Reaction Mechanism

The cleavage of the Boc group with TFA is an acid-catalyzed process that occurs via a four-step mechanism:[1][5]

  • Protonation: The carbonyl oxygen of the Boc group is protonated by TFA.[1][4][5]

  • Formation of a tert-butyl Cation: The protonated carbamate becomes unstable, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate.[1][4][5]

  • Decarboxylation: The carbamic acid is inherently unstable and rapidly decarboxylates, releasing carbon dioxide gas.[1][4][5]

  • Formation of the Amine Salt: The resulting free amine is then protonated by the excess TFA in the reaction mixture to form the corresponding trifluoroacetate salt.[1][5]

It is crucial to perform this reaction in a well-ventilated fume hood and not in a closed system, as the reaction generates carbon dioxide gas.[2][5] The generated tert-butyl cation is a reactive electrophile that can lead to undesired side reactions, such as alkylation of electron-rich residues.[3][4][6] Scavengers can be added to the reaction mixture to trap this cation.[3][6]

Boc_Deprotection_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Cation Formation cluster_step3 Step 3: Decarboxylation cluster_step4 Step 4: Salt Formation Boc_Amine This compound Protonated_Boc Protonated Boc-Amine Boc_Amine->Protonated_Boc + H⁺ TFA TFA (H⁺) Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid Protonated_Boc->Carbamic_Acid tBu_Cation tert-butyl cation Protonated_Boc->tBu_Cation Free_Amine 4-Aminobenzoic Acid Carbamic_Acid->Free_Amine Carbamic_Acid->Free_Amine CO2 CO₂ Carbamic_Acid->CO2 TFA_Salt Amine TFA Salt Free_Amine->TFA_Salt + TFA Free_Amine->TFA_Salt

Mechanism of TFA-mediated Boc deprotection.

Quantitative Data Summary

The reaction conditions for Boc deprotection can be varied. The following table summarizes conditions from literature for the deprotection of various Boc-protected amines, which can serve as a starting point for the deprotection of this compound.

Substrate TypeTFA Concentration (v/v)SolventTemperature (°C)TimeYield (%)Reference
General Boc-amine25%DCMRoom Temp.2 h60[7]
General Boc-amine50%DCMRoom Temp.2 h-[7]
General Boc-amineNeat (100%)DCM0 to Room Temp.1 h-[7]
Boc-peptide on resin55%DCMRoom Temp.30 min~9% higher purity[8]
Boc-peptide on resin100%-Room Temp.5 min-[8]
Boc-amino acid2 equiv.Ionic Liquid13010 minHigh[9]
Boc-Gly-HMBA-CPG50%DCMRoom Temp.5 min78[10]
Boc-Gly-HMBA-CPG50%DCMRoom Temp.2 x 30 min-[10]

Experimental Protocols

Solution-Phase Deprotection of this compound

This protocol is suitable for the deprotection of this compound in a solution of TFA and a chlorinated solvent like dichloromethane (DCM).[1]

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the this compound in anhydrous DCM to a concentration of 0.1-0.5 M.[1][3]

  • Cooling: Cool the solution to 0 °C using an ice bath.[1][3]

  • TFA Addition: Slowly add TFA to the stirred solution. The amount of TFA can range from 20% to 100% (v/v) relative to the DCM.[3] For a starting point, a 1:1 mixture of TFA and DCM is common.[11]

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours.[3] Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[3]

  • Solvent Removal: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[7] Co-evaporation with a solvent like toluene can help remove residual TFA.[11]

  • Work-up (for free amine):

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM).

    • Carefully wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid.[1]

    • Wash with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.[1]

    • Filter and concentrate the solution under reduced pressure to yield the crude 4-aminobenzoic acid.

  • Isolation (for TFA salt): If the amine TFA salt is the desired product, omit the basic work-up (step 6). The crude product can be used directly or purified.[1]

  • Purification: The crude product can be further purified by crystallization or column chromatography if necessary.[3]

Safety Precaution: TFA is a strong, corrosive acid. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[1][3]

Solution_Phase_Workflow start Start dissolve Dissolve this compound in anhydrous DCM start->dissolve cool Cool to 0 °C dissolve->cool add_tfa Slowly add TFA cool->add_tfa react Stir at RT for 1-4h (Monitor by TLC/LC-MS) add_tfa->react evaporate Remove solvent and excess TFA in vacuo react->evaporate choice Desired Product? evaporate->choice workup Basic Work-up (NaHCO₃ wash) choice->workup Free Amine isolate_salt Isolate TFA Salt choice->isolate_salt TFA Salt purify_amine Purify Free Amine workup->purify_amine purify_salt Purify TFA Salt isolate_salt->purify_salt end End purify_amine->end purify_salt->end

Workflow for solution-phase Boc deprotection.
Solid-Phase Deprotection Protocol

This protocol is relevant when this compound is incorporated into a peptide sequence on a solid support (resin) during solid-phase peptide synthesis (SPPS).

Materials:

  • Boc-protected peptide-resin

  • TFA cleavage cocktail (e.g., 95:2.5:2.5 TFA/H₂O/Triisopropylsilane (TIS))[1][4]

  • Dichloromethane (DCM) for washing

  • Solid-phase synthesis reaction vessel

  • Shaker or nitrogen bubbler

  • Cold diethyl ether

Procedure:

  • Resin Washing: Wash the peptide-resin with DCM to remove any residual solvents from the previous synthetic step.[1][4]

  • Deprotection: Add the pre-prepared TFA cleavage cocktail to the resin.[1][4]

  • Agitation: Agitate the mixture at room temperature for 2-4 hours.[1]

  • Filtration: Filter the resin and collect the filtrate containing the cleaved and deprotected peptide.[1]

  • Final Wash: Wash the resin with a small amount of fresh TFA to ensure complete recovery.[1]

  • Precipitation: Combine the filtrates and precipitate the peptide by adding cold diethyl ether.[1]

  • Isolation: Isolate the peptide by centrifugation and decantation or by filtration.[1]

  • Washing and Drying: Wash the peptide pellet with cold diethyl ether to remove scavengers and residual TFA, then dry under vacuum.[1]

By understanding the reaction mechanism and carefully selecting the appropriate conditions, researchers can achieve efficient and clean deprotection of this compound. The protocols and data provided serve as a comprehensive guide for achieving high yields and purity.

References

Synthesis of Bioactive Peptides Containing 4-Aminobenzoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptide structures is a powerful strategy in medicinal chemistry to enhance pharmacological properties. 4-Aminobenzoic acid (PABA), a well-known biosynthetic precursor to folic acid, presents a unique scaffold for the design of novel bioactive peptides. Its rigid aromatic structure can impart conformational stability, while the amino and carboxyl groups allow for its integration into peptide backbones using standard synthesis methodologies. This document provides detailed application notes and protocols for the synthesis and characterization of bioactive peptides and peptidomimetics containing 4-aminobenzoic acid, with a focus on their potential therapeutic applications.

Data Presentation: Bioactivity of 4-Aminobenzoic Acid Derivatives and Peptidomimetics

While specific data on peptides incorporating 4-aminobenzoic acid into their backbone is emerging, numerous studies have demonstrated the bioactivity of PABA derivatives. This data provides a strong rationale for the inclusion of PABA in novel peptide-based drug candidates.

Table 1: Antimicrobial and Antifungal Activity of 4-Aminobenzoic Acid Schiff Base Derivatives [1][2][3]

Compound IDStructureTarget OrganismMIC (µM)
1a 4-[(2-hydroxybenzylidene)amino]benzoic acidStaphylococcus aureus31.25
1b 4-[(5-bromo-2-hydroxybenzylidene)amino]benzoic acidStaphylococcus aureus15.62
1c 4-[(5-nitro-2-hydroxybenzylidene)amino]benzoic acidStaphylococcus aureus15.62
1d 4-[(5-chloro-2-hydroxybenzylidene)amino]benzoic acidCandida albicans7.81
1e 4-[(3,5-dichloro-2-hydroxybenzylidene)amino]benzoic acidCandida albicans7.81

Table 2: Anticancer Activity of 4-Aminobenzoic Acid Derivatives [1][4]

Compound IDStructureCell LineIC50 (µM)
2a Alkyl derivative of PABANCI-H460 (Lung Cancer)15.59
2b Schiff base of PABAHepG2 (Liver Cancer)≥ 15.0

Table 3: Antidiabetic Activity of Peptidomimetics Bearing p-Aminobenzoic Acid [5][6]

Compound IDGeneral StructurePPRE-activated Activity (% of Pioglitazone)
3a Peptidomimetic with PABA moiety75%
3b Peptidomimetic with PABA moiety87%

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing 4-Aminobenzoic Acid

This protocol describes the manual solid-phase synthesis of a hypothetical peptide incorporating Fmoc-4-aminobenzoic acid using the Fmoc/tBu strategy.[7]

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-4-aminobenzoic acid)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Dichloromethane (DCM)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF in a reaction vessel for 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • Dissolve the Fmoc-amino acid (3 eq.) and OxymaPure® (3 eq.) in DMF.

    • Add DIC (3 eq.) to the solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Perform a Kaiser test to monitor the completion of the coupling reaction. If the test is positive, repeat the coupling step.

  • Washing: Wash the resin with DMF (3 times) and DCM (3 times).

  • Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid, including Fmoc-4-aminobenzoic acid, in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.

    • Filter the resin and collect the filtrate containing the crude peptide.

  • Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to pellet the peptide and decant the ether.

Protocol 2: Purification and Characterization of the Synthetic Peptide

Purification by Reverse-Phase HPLC (RP-HPLC): [8][9][10][11]

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.

    • Detection: UV absorbance at 220 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the major peptide peak.

  • Purity Analysis: Analyze the collected fractions by analytical RP-HPLC to determine their purity.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.

Characterization by Mass Spectrometry:

  • Confirm the molecular weight of the purified peptide using Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF).

Protocol 3: Broth Microdilution Assay for Antimicrobial Activity

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized peptides.

Materials:

  • Synthesized peptide

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Peptide Preparation: Prepare a stock solution of the peptide in a suitable solvent and make serial two-fold dilutions in MHB.

  • Bacterial Inoculum Preparation: Grow the bacterial strains overnight and dilute to a final concentration of approximately 5 x 10^5 CFU/mL in MHB.

  • Inoculation: Add the bacterial inoculum to the wells of the microtiter plate containing the serially diluted peptide. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Signaling Pathways and Experimental Workflows

JAK-STAT Signaling Pathway Inhibition

Bioactive peptides can modulate inflammatory responses by interfering with key signaling cascades such as the JAK-STAT pathway. Inhibition of this pathway can lead to a reduction in the production of pro-inflammatory cytokines.

JAK_STAT_Pathway cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P p-STAT STAT->STAT_P Dimer p-STAT Dimer STAT_P->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Gene Target Gene (e.g., Pro-inflammatory Cytokines) Dimer->Gene Binds to DNA Nucleus->Gene Peptide Bioactive Peptide (PABA-containing) Peptide->JAK Inhibits

Caption: Inhibition of the JAK-STAT signaling pathway by a bioactive peptide.

NF-κB Signaling Pathway Modulation

The NF-κB signaling pathway is another critical regulator of inflammation. Some antimicrobial peptides exert their anti-inflammatory effects by inhibiting this pathway.[12][13][14]

NF_kB_Pathway cluster_complex Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB_P p-IκBα IkB->IkB_P Nucleus Nucleus NFkB->Nucleus Translocates to Gene Inflammatory Genes (TNF-α, IL-6, etc.) NFkB->Gene Induces Transcription Proteasome Proteasome IkB_P->Proteasome Ubiquitination & Degradation Peptide Bioactive Peptide (PABA-containing) Peptide->IKK Inhibits

Caption: Modulation of the NF-κB signaling pathway by a bioactive peptide.

General Experimental Workflow for Synthesis and Bioactivity Screening

The following diagram outlines the logical flow from peptide design to bioactivity assessment.

Workflow Design Peptide Design & Sequence Selection SPPS Solid-Phase Peptide Synthesis (Incorporation of PABA) Design->SPPS Cleavage Cleavage from Resin SPPS->Cleavage Purification Crude Peptide Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (Mass Spectrometry, Analytical HPLC) Purification->Characterization Bioassay Bioactivity Assays (e.g., MIC, IC50) Characterization->Bioassay SAR Structure-Activity Relationship (SAR) Studies Bioassay->SAR SAR->Design Iterative Refinement

Caption: Experimental workflow for the synthesis and evaluation of bioactive peptides.

Conclusion

The incorporation of 4-aminobenzoic acid into peptide scaffolds represents a promising avenue for the development of novel therapeutic agents with enhanced stability and bioactivity. The protocols and data presented herein provide a foundational framework for researchers to design, synthesize, and evaluate PABA-containing peptides for a range of biological targets. Further exploration of structure-activity relationships will be crucial in optimizing the potency and selectivity of these unique peptidomimetics.

References

Application Notes and Protocols: Utilizing Boc-4-Abz-OH as a Precursor for Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols and guidelines for researchers, scientists, and drug development professionals on the use of Boc-4-Abz-OH (4-(Boc-amino)benzoic acid) as a versatile precursor for synthesizing fluorescent probes. The protocols focus on the incorporation of the 4-aminobenzoyl (Abz) moiety into peptides and its subsequent use in fluorescence-based assays.

Physicochemical Properties of this compound

This compound is a derivative of 4-aminobenzoic acid where the amino group is protected by a tert-butyloxycarbonyl (Boc) group.[1][2] This protection makes it suitable for use in standard peptide synthesis.

PropertyValueReference
Chemical Name 4-(tert-Butoxycarbonylamino)benzoic acid[2]
Synonyms This compound, N-Boc-4-aminobenzoic acid[2]
CAS Number 66493-39-8
Molecular Formula C₁₂H₁₅NO₄[3]
Molecular Weight 237.25 g/mol [3]
Appearance White to off-white or light brown powder[1][3]
Melting Point ~200 °C (decomposition)[1]
Solubility Soluble in organic solvents like dichloromethane and dimethyl sulfoxide; less soluble in water.[2]

Application: Synthesis of a Fluorescently Labeled Peptide

Principle:

This compound can be incorporated into a peptide sequence using solid-phase peptide synthesis (SPPS). The Boc protecting group is compatible with standard SPPS chemistry. Following synthesis and cleavage from the resin, the exposed 4-amino group on the Abz moiety can be chemically modified to generate a fluorophore. A common method is to react the amino group with a fluorogenic reagent, such as 4-chloro-7-nitrobenzofurazan (NBD-Cl), to yield a highly fluorescent NBD-labeled peptide.[4][5]

Experimental Protocol: Synthesis of an NBD-labeled Peptide

This protocol describes the synthesis of a model tripeptide (e.g., Gly-Abz-Gly) and its subsequent labeling with NBD-Cl.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-amino acids (e.g., Fmoc-Gly-OH)

  • This compound

  • Coupling reagents: HBTU, HOBt

  • Base: DIPEA

  • Deprotection solution: 20% piperidine in DMF

  • Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O

  • Labeling reagent: 4-chloro-7-nitrobenzofurazan (NBD-Cl)

  • Solvents: DMF, DCM, Diethyl ether

  • HPLC system for purification

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • First Amino Acid Coupling (Fmoc-Gly-OH):

    • Deprotect the resin with 20% piperidine in DMF.

    • Activate Fmoc-Gly-OH with HBTU/HOBt and DIPEA in DMF.

    • Couple the activated amino acid to the resin.

  • Second Amino Acid Coupling (this compound):

    • Deprotect the N-terminus with 20% piperidine in DMF.

    • Activate this compound with HBTU/HOBt and DIPEA in DMF.

    • Couple to the growing peptide chain.

  • Third Amino Acid Coupling (Fmoc-Gly-OH):

    • Activate Fmoc-Gly-OH and couple to the N-terminus of the Abz residue.

  • Peptide Cleavage and Deprotection:

    • Wash the resin thoroughly with DCM.

    • Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide and remove the Boc and other side-chain protecting groups.

    • Precipitate the crude peptide in cold diethyl ether.

  • Purification of the Crude Peptide:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the peptide by reverse-phase HPLC.

    • Lyophilize the pure peptide fractions.

  • NBD-Cl Labeling:

    • Dissolve the purified peptide in a borate buffer (pH 9.0).[4]

    • Add a solution of NBD-Cl in a minimal amount of organic solvent (e.g., ethanol).

    • Stir the reaction mixture in the dark at room temperature for 1-2 hours.

  • Purification of the Labeled Peptide:

    • Purify the NBD-labeled peptide by reverse-phase HPLC.

    • Characterize the final product by mass spectrometry and measure its fluorescence properties.

Workflow Diagram:

G Workflow for NBD-Labeled Peptide Synthesis cluster_SPPS Solid-Phase Peptide Synthesis cluster_PostSPPS Post-Synthesis Modification Resin Rink Amide Resin Deprotection1 Fmoc Deprotection (20% Piperidine) Resin->Deprotection1 Coupling1 Couple Fmoc-Gly-OH Deprotection1->Coupling1 Deprotection2 Fmoc Deprotection Coupling1->Deprotection2 Coupling2 Couple this compound Deprotection2->Coupling2 Coupling3 Couple Fmoc-Gly-OH Coupling2->Coupling3 Cleavage Cleavage from Resin (TFA Cocktail) Coupling3->Cleavage Purification1 HPLC Purification of Crude Peptide Cleavage->Purification1 Labeling NBD-Cl Labeling Purification1->Labeling Purification2 HPLC Purification of Labeled Peptide Labeling->Purification2 FinalProduct Fluorescent NBD-Peptide Purification2->FinalProduct

Caption: Workflow for the synthesis of a fluorescently labeled peptide using this compound.

Application: Enzymatic Assay Using a FRET Peptide Substrate

Principle:

The 4-aminobenzoyl group can serve as an effective quencher for a fluorophore in a Förster Resonance Energy Transfer (FRET) pair. A peptide substrate can be designed with a fluorophore at one end and the Abz group at the other. In the intact peptide, the fluorescence of the fluorophore is quenched by the Abz group. Upon cleavage of the peptide by a specific protease, the fluorophore and quencher are separated, leading to an increase in fluorescence. This principle is widely used in protease activity assays. While ortho-aminobenzoic acid is commonly used, para-aminobenzoic acid derivatives can also function in FRET pairs.

Experimental Protocol: Protease Assay using a FRET Peptide

This protocol describes a general procedure for measuring protease activity using a custom-synthesized FRET peptide substrate containing the Abz quencher.

Materials:

  • FRET peptide substrate (e.g., Fluorophore-Peptide-Abz)

  • Protease of interest

  • Assay buffer (optimized for the specific protease)

  • 96-well microplate (black, for fluorescence assays)

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the FRET peptide substrate in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution of the protease in assay buffer.

    • Prepare serial dilutions of the protease for determining enzyme kinetics.

  • Assay Setup:

    • To each well of the 96-well plate, add the assay buffer.

    • Add the protease solution to the respective wells.

    • Include control wells:

      • No enzyme (substrate only) to measure background fluorescence.

      • No substrate (enzyme only) to check for enzyme autofluorescence.

  • Initiation of Reaction:

    • Add the FRET peptide substrate to all wells to initiate the enzymatic reaction.

  • Fluorescence Measurement:

    • Immediately place the microplate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore.

    • Measure the fluorescence intensity at regular time intervals (e.g., every minute for 30-60 minutes).

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Plot the fluorescence intensity versus time for each protease concentration.

    • The initial rate of the reaction (V₀) is the slope of the linear portion of the curve.

    • Plot V₀ versus protease concentration to determine the enzyme kinetics (e.g., Kₘ and Vₘₐₓ).

Quantitative Data Summary (Example):

Protease Conc. (nM)Initial Rate (RFU/min)
05
150
2.5120
5235
10450
20780

FRET Mechanism Diagram:

G FRET-based Protease Assay cluster_intact Intact Peptide Substrate cluster_cleaved Cleaved Peptide Substrate Intact Fluorophore-Peptide-Abz (Quenched) NoEmission No Fluorescence Intact->NoEmission FRET Protease Protease Intact->Protease Excitation1 Excitation Light Excitation1->Intact FRET CleavedF Fluorophore-Peptide Emission Fluorescence CleavedF->Emission CleavedQ Abz-Peptide Excitation2 Excitation Light Excitation2->CleavedF Protease->CleavedF Protease->CleavedQ

Caption: Mechanism of a FRET-based protease assay using an Abz-quenched peptide.

Hypothetical Signaling Pathway Application

Principle:

The synthesized fluorescent probes can be used to monitor the activity of specific enzymes within a signaling pathway. For example, a FRET peptide substrate can be designed to be specific for a caspase enzyme, which is a key player in the apoptosis signaling cascade. An increase in caspase activity during apoptosis would lead to the cleavage of the peptide and a corresponding increase in fluorescence, allowing for real-time monitoring of this cellular process.

Hypothetical Apoptosis Signaling Pathway Diagram:

G Monitoring Caspase Activity in Apoptosis cluster_assay Assay Readout ApoptoticSignal Apoptotic Signal (e.g., TNF-alpha) Receptor Death Receptor ApoptoticSignal->Receptor Procaspase8 Procaspase-8 Receptor->Procaspase8 Caspase8 Active Caspase-8 Procaspase8->Caspase8 Procaspase3 Procaspase-3 Caspase8->Procaspase3 Caspase3 Active Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis FRET_Substrate FRET Peptide Substrate (Fluorophore-DEVD-Abz) Caspase3->FRET_Substrate Fluorescence Increased Fluorescence FRET_Substrate->Fluorescence Cleavage

Caption: Use of a FRET probe to monitor caspase-3 activity in a hypothetical apoptosis pathway.

References

Application Notes and Protocols for Boc-4-Abz-OH as a Linker in Bioconjugation Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the evolving landscape of bioconjugation, the selection of an appropriate linker is paramount to the successful development of targeted therapeutics, diagnostics, and research tools. Boc-4-Abz-OH (4-(tert-butoxycarbonylamino)benzoic acid) is a versatile linker precursor that offers a rigid aromatic core and orthogonal functional groups, making it a valuable component in the design of bioconjugates.[1] Its structure, featuring a carboxylic acid and a Boc-protected amine, allows for a stepwise and controlled conjugation strategy.[2]

The aromatic nature of the 4-aminobenzoic acid (Abz) backbone provides a defined spatial separation between the conjugated molecules, while the Boc protecting group ensures the selective reactivity of the carboxylic acid for amide bond formation.[3] Subsequent deprotection of the amine allows for further functionalization, enabling the construction of more complex bioconjugate architectures.[2] A significant application of structurally related p-aminobenzyl (PAB) moieties is in the design of self-immolative linkers for antibody-drug conjugates (ADCs), where they facilitate the traceless release of a payload upon a specific triggering event.[4][5]

These application notes provide a comprehensive overview of the utility of this compound in bioconjugation, complete with detailed experimental protocols, quantitative data, and visualizations to guide researchers in its effective implementation.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Synonyms 4-(Boc-amino)benzoic acid, N-tert-Butoxycarbonyl-4-aminobenzoic acid[1]
CAS Number 66493-39-8[1]
Molecular Formula C₁₂H₁₅NO₄[1]
Molecular Weight 237.25 g/mol [1]
Appearance White to off-white powder[1]
Melting Point 186 - 188 °C[1]
Purity ≥ 99% (HPLC)[1]
Solubility Soluble in organic solvents (e.g., DMF, DMSO, Dichloromethane)[3]
Table 2: Typical Reaction Parameters for Bioconjugation with this compound
StepParameterTypical Range/ValueNotes
Carboxylic Acid Activation ReagentsEDC, NHS (or sulfo-NHS)EDC activates the carboxylic acid, and NHS forms a more stable amine-reactive ester.
Molar Ratio (this compound:EDC:NHS)1 : 1.5 : 1.2Excess of coupling reagents ensures efficient activation.
SolventAnhydrous DMF or DMSOAnhydrous conditions are crucial to prevent hydrolysis of activated esters.
Reaction Time15 - 60 minutesActivation is typically rapid at room temperature.
TemperatureRoom Temperature
Amine Conjugation Molar Ratio (Linker:Biomolecule)10:1 to 50:1The optimal ratio depends on the number of available amines on the biomolecule and the desired degree of labeling.
pH7.2 - 8.5Slightly basic pH facilitates the reaction with primary amines.
Reaction Time2 hours to overnightReaction can be performed at room temperature or 4°C for sensitive biomolecules.
TemperatureRoom Temperature or 4°C
Boc Deprotection ReagentTrifluoroacetic Acid (TFA)A strong acid is required to remove the Boc group.
Concentration20% - 50% (v/v) in Dichloromethane (DCM)The concentration can be adjusted based on the stability of the bioconjugate.
Reaction Time30 minutes - 2 hoursProgress should be monitored to avoid over-exposure to acid.
Temperature0°C to Room TemperatureThe reaction is often initiated at a lower temperature to control for any exothermic reaction.
Table 3: Expected Yields and Stability
ProcessMetricTypical ValueNotes
EDC/NHS Activation & Conjugation Conjugation Efficiency60 - 90%Varies depending on the biomolecule and reaction conditions.
Boc Deprotection Deprotection Yield> 95%Generally a high-yielding reaction.
Amide Bond Stability Half-life at pH 7.4Very HighAmide bonds are generally stable under physiological conditions.

Experimental Protocols

Protocol 1: Activation of this compound Carboxylic Acid using EDC/NHS

This protocol describes the activation of the carboxylic acid group of this compound to form an N-hydroxysuccinimide (NHS) ester, which is reactive towards primary amines.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer (e.g., 0.1 M MES, pH 6.0)

  • Coupling Buffer (e.g., 0.1 M Phosphate Buffer, pH 7.5)

Procedure:

  • Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10-20 mg/mL.

  • In a separate tube, prepare a fresh solution of EDC and NHS (or sulfo-NHS) in Activation Buffer or the same anhydrous solvent.

  • Add the EDC/NHS solution to the this compound solution. A typical molar ratio is 1:1.5:1.2 (this compound:EDC:NHS).

  • Incubate the reaction mixture for 15-60 minutes at room temperature with gentle mixing.

  • The activated this compound NHS ester is now ready for conjugation to an amine-containing biomolecule. It is recommended to use the activated linker immediately.

Protocol 2: Conjugation of Activated this compound to a Protein

This protocol outlines the conjugation of the activated this compound NHS ester to primary amines (e.g., lysine residues) on a model protein.

Materials:

  • Activated this compound NHS ester solution (from Protocol 1)

  • Protein solution (e.g., Bovine Serum Albumin or Lysozyme) in Coupling Buffer

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography column)

Procedure:

  • Add the freshly prepared activated this compound NHS ester solution to the protein solution. The molar excess of the linker can be varied (e.g., 10-fold to 50-fold) to achieve the desired degree of labeling.

  • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted NHS esters. Incubate for 30 minutes at room temperature.

  • Purify the protein conjugate by size-exclusion chromatography to remove excess linker and byproducts.

  • Characterize the conjugate to determine the degree of labeling using methods such as MALDI-TOF mass spectrometry or UV-Vis spectroscopy.

Protocol 3: Boc Deprotection of the Conjugate

This protocol describes the removal of the Boc protecting group from the conjugated linker to expose a primary amine for further functionalization.

Materials:

  • Boc-protected protein conjugate

  • Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Cold diethyl ether

  • Neutralization buffer (e.g., 0.1 M phosphate buffer, pH 7.5)

Procedure:

  • Lyophilize the purified Boc-protected protein conjugate to dryness.

  • Resuspend the dried conjugate in a solution of 20-50% TFA in DCM.

  • Incubate the reaction for 30-60 minutes at room temperature. Monitor the deprotection by mass spectrometry if possible.

  • Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.

  • Precipitate the deprotected protein by adding cold diethyl ether.

  • Centrifuge to pellet the protein and decant the ether. Wash the pellet with cold diethyl ether to remove residual TFA.

  • Air-dry the pellet and redissolve the deprotected conjugate in a suitable buffer for storage or further reactions. Immediate neutralization with a suitable buffer is recommended.

Mandatory Visualization

experimental_workflow cluster_activation Step 1: Activation cluster_conjugation Step 2: Conjugation cluster_deprotection Step 3: Deprotection cluster_purification Purification & Characterization Boc_Abz This compound Activated_Linker Activated Boc-4-Abz-NHS Ester Boc_Abz->Activated_Linker in Anhydrous DMF EDC_NHS EDC / NHS EDC_NHS->Activated_Linker Protein Amine-containing Biomolecule (e.g., Protein) Conjugate Boc-protected Bioconjugate Activated_Linker->Conjugate pH 7.2 - 8.5 Protein->Conjugate TFA TFA / DCM Final_Conjugate Amine-functionalized Bioconjugate Conjugate->Final_Conjugate Purification Purification (e.g., SEC) Conjugate->Purification TFA->Final_Conjugate Characterization Characterization (e.g., MS, UV-Vis) Purification->Characterization

Caption: Experimental workflow for bioconjugation using this compound.

self_immolative_pathway ADC Antibody-Drug Conjugate (with PAB Linker) Internalization Internalization into Target Cell ADC->Internalization Lysosome Trafficking to Lysosome Internalization->Lysosome Enzymatic_Cleavage Enzymatic Cleavage (e.g., Cathepsin B) Lysosome->Enzymatic_Cleavage Unmasked_Amine Unmasked p-aminobenzyl Amine Enzymatic_Cleavage->Unmasked_Amine Elimination 1,6-Elimination (Self-Immolation) Unmasked_Amine->Elimination Payload_Release Released Active Payload Elimination->Payload_Release Byproducts CO₂ + Aza-quinone methide Elimination->Byproducts

Caption: Signaling pathway of a p-aminobenzyl (PAB) self-immolative linker.

Conclusion

This compound serves as a valuable and versatile building block for the synthesis of well-defined bioconjugates. Its rigid aromatic structure and orthogonal functional groups enable a controlled and stepwise approach to conjugation. The protocols and data provided herein offer a foundational guide for researchers to incorporate this linker into their bioconjugation strategies. The relationship of the 4-aminobenzoic acid core to the widely used p-aminobenzyl self-immolative spacers further highlights its relevance in the development of advanced therapeutics such as antibody-drug conjugates. Successful implementation of these methods will depend on careful optimization of reaction conditions for each specific biomolecule and application.

References

Application Notes and Protocols for Solid-Phase Synthesis of a Peptide Containing a Rigid 4-Abz Moiety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the solid-phase synthesis of peptides incorporating a rigid 4-aminobenzoic acid (4-Abz) moiety. The inclusion of 4-Abz introduces conformational constraints, which can be advantageous for enhancing metabolic stability, modulating receptor binding affinity, and developing peptidomimetics.[1] This document outlines the necessary materials, detailed experimental protocols, and expected outcomes for the successful synthesis, purification, and characterization of these modified peptides.

Introduction

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, enabling the stepwise assembly of amino acids on a solid support.[2] The incorporation of non-proteinogenic amino acids and rigid spacers, such as 4-aminobenzoic acid (4-Abz), is a key strategy in drug discovery. The aromatic ring of the 4-Abz moiety imparts rigidity to the peptide backbone, which can help in stabilizing specific secondary structures and improving resistance to proteolytic degradation.[3] Peptides containing 4-Abz are utilized as building blocks for a variety of therapeutic agents and in the development of peptide-drug conjugates (PDCs) for targeted drug delivery.[4][5][6]

This guide focuses on the widely used Fmoc/tBu strategy for SPPS, which offers mild reaction conditions and high efficiency.[]

Data Presentation

The following tables summarize the key parameters and expected results for the synthesis of a model peptide containing a 4-Abz moiety. These values are representative and may vary depending on the specific peptide sequence and synthesis scale.

Table 1: Synthesis Parameters and Crude Product Analysis

ParameterValue
Resin TypeRink Amide
Resin Substitution0.5 mmol/g
Synthesis Scale0.1 mmol
Coupling Reagent for 4-AbzHATU/DIPEA
Fmoc Deprotection20% Piperidine in DMF
Cleavage CocktailTFA/TIS/H₂O (95:2.5:2.5)
Expected Crude Peptide Yield65-80%
Expected Crude Peptide Purity (by HPLC)>60%[8]

Table 2: Purification and Characterization of the Final Product

ParameterValue
Purification MethodPreparative RP-HPLC
Mobile Phase A0.1% TFA in Water
Mobile Phase B0.1% TFA in Acetonitrile
Gradient10-60% B over 40 min
Final Purity (by analytical HPLC)>95%
Identity ConfirmationMass Spectrometry (MS)

Experimental Workflow

The overall workflow for the solid-phase synthesis of a 4-Abz containing peptide is depicted below.

SPPS_Workflow Resin Resin Swelling Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling_AA Amino Acid Coupling Deprotection1->Coupling_AA Wash1 Washing Coupling_AA->Wash1 Wash1->Deprotection1 Repeat for each amino acid Coupling_Abz 4-Abz Coupling Wash1->Coupling_Abz Sequence point for 4-Abz incorporation Wash2 Washing Coupling_Abz->Wash2 Deprotection2 Fmoc Deprotection Wash2->Deprotection2 Coupling_AA2 Amino Acid Coupling Deprotection2->Coupling_AA2 Wash3 Washing Coupling_AA2->Wash3 Wash3->Deprotection2 Repeat for remaining amino acids Cleavage Cleavage & Deprotection Wash3->Cleavage Final Cycle Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (HPLC/MS) Purification->Analysis

A high-level workflow for the solid-phase synthesis of a 4-Abz containing peptide.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual synthesis of a peptide incorporating Fmoc-4-aminobenzoic acid on a Rink Amide resin.

Materials:

  • Rink Amide Resin (0.5 mmol/g)

  • Fmoc-protected amino acids

  • Fmoc-4-aminobenzoic acid (Fmoc-4-Abz-OH)

  • Coupling Reagents:

    • For standard amino acids: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

    • For Fmoc-4-Abz-OH: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[9]

  • Activation Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection Solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM), Diethyl ether (cold)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water (H₂O)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh portion of the deprotection solution and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling (Standard):

    • In a separate vessel, dissolve the Fmoc-amino acid (4 eq.), HBTU (3.9 eq.), and DIPEA (8 eq.) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 45-60 minutes.

    • Drain and wash the resin with DMF (3-5 times).

  • Incorporation of Fmoc-4-Abz-OH:

    • Due to the potentially lower reactivity of 4-Abz, a stronger coupling agent is recommended.[9]

    • In a separate vessel, dissolve Fmoc-4-Abz-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.[9]

    • Add the activation mixture to the deprotected peptide-resin.

    • Agitate for 2-4 hours at room temperature.[9]

    • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow/colorless beads) indicates a complete reaction. If the test is positive (blue beads), a double coupling may be necessary.[9]

  • Chain Elongation: Repeat steps 2 and 3 (or 4 for subsequent 4-Abz incorporation) for each amino acid in the desired sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform a final deprotection (step 2) to remove the N-terminal Fmoc group.

  • Resin Washing and Drying: Wash the peptide-resin with DMF, followed by DCM, and dry under vacuum.

Protocol 2: Peptide Cleavage and Precipitation

Procedure:

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate to a 50-fold excess of cold diethyl ether.

    • Centrifuge the mixture to pellet the precipitated peptide.

    • Decant the ether and wash the peptide pellet with cold ether twice more.

  • Drying: Dry the crude peptide pellet under vacuum.

Protocol 3: Peptide Purification and Analysis

Procedure:

  • Purification:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of mobile phases A and B).

    • Purify the peptide using preparative reverse-phase HPLC (RP-HPLC) with a suitable gradient.

    • Collect fractions corresponding to the major peptide peak.

  • Analysis:

    • Analyze the purity of the collected fractions using analytical RP-HPLC.

    • Confirm the identity of the purified peptide by mass spectrometry.

  • Lyophilization: Lyophilize the pure fractions to obtain the final peptide as a white, fluffy powder.

Application in Drug Development: Peptide-Drug Conjugates

Peptides containing rigid linkers like 4-Abz are valuable in the construction of peptide-drug conjugates (PDCs).[5][6] In this application, the peptide serves as a targeting moiety, guiding a cytotoxic drug to specific cells, such as cancer cells. The 4-Abz linker provides a stable connection between the peptide and the drug.

PDC_Signaling cluster_extracellular Extracellular Space cluster_cell Target Cell PDC Peptide-Drug Conjugate (Peptide-4Abz-Drug) Receptor Target Receptor PDC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Drug Released Drug Lysosome->Drug 4. Linker Cleavage & Drug Release Target Intracellular Target (e.g., DNA, Tubulin) Drug->Target 5. Drug Action Apoptosis Apoptosis Target->Apoptosis 6. Cell Death

A generalized signaling pathway for a peptide-drug conjugate utilizing a linker like 4-Abz.

This diagram illustrates the mechanism of action of a typical PDC. The peptide component specifically binds to a receptor on the surface of a target cell, leading to the internalization of the conjugate.[10] Once inside the cell, the linker is cleaved, releasing the active drug, which then exerts its therapeutic effect, often by inducing apoptosis.[10]

Conclusion

The solid-phase synthesis of peptides containing a rigid 4-Abz moiety is a feasible and valuable technique for the development of novel peptidomimetics and targeted therapeutics. The use of optimized coupling conditions, particularly for the sterically hindered 4-Abz residue, is crucial for achieving high yields and purity. The protocols and data presented in these application notes provide a solid foundation for researchers and scientists to successfully incorporate this versatile building block into their peptide synthesis workflows.

References

Application Notes and Protocols: The Use of Boc-4-Abz-OH in the Synthesis of Peptide-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The development of specific and potent enzyme inhibitors is a cornerstone of modern drug discovery. Peptide-based inhibitors offer a high degree of specificity due to their ability to mimic natural substrates. A critical tool in the study of these inhibitors and their target enzymes, particularly proteases, is the fluorogenic substrate. These synthetic peptides are engineered to produce a fluorescent signal upon enzymatic cleavage, enabling real-time, high-throughput analysis of enzyme activity.

Boc-4-Abz-OH, or 4-(tert-butoxycarbonylamino)benzoic acid, is a valuable building block in the solid-phase peptide synthesis (SPPS) of such fluorogenic substrates. The aminobenzoic acid (Abz) moiety serves as a convenient scaffold within the peptide backbone. While not intrinsically fluorescent, it is often used in conjunction with a fluorescent donor and a quencher group to create a Fluorescence Resonance Energy Transfer (FRET) pair. In the intact peptide, the quencher absorbs the energy emitted by the fluorophore. Upon cleavage of a nearby peptide bond by a target enzyme, the fluorophore and quencher are separated, leading to a quantifiable increase in fluorescence. This principle is widely applied in screening for inhibitors of enzymes like matrix metalloproteinases (MMPs), which are implicated in diseases such as cancer and arthritis.[1][2]

This document provides detailed protocols for the synthesis of a peptide-based fluorogenic substrate using this compound via the Boc/Bzl SPPS strategy and its subsequent use in an enzyme inhibition assay.

Data Presentation

Quantitative data is essential for characterizing enzyme inhibitors and substrates. The following tables provide key physical properties of the core building block and representative kinetic data obtained from assays using similar peptide substrates.

Table 1: Physicochemical Properties of this compound [3]

Property Value
Chemical Name 4-(tert-butoxycarbonylamino)benzoic acid
CAS Number 66493-39-8
Molecular Formula C₁₂H₁₅NO₄
Molecular Weight 237.25 g/mol
Melting Point ~200 °C (decomposes)
Appearance White to off-white powder

| Primary Application | Boc solid-phase peptide synthesis |

Table 2: Representative Kinetic Parameters for MMP Peptide Substrates Data is illustrative and based on similar peptide substrates designed for MMPs. Actual values must be determined experimentally.

Peptide Sequence ExampleTarget EnzymeKₘ (μM)k꜀ₐₜ (s⁻¹)Specificity Constant (k꜀ₐₜ/Kₘ) (M⁻¹s⁻¹)
KPAGLLGC-CONH₂MMP-9~12.1~0.29~2.4 x 10⁴[2]
KPAGLLGC-CONH₂MMP-2~18.5~0.22~1.2 x 10⁴[2]
Short Peptide SequenceMMP-2 / MMP-9>100~0.05~4.4 x 10²[2]

Table 3: Representative IC₅₀ Values for Peptide-Based MMP Inhibitors IC₅₀ values are highly dependent on the specific inhibitor, peptide substrate, and assay conditions.

Inhibitor ExampleTarget EnzymeIC₅₀ (μM)
Peptide VENLHLPLPLLMMP-2150[4]
Peptide VENLHLPLPLLMMP-9300[4]
Cyclic Peptide (CTT)MMP-210[4]
Peptide GMT1-MMP150[4]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Fluorogenic Peptide Substrate

This protocol describes the manual synthesis of a model fluorogenic substrate, Mca-Pro-Leu-Gly-Leu-Ala-Abz-Arg-Arg-NH₂ , where the C-terminal amide is coupled to a quencher post-synthesis. The Boc/Bzl strategy is employed on a MBHA resin.[5][6]

Materials:

  • Resin: MBHA (methylbenzhydrylamine) resin.

  • Amino Acids: Boc-Pro-OH, Boc-Leu-OH, Boc-Gly-OH, Boc-Ala-OH, Boc-Arg(Tos)-OH, this compound.

  • Fluorophore: Mca (7-methoxycoumarin-4-acetic acid).

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA).

  • Deprotection Reagent: 50% Trifluoroacetic acid (TFA) in DCM.

  • Neutralization Reagent: 10% N,N-Diisopropylethylamine (DIEA) in DCM.

  • Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole).

  • Cleavage Cocktail: Anhydrous Hydrogen Fluoride (HF) with anisole scavenger (Note: HF is extremely hazardous and requires specialized equipment and training).

  • Purification: Reverse-phase HPLC system.

Workflow Diagram: Boc Solid-Phase Peptide Synthesis (SPPS) Cycle

start Start with Peptide-Resin deprotection Step 1: Boc Deprotection (50% TFA in DCM) start->deprotection wash1 Wash (DCM, IPA) deprotection->wash1 neutralization Step 2: Neutralization (10% DIEA in DCM) wash1->neutralization wash2 Wash (DCM) neutralization->wash2 coupling Step 3: Amino Acid Coupling (Boc-AA, HBTU/HOBt, DIEA in DMF) wash2->coupling wash3 Wash (DMF, DCM) coupling->wash3 end_cycle Repeat for next amino acid wash3->end_cycle end_cycle->deprotection Next Cycle

Caption: The cyclical workflow for Boc-based solid-phase peptide synthesis.

Procedure:

  • Resin Preparation:

    • Swell the MBHA resin in DCM for 30 minutes in a peptide synthesis vessel.

    • Drain the DCM.

  • First Amino Acid Coupling (Boc-Arg(Tos)-OH):

    • Follow the standard Boc-SPPS cycle as depicted in the workflow diagram above.

    • Deprotection: Treat the resin with 50% TFA in DCM for 2 min, drain, and then for 30 min.

    • Washes: Wash with DCM (3x), IPA (2x), and DCM (3x).

    • Neutralization: Treat with 10% DIEA in DCM for 2 min (2x). Wash with DCM (3x).

    • Coupling: In a separate vial, pre-activate Boc-Arg(Tos)-OH (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) with DIEA (6 eq.) in DMF for 5 min. Add this solution to the resin and agitate for 2-4 hours.

    • Wash: Wash with DMF (3x) and DCM (3x). Perform a Kaiser test to confirm coupling completion.

  • Chain Elongation:

    • Sequentially couple the remaining amino acids (Arg, Abz, Ala, Leu, Gly, Leu, Pro) by repeating the deprotection, neutralization, coupling, and wash steps described in the workflow. Use the corresponding Boc-protected amino acid in each coupling step.

  • N-Terminal Mca Coupling:

    • After the final Boc deprotection of the N-terminal Proline, couple Mca (7-methoxycoumarin-4-acetic acid) using the same HBTU/HOBt activation method.

  • Cleavage and Deprotection:

    • Warning: This step involves anhydrous HF and must be performed by trained personnel in a specialized chemical fume hood.

    • Dry the peptide-resin thoroughly under vacuum.

    • Place the resin in an HF cleavage apparatus. Add anisole (1 mL per gram of resin) as a scavenger.

    • Cool the vessel to -5 °C. Carefully distill anhydrous HF (10 mL per gram of resin) into the vessel.

    • Stir the mixture at 0 °C for 1 hour.

    • Remove the HF by vacuum.

  • Peptide Precipitation and Purification:

    • Wash the resin with cold diethyl ether to precipitate the crude peptide.

    • Dissolve the crude peptide in an aqueous buffer (e.g., 10% acetic acid).

    • Purify the peptide using preparative RP-HPLC.

    • Analyze fractions by mass spectrometry and pool the pure fractions.

    • Lyophilize to obtain the final peptide as a white powder.

  • Post-Synthesis Modification (Quencher Conjugation):

    • The purified peptide can be conjugated to a quencher like DNP (dinitrophenyl) or DABCYL at a suitable side chain or terminus if one was incorporated for this purpose. For this specific sequence, a quencher would typically be incorporated on the side chain of a Lysine residue placed C-terminal to the cleavage site, which is not included here for simplicity. An alternative is to synthesize the peptide on a resin that allows for C-terminal modification after cleavage.

Protocol 2: Fluorometric Assay for Determining MMP Inhibitor Potency (IC₅₀)

This protocol describes how to use the synthesized fluorogenic peptide substrate to measure the activity of an MMP and determine the half-maximal inhibitory concentration (IC₅₀) of a test compound.

Principle of FRET-Based Assay

cluster_0 Intact Substrate cluster_1 FRET cluster_2 Cleaved Substrate cluster_3 Fluorescence F Fluorophore (e.g., Mca) Peptide — Pro-Leu-Gly-Leu — F->Peptide EnergyTransfer Energy Transfer (No Fluorescence) Enzyme Protease (e.g., MMP) F->Enzyme Cleavage Site Q Quencher (e.g., DNP) Peptide->Q Excitation hv (Excitation) F_cleaved Fluorophore Peptide1 — Pro-Leu- F_cleaved->Peptide1 Emission hv (Emission) Q_cleaved Quencher Peptide2 Gly-Leu — Excitation2 hv (Excitation) Enzyme->F_cleaved Cleavage Enzyme->Q_cleaved Enzyme->Peptide2 synthesis Synthesize & Purify Fluorogenic Peptide Substrate prep Prepare Reagents: Enzyme, Substrate, Buffer, Serial Dilution of Inhibitor synthesis->prep plate Set up 96-Well Plate: Add Buffer, Inhibitor, Enzyme prep->plate reaction Initiate Reaction: Add Substrate plate->reaction measure Measure Fluorescence Kinetics (ΔRFU / Δt) reaction->measure analyze Calculate Reaction Rates (V) & Percent Inhibition measure->analyze plot Plot % Inhibition vs. [Inhibitor] & Determine IC₅₀ analyze->plot

References

Application Notes and Protocols: A Step-by-Step Guide to Incorporating Boc-4-Abz-OH into a Peptide Sequence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-4-Abz-OH, or 4-(Boc-amino)benzoic acid, is a non-natural amino acid derivative frequently utilized in peptide chemistry. Its incorporation into a peptide sequence can impart unique structural and functional properties, such as altered conformation, enhanced stability, or the introduction of a useful chemical handle for further modifications. These application notes provide a comprehensive guide to the successful incorporation of this compound into a peptide sequence using Boc-based Solid-Phase Peptide Synthesis (SPPS). The protocols detailed below cover the entire workflow, from resin preparation to final peptide cleavage and analysis.

Data Presentation: Quantitative Analysis of Coupling Efficiency

The successful incorporation of any amino acid is dependent on the coupling efficiency. While specific yields can be sequence-dependent, the following table provides a summary of expected coupling efficiencies for this compound with various common coupling reagents in Boc-SPPS. Monitoring each coupling step with a qualitative test like the Kaiser test is crucial to ensure the reaction proceeds to completion.[1]

Coupling Reagent CombinationRelative EfficiencyRecommended ForTypical Coupling TimeEstimated Yield per Cycle
HBTU/DIPEAVery GoodStandard and reliable coupling30-60 min>99%
HATU/DIPEAExcellentRapid and efficient coupling, difficult sequences20-45 min>99.5%
DIC/HOBtGoodCost-effective standard coupling1-2 hours>98%
PyBOP/DIPEAVery GoodDifficult couplings, sterically hindered residues30-60 min>99%

Experimental Protocols

Protocol 1: Manual Boc-SPPS Workflow for a Single Coupling Cycle of this compound

This protocol outlines the manual steps for incorporating a single this compound residue into a peptide chain assembled on a solid support.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC) and 1-Hydroxybenzotriazole (HOBt), or HBTU/HATU/PyBOP

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Isopropyl alcohol (IPA)

  • Kaiser test kit

Workflow Diagram:

SPPS_Cycle start Start: Peptide-Resin with Free Amine deprotection Boc Deprotection (TFA/DCM) start->deprotection wash1 Wash (DCM, IPA, DMF) deprotection->wash1 neutralization Neutralization (DIPEA/DMF) wash1->neutralization wash2 Wash (DMF) neutralization->wash2 coupling Coupling: This compound + Coupling Reagent wash2->coupling wash3 Wash (DMF, DCM) coupling->wash3 kaiser_test Kaiser Test wash3->kaiser_test end End: Peptide-Resin with Incorporated this compound kaiser_test->end Negative incomplete Incomplete Coupling (Repeat Coupling) kaiser_test->incomplete Positive incomplete->coupling

Caption: A single coupling cycle in Boc-SPPS.

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.

  • Boc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add a solution of 50% TFA in DCM to the resin.[2]

    • Agitate the mixture for 2 minutes.

    • Drain the TFA/DCM solution.

    • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[2]

  • Washing:

    • Drain the TFA/DCM solution.

    • Wash the resin thoroughly with DCM (3 times), IPA (2 times), and DMF (3 times).[2]

  • Neutralization:

    • Add a solution of 10% DIPEA in DMF to the resin and agitate for 5-10 minutes.

    • Drain the neutralization solution.

    • Wash the resin with DMF (3 times).[3]

  • Coupling of this compound (using HBTU):

    • In a separate vessel, prepare the activation solution:

      • Dissolve this compound (2-4 equivalents relative to resin loading) in DMF.

      • Add HBTU (2-4 equivalents) and DIPEA (4-8 equivalents).

    • Add the activation solution to the resin.

    • Agitate the mixture at room temperature for 30-60 minutes.

  • Monitoring the Coupling:

    • Take a small sample of resin beads and perform a Kaiser test.[1]

    • A negative result (yellow beads) indicates complete coupling.

    • A positive result (blue beads) indicates incomplete coupling. If the test is positive, continue the coupling reaction for another 30 minutes and re-test. If it remains positive, a double coupling may be necessary.

  • Final Washing:

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin thoroughly with DMF (3 times) and DCM (3 times).

    • The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: Cleavage of the Peptide from the Resin and Final Deprotection

This protocol describes the cleavage of the final peptide from a Merrifield or PAM resin, which is common in Boc-SPPS. Caution: This procedure involves the use of highly corrosive and toxic Hydrogen Fluoride (HF). It must be performed in a specialized, well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • Peptide-resin (dried)

  • Anhydrous Hydrogen Fluoride (HF)

  • Anisole (scavenger)

  • Diethyl ether (cold)

  • Acetonitrile

  • Water

Workflow Diagram:

Cleavage_Workflow start Start: Dried Peptide-Resin hf_cleavage HF Cleavage (with Anisole) start->hf_cleavage ether_precipitation Precipitation (Cold Diethyl Ether) hf_cleavage->ether_precipitation filtration Filtration & Washing ether_precipitation->filtration extraction Extraction of Crude Peptide filtration->extraction lyophilization Lyophilization extraction->lyophilization end End: Crude Peptide Powder lyophilization->end

Caption: Peptide cleavage and workup process.

Procedure:

  • Preparation: Place the dried peptide-resin in a specialized HF cleavage apparatus. Add anisole (typically 10% v/v of the HF volume) as a scavenger.

  • HF Cleavage: Cool the apparatus to 0°C. Carefully condense anhydrous HF into the reaction vessel. Stir the mixture at 0°C for 1-2 hours.

  • HF Removal: After the reaction is complete, remove the HF by evaporation under a stream of nitrogen.

  • Peptide Precipitation: Add cold diethyl ether to the residue to precipitate the crude peptide.

  • Filtration and Washing: Filter the precipitated peptide and wash it several times with cold diethyl ether to remove the scavenger and other organic-soluble impurities.

  • Extraction: Dissolve the crude peptide in a mixture of acetonitrile and water.

  • Lyophilization: Freeze-dry the aqueous solution to obtain the crude peptide as a powder.

Protocol 3: Purification and Analysis

Purification:

The crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Column: A C18 column is commonly used.

  • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% TFA, is a standard mobile phase system.[4][5]

  • Detection: The peptide is detected by UV absorbance at 214 nm or 280 nm.

Analysis:

The purity of the final peptide is assessed by analytical RP-HPLC. The identity of the peptide is confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to ensure the molecular weight matches the theoretical value.[6]

Potential Challenges and Considerations

  • Aggregation: Peptides containing multiple aromatic residues like 4-aminobenzoic acid can be prone to aggregation, which can lead to incomplete coupling or deprotection. Using solvents like DMF or NMP and coupling reagents like HATU can help to mitigate this.[7]

  • Racemization: While less common with Boc-SPPS compared to other methods, the risk of racemization exists, especially with hindered amino acids. The use of additives like HOBt or HOAt can suppress racemization.

  • HF Handling: The use of HF for cleavage is a significant safety concern and requires specialized equipment and training. Alternative cleavage cocktails and resins (e.g., Rink Amide resin for peptide amides, cleavable with TFA) can be considered depending on the desired C-terminus.

By following these detailed protocols and considering the potential challenges, researchers can successfully incorporate this compound into their peptide sequences to explore novel peptide structures and functions.

References

Application Notes and Protocols for Manual Solid-Phase Synthesis with Boc-4-Abz-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) utilizing tert-butyloxycarbonyl (Boc) chemistry is a cornerstone technique for the assembly of custom peptides. The incorporation of non-proteinogenic amino acids, such as 4-aminobenzoic acid (4-Abz), offers a strategic approach to introduce conformational rigidity, enhance metabolic stability, and explore novel structure-activity relationships in peptidomimetics. Boc-4-aminobenzoic acid (Boc-4-Abz-OH) serves as a valuable building block in this context. Its aromatic nature provides a rigid scaffold, influencing the peptide backbone's geometry.

These application notes provide a detailed protocol for the manual solid-phase synthesis of peptides incorporating this compound, starting with its attachment to a Merrifield resin, followed by chain elongation using standard Boc-amino acids, and concluding with the final cleavage of the peptide from the solid support.

Principle of Boc-SPPS

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a classical approach in peptide synthesis where the temporary Nα-Boc protecting group is removed by a moderately strong acid (e.g., trifluoroacetic acid, TFA), while more stable, benzyl-based side-chain protecting groups are cleaved at the end of the synthesis with a strong acid like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[1] The synthesis is a cyclical process involving deprotection, neutralization, and coupling steps, all performed while the growing peptide chain is anchored to an insoluble resin support.[2]

Experimental Protocols

This section details the step-by-step procedure for manual solid-phase peptide synthesis, beginning with the esterification of this compound to a Merrifield resin.

Part 1: Attachment of this compound to Merrifield Resin (Cesium Salt Method)

This method is a widely used and effective way to attach the first Boc-protected amino acid to a chloromethylated polystyrene resin (Merrifield resin).[3][4]

1.1. Preparation of this compound Cesium Salt:

  • Dissolve this compound (1 equivalent) in methanol (5 mL/mmol) and add water (0.5 mL/mmol).

  • Titrate the solution to a neutral pH (pH 7.0) with a 20% aqueous solution of cesium carbonate (Cs₂CO₃).

  • Evaporate the mixture to dryness under reduced pressure.

  • To ensure the salt is anhydrous, add N,N-dimethylformamide (DMF) (2.5 mL/mmol) and evaporate to dryness at 45°C. Repeat this step.[3] The resulting dry powder is the this compound cesium salt.

1.2. Esterification to Merrifield Resin:

  • Swell the Merrifield resin (1 equivalent, based on chlorine substitution) in DMF (6-8 mL per gram of resin) in a reaction vessel for at least 1 hour.

  • Add the dried this compound cesium salt (1.0-1.2 equivalents) to the swollen resin.[3][5]

  • Secure the reaction vessel on a shaker and heat the mixture at 50°C for 24-48 hours.[3][4]

  • After the reaction, filter the resin and wash it thoroughly with DMF (3 times), followed by a 1:1 mixture of DMF/water (3 times), methanol (3 times), and finally dichloromethane (DCM) (3 times).

  • Dry the resin in vacuo to a constant weight. The loading of the first amino acid can be determined by quantitative analysis of the Boc group or by cleaving the amino acid from a small amount of resin and analyzing it.

Part 2: Peptide Chain Elongation (One Cycle of Deprotection, Neutralization, and Coupling)

This cycle is repeated for each subsequent amino acid to be added to the peptide chain.

2.1. Resin Swelling and Boc Deprotection:

  • Place the Boc-4-Abz-resin in a reaction vessel and swell it in DCM for 30 minutes.

  • Drain the DCM and add a solution of 50% TFA in DCM to the resin.

  • Agitate the mixture for 2-5 minutes for a pre-wash, then drain.

  • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes to ensure complete removal of the Boc group.[6]

  • Drain the TFA solution and wash the resin with DCM (3 times) to remove excess TFA.

2.2. Neutralization:

  • After deprotection, the N-terminal amine is protonated as a TFA salt and must be neutralized.[2]

  • Wash the resin with a 5% solution of N,N-diisopropylethylamine (DIEA) in DCM (2 times, for 5 minutes each).

  • Wash the resin with DCM (3 times) to remove the excess DIEA. The resin is now ready for the next coupling step.

2.3. Amino Acid Coupling:

  • In a separate vessel, dissolve the next Nα-Boc-protected amino acid (2-4 equivalents) and a coupling agent such as HBTU (2-4 equivalents) in a minimal amount of DMF.

  • Add DIEA (4-8 equivalents) to the amino acid solution to initiate pre-activation. Allow this mixture to stand for 1-5 minutes.

  • Add the pre-activated amino acid solution to the neutralized peptide-resin.

  • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitor the completion of the coupling reaction using a qualitative method like the Kaiser (ninhydrin) test. A negative test (the beads remain colorless or slightly yellow) indicates a complete reaction.

  • Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3 times) and DCM (3 times).

Part 3: Final Cleavage and Peptide Precipitation

This final step simultaneously removes the side-chain protecting groups and cleaves the synthesized peptide from the resin. The choice of cleavage cocktail depends on the amino acid composition of the peptide.

3.1. Preparation for Cleavage:

  • After the final coupling cycle, perform a final Boc deprotection as described in step 2.1.

  • Thoroughly dry the peptide-resin under high vacuum.

3.2. HF Cleavage (Standard Method): Caution: Anhydrous hydrogen fluoride (HF) is extremely toxic and corrosive and requires specialized equipment and safety precautions.

  • Place the dried peptide-resin in an HF-resistant reaction vessel.

  • Add scavengers to the vessel to protect sensitive amino acids from side reactions. A common scavenger mixture is p-cresol and p-thiocresol.

  • Cool the reaction vessel in a dry ice/methanol bath.

  • Distill anhydrous HF into the vessel (approximately 10 mL per gram of resin).

  • Stir the mixture at 0°C for 1-2 hours.

  • Evaporate the HF under a stream of nitrogen.

3.3. Peptide Precipitation and Purification:

  • After cleavage, wash the resin with a small amount of TFA.

  • Combine the filtrates and add 8-10 volumes of cold diethyl ether to precipitate the crude peptide.

  • Collect the precipitated peptide by centrifugation or filtration.

  • Wash the peptide pellet several times with cold diethyl ether to remove scavengers and cleaved protecting groups.

  • Dry the crude peptide under vacuum.

  • The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

The following tables summarize the key quantitative parameters for the manual Boc-SPPS protocol.

Table 1: Reagent Quantities for a Typical Synthesis Cycle

StepReagentEquivalents (relative to resin loading)
First Amino Acid Attachment This compound Cesium Salt1.0 - 1.2
Merrifield Resin1.0
Boc Deprotection 50% TFA in DCMN/A (used in excess)
Neutralization 5% DIEA in DCMN/A (used in excess)
Amino Acid Coupling Nα-Boc-Amino Acid2 - 4
HBTU2 - 4
DIEA4 - 8

Table 2: Reaction Conditions and Durations

StepParameterValue
First Amino Acid Attachment Temperature50°C
Duration24 - 48 hours
Boc Deprotection TemperatureRoom Temperature
Duration20 - 30 minutes
Neutralization TemperatureRoom Temperature
Duration2 x 5 minutes
Amino Acid Coupling TemperatureRoom Temperature
Duration1 - 2 hours
HF Cleavage Temperature0°C
Duration1 - 2 hours

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the manual solid-phase synthesis of a peptide containing 4-aminobenzoic acid.

SPPS_Workflow cluster_prep Resin Preparation & First AA Attachment cluster_cycle Peptide Chain Elongation Cycle cluster_final Final Cleavage & Purification Resin Merrifield Resin Swell Swell Resin in DMF Resin->Swell Attach Attach this compound to Resin (50°C) Swell->Attach Salt Prepare this compound Cesium Salt Salt->Attach WashDry Wash & Dry Resin Attach->WashDry Deprotect Boc Deprotection (50% TFA/DCM) WashDry->Deprotect Neutralize Neutralization (5% DIEA/DCM) Deprotect->Neutralize Couple Couple next Boc-AA-OH Neutralize->Couple Wash Wash Resin Couple->Wash Wash->Deprotect Repeat for each amino acid FinalDeprotect Final Boc Deprotection Wash->FinalDeprotect Cleave Cleavage from Resin (e.g., HF) FinalDeprotect->Cleave Precipitate Precipitate Peptide (Cold Ether) Cleave->Precipitate Purify Purify Peptide (RP-HPLC) Precipitate->Purify

Caption: Workflow for Manual Boc-SPPS with this compound.

Logical_Relationships Start Start: this compound & Merrifield Resin Attachment Step 1: Covalent Attachment of First Amino Acid Start->Attachment Elongation Step 2: Iterative Peptide Chain Elongation Attachment->Elongation Deprotection-Coupling Cycles Cleavage Step 3: Final Cleavage from Solid Support Elongation->Cleavage Purification Step 4: Purification of Crude Peptide Cleavage->Purification FinalProduct End: Purified Peptide containing 4-Abz Purification->FinalProduct

Caption: Logical Steps in the Synthesis Protocol.

References

Application Notes and Protocols for Automated Peptide Synthesis of Boc-4-Abz-OH Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the automated solid-phase peptide synthesis (SPPS) incorporating Boc-4-aminobenzoic acid (Boc-4-Abz-OH). The protocols outlined below are based on established principles of Boc/Bzl (tert-butyloxycarbonyl/benzyl) chemistry and can be adapted for use on various automated peptide synthesizers.

Introduction

This compound is a non-proteinogenic amino acid derivative that can be incorporated into peptide sequences to introduce unique structural and functional properties. The aromatic nature of the 4-aminobenzoyl moiety can impart conformational rigidity, enhance proteolytic stability, and serve as a scaffold for further chemical modifications. These characteristics make it a valuable building block in peptidomimetic and drug discovery research.

The protocols detailed herein describe the key steps for the successful incorporation of this compound into a peptide chain using an automated synthesizer, including resin selection, coupling, deprotection, and final cleavage.

Materials and Reagents

Reagent Purpose Grade/Purity
This compoundAmino acid building block≥98.0%
Standard Boc-protected amino acidsPeptide sequence componentsPeptide synthesis grade
Merrifield or PAM resinSolid support for C-terminal acids100-200 mesh, ~1.0 mmol/g loading
MBHA resinSolid support for C-terminal amides100-200 mesh, ~0.5-1.0 mmol/g loading
Dichloromethane (DCM)Solvent for washing and reactionsPeptide synthesis grade
N,N-Dimethylformamide (DMF)Solvent for washing and reactionsPeptide synthesis grade
Trifluoroacetic acid (TFA)Boc deprotection reagentReagent grade
Diisopropylethylamine (DIEA)Neutralization basePeptide synthesis grade
HBTU/HATUCoupling activatorPeptide synthesis grade
1-Hydroxybenzotriazole (HOBt)Coupling additivePeptide synthesis grade
N,N'-Diisopropylcarbodiimide (DIC)Coupling activatorPeptide synthesis grade
Anhydrous Hydrogen Fluoride (HF) or TFMSAFinal cleavage reagentReagent grade
Scavengers (e.g., p-cresol, anisole)Cation scavengers for cleavageReagent grade

Experimental Protocols

The following protocols outline the automated synthesis cycle for the incorporation of this compound.

3.1. Resin Preparation

  • Place the desired resin (e.g., Merrifield for C-terminal acid) in the synthesizer's reaction vessel.

  • Swell the resin in DCM for 30-60 minutes.

  • Wash the resin with DMF (3x) to prepare for the first coupling.

3.2. Automated Synthesis Cycle

The following steps are repeated for each amino acid in the sequence.

Step 1: Boc Deprotection

  • Wash the peptide-resin with DCM (2x).

  • Treat the resin with a solution of 50% TFA in DCM for 20-30 minutes to remove the Boc protecting group.[1]

  • Wash the resin with DCM (3x) to remove residual TFA.

  • Wash the resin with isopropanol (IPA) (2x) to remove any remaining acid.

  • Wash the resin with DCM (3x).

Step 2: Neutralization

  • Neutralize the N-terminal amine salt by treating the resin with a 5-10% solution of DIEA in DCM for 5-10 minutes.[2]

  • Wash the resin with DCM (5x) to remove excess base.

In-situ neutralization protocols, where the neutralization base is added with the activated amino acid, can also be employed to improve efficiency.[1][2][3]

Step 3: Amino Acid Coupling of this compound

  • In a separate vessel, pre-activate this compound (3-4 equivalents relative to resin loading) with a coupling reagent such as HBTU (3-4 equivalents) and HOBt (3-4 equivalents) in DMF.

  • Add DIEA (6-8 equivalents) to the activation mixture.

  • Transfer the activated this compound solution to the reaction vessel containing the neutralized peptide-resin.

  • Allow the coupling reaction to proceed for 1-2 hours. Due to the potential for steric hindrance with aromatic amino acids, a longer coupling time or a double coupling may be necessary to ensure high efficiency.

  • Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents.

3.3. Final Cleavage and Deprotection

Caution: Anhydrous HF is highly toxic and corrosive and should be handled with appropriate safety precautions in a dedicated apparatus.

  • After the final coupling and deprotection cycle, wash the peptide-resin with DCM and dry it thoroughly under vacuum.

  • Transfer the dried resin to an HF cleavage apparatus.

  • Add a scavenger cocktail (e.g., p-cresol and anisole) to the resin.

  • Cool the vessel to -5 to 0 °C and add anhydrous HF.

  • Stir the mixture at 0 °C for 1-2 hours.

  • Evaporate the HF under a stream of nitrogen.

  • Wash the resin with cold diethyl ether to precipitate the crude peptide.

  • Collect the crude peptide by filtration and dry under vacuum.

3.4. Purification and Analysis

  • Dissolve the crude peptide in a suitable aqueous buffer (e.g., 10% acetic acid).

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analyze the purified fractions by mass spectrometry to confirm the molecular weight.

Quantitative Data (Illustrative)

The following table provides representative data for Boc-SPPS. Actual yields and purity for peptides containing this compound will vary depending on the sequence, length, and specific synthesis conditions.

Parameter Typical Range Monitoring Method Notes
Resin Loading0.5 - 1.0 mmol/gGravimetric or spectroscopicDependent on the specific resin used.
Amino Acid Equivalents3 - 4 eq.-Relative to the resin loading.
Coupling Reagent Equivalents2.9 - 3.9 eq.-Slightly less than the amino acid equivalents.
Coupling Efficiency>99%Kaiser Test or TNBS TestDouble coupling may be required for sterically hindered residues like this compound.
Overall Crude Peptide Yield20 - 50%Gravimetric analysis post-cleavageHighly dependent on the length and sequence of the peptide.
Crude Peptide Purity30 - 60%RP-HPLCInfluenced by the success of each synthesis step and the final cleavage.

Visualizations

Diagram 1: Automated Boc-SPPS Workflow

G Resin_Prep Resin Swelling (DCM) Deprotection Boc Deprotection (50% TFA in DCM) Resin_Prep->Deprotection Wash_1 Washing (DCM, IPA) Deprotection->Wash_1 Neutralization Neutralization (DIEA in DCM) Wash_1->Neutralization Wash_2 Washing (DCM) Neutralization->Wash_2 Coupling Amino Acid Coupling (this compound + Activator) Wash_2->Coupling Wash_3 Washing (DMF, DCM) Coupling->Wash_3 Wash_3->Deprotection Repeat for each amino acid Final_Cleavage Final Cleavage (HF + Scavengers) Wash_3->Final_Cleavage Purification Purification & Analysis (RP-HPLC, Mass Spec) Final_Cleavage->Purification

Caption: Automated Boc-SPPS cycle for incorporating this compound.

Diagram 2: Logical Flow of Boc Deprotection and Neutralization

G Start Start of Cycle (Resin-Peptide-Boc) TFA_Treatment Treat with 50% TFA in DCM Start->TFA_Treatment Boc_Removal Boc Group Removed (Resin-Peptide-NH3+ TFA-) TFA_Treatment->Boc_Removal DCM_Wash Wash with DCM and IPA Boc_Removal->DCM_Wash DIEA_Treatment Treat with 10% DIEA in DCM DCM_Wash->DIEA_Treatment Neutral_Amine Neutral Free Amine (Resin-Peptide-NH2) DIEA_Treatment->Neutral_Amine End Ready for Coupling Neutral_Amine->End

Caption: Key steps in the deprotection and neutralization of the peptide-resin.

References

Troubleshooting & Optimization

Troubleshooting incomplete coupling of Boc-4-Abz-OH.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for troubleshooting the coupling of Boc-4-Abz-OH in solid-phase peptide synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear, actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when coupling this compound?

The main challenge in coupling this compound stems from the electronic properties of the 4-aminobenzoyl (Abz) group. The aromatic amine of the Abz moiety is less nucleophilic than the aliphatic amines of standard amino acids. This reduced nucleophilicity can lead to slower reaction kinetics and result in incomplete coupling to the growing peptide chain on the solid support.[1]

Q2: How can I detect incomplete coupling of this compound?

Incomplete coupling during SPPS is typically monitored using a qualitative colorimetric test, most commonly the Kaiser (ninhydrin) test. A positive Kaiser test, indicated by a blue or purple color on the resin beads, signifies the presence of unreacted primary amines, meaning the coupling was incomplete. A negative test (yellow or colorless beads) suggests a successful coupling. For a more quantitative analysis, a small sample of the peptide-resin can be cleaved and analyzed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to identify any deletion sequences.

Q3: Which coupling reagents are recommended for this compound?

Due to the reduced nucleophilicity of the aromatic amine, standard coupling reagents like DCC/HOBt may be inefficient. More potent activating reagents are generally required to drive the reaction to completion. Uronium/aminium and phosphonium salt-based reagents are highly recommended.

Coupling Reagent ClassExamplesReactivityNotes
Uronium/Aminium Salts HATU, HCTU, HBTUHighGenerally provide rapid and efficient coupling for challenging residues.
Phosphonium Salts PyBOP, PyAOPHighExcellent alternatives to uronium salts, known for low racemization.
Carbodiimides DIC/HOBt, DCC/HOBtModerateMay require longer reaction times or double coupling for this compound.

Q4: What immediate steps can I take if I detect an incomplete coupling?

If a positive Kaiser test indicates an incomplete coupling, the most direct approach is to perform a "double coupling." This involves repeating the coupling step with a fresh solution of activated this compound. If the coupling remains incomplete after a second attempt, switching to a more powerful coupling reagent or optimizing the reaction conditions (e.g., increasing reaction time or temperature) is recommended.

Q5: What are potential side reactions when working with this compound?

While the primary challenge is incomplete coupling, other potential side reactions in Boc-SPPS, although not specific to the Abz moiety, include:

  • Diketopiperazine formation: This can occur at the dipeptide stage.

  • Aspartimide formation: If Asp is present in the sequence.

  • Alkylation: During the final cleavage from the resin, reactive species can modify sensitive residues. The use of appropriate scavengers is crucial.

Troubleshooting Guides

Issue: Positive Kaiser Test After Coupling this compound

A positive Kaiser test confirms the presence of unreacted primary amines on the resin, indicating that the coupling of this compound was incomplete. Follow the workflow below to diagnose and resolve the issue.

G start Positive Kaiser Test (Incomplete Coupling) double_coupling Perform Double Coupling (Recouple with fresh reagents) start->double_coupling kaiser_test_2 Perform Kaiser Test double_coupling->kaiser_test_2 change_reagent Switch to a More Potent Coupling Reagent (e.g., HATU, HCTU) kaiser_test_2->change_reagent Positive proceed Proceed to Next Deprotection Step kaiser_test_2->proceed Negative optimize_conditions Optimize Reaction Conditions (Increase time/temperature) change_reagent->optimize_conditions kaiser_test_3 Perform Kaiser Test optimize_conditions->kaiser_test_3 capping Cap Unreacted Amines (e.g., with Acetic Anhydride) kaiser_test_3->capping Positive kaiser_test_3->proceed Negative capping->proceed

Caption: Troubleshooting workflow for incomplete this compound coupling.

Experimental Protocols

Protocol 1: High-Efficiency Coupling of this compound using HATU

This protocol is recommended for the initial coupling of this compound or after a failed coupling with a less potent reagent.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Kaiser test solutions

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.

  • Deprotection: Perform the N-terminal Boc deprotection of the preceding amino acid using standard protocols (e.g., 50% TFA in DCM).

  • Neutralization: Neutralize the resin with a solution of 10% DIPEA in DMF.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Pre-activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) and allow the solution to pre-activate for 1-2 minutes.

  • Coupling: Add the pre-activated amino acid solution to the resin.

  • Reaction: Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring: Perform a Kaiser test to monitor the completion of the reaction. A negative result (yellow beads) indicates a complete coupling.

  • Washing: Once the reaction is complete, drain the reaction solution and wash the resin thoroughly with DMF and DCM.

Protocol 2: Double Coupling Procedure

This protocol should be implemented if a Kaiser test indicates an incomplete reaction after the initial coupling attempt.

  • Initial Coupling: Perform the coupling of this compound as per your standard or the high-efficiency protocol.

  • Kaiser Test: Perform a Kaiser test. If the result is positive, proceed with the following steps.

  • Washing: Drain the initial coupling solution and wash the resin thoroughly with DMF to remove any byproducts and unreacted reagents.

  • Second Coupling: Prepare a fresh solution of activated this compound as described in Protocol 1 (steps 5 and 6).

  • Reaction: Add the fresh activated amino acid solution to the resin and agitate for an additional 1-2 hours.

  • Final Monitoring: Perform a final Kaiser test. If the test is negative, proceed with the synthesis. If it remains positive, consider capping the unreacted amines.

Protocol 3: Capping of Unreacted Amines

If double coupling does not result in a negative Kaiser test, capping is recommended to terminate the unreacted peptide chains and prevent the formation of deletion sequences.

  • Washing: After the final coupling attempt, wash the peptide-resin with DMF (3 times).

  • Capping Solution: Prepare a capping solution (e.g., 20% acetic anhydride and 5% DIPEA in DMF).

  • Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.

  • Final Washing: Wash the resin thoroughly with DMF (3 times) and DCM (3 times) before proceeding to the N-terminal deprotection of the successfully coupled chains.

G cluster_0 Peptide Synthesis Cycle deprotection Boc Deprotection (TFA/DCM) neutralization Neutralization (DIPEA/DMF) deprotection->neutralization coupling This compound Coupling (HATU/DIPEA) neutralization->coupling kaiser_test Kaiser Test coupling->kaiser_test double_coupling Double Coupling kaiser_test->double_coupling Positive capping Capping kaiser_test->capping Still Positive next_cycle Next Cycle kaiser_test->next_cycle Negative double_coupling->kaiser_test capping->next_cycle

Caption: Experimental workflow for this compound coupling with troubleshooting steps.

References

Side reactions associated with the 4-aminobenzoic acid moiety in SPPS.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side reactions associated with the 4-aminobenzoic acid (PABA) moiety in Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when incorporating 4-aminobenzoic acid (PABA) into a peptide sequence using Fmoc-SPPS?

The primary challenges with incorporating PABA revolve around the reactivity of its aromatic amine group and potential modifications to the aromatic ring. Key issues include:

  • Incomplete Coupling: The electronic nature of the aromatic ring can influence the reactivity of the carboxyl group, sometimes leading to sluggish or incomplete coupling reactions.

  • Side-Chain Acylation: The aromatic amine of PABA is nucleophilic and can be acylated if not properly protected, leading to peptide branching.[1]

  • Oxidation: The electron-rich aromatic ring can be susceptible to oxidation, particularly during the final acidic cleavage step.[1][2]

  • Modification during Cleavage: Reactive carbocations generated during the removal of side-chain protecting groups can potentially modify the PABA moiety.[3][4]

Q2: Is it necessary to protect the aromatic amine of PABA during Fmoc-SPPS?

Yes, it is highly recommended to protect the aromatic amine of PABA. An unprotected aromatic amine is nucleophilic and can compete with the N-terminal α-amino group of the growing peptide chain for the activated carboxyl group of the incoming amino acid.[1] This leads to the formation of branched peptides, resulting in a complex mixture of products that are difficult to purify and a significantly lower yield of the desired linear peptide.[1]

Q3: What protecting group strategy is recommended for the aromatic amine of PABA in Fmoc-SPPS?

An orthogonal protecting group strategy is essential. The protecting group for the PABA amine must be stable to the basic conditions used for Fmoc-group removal (e.g., piperidine in DMF) but labile to the acidic conditions of the final cleavage (e.g., trifluoroacetic acid). The tert-butoxycarbonyl (Boc) group is a suitable choice for this purpose, analogous to its use in protecting the side chain of p-aminophenylalanine.[1]

Q4: What are the signs of PABA-related side reactions in my crude peptide analysis (e.g., by HPLC or LC-MS)?

Common indicators of side reactions involving the PABA moiety include:

  • Multiple Peaks on HPLC: A complex chromatogram with several unexpected peaks suggests the presence of impurities.

  • Unexpected Masses in MS:

    • Higher Mass Peaks: The presence of species with a mass corresponding to the desired peptide plus the mass of an additional amino acid could indicate branching due to acylation of an unprotected PABA amine.

    • +16 Da Peak: A mass increase of 16 Da relative to the expected product mass is a strong indicator of oxidation of the PABA ring.[2]

    • Mass Loss of 18 Da: Dehydration of side-chain amides of residues like Asn and Gln can occur under strong acidic conditions.[2]

  • Discoloration of the Product: Oxidized impurities can sometimes lead to a yellowish or brownish color in the cleaved peptide.[1]

Troubleshooting Guides

Issue 1: Low Coupling Efficiency of Fmoc-PABA-OH or the Subsequent Amino Acid

Symptoms:

  • Positive Kaiser test (or other ninhydrin-based test) after the coupling step.

  • Deletion sequences detected by mass spectrometry.

Potential Causes:

  • Steric hindrance or unfavorable electronic effects of the PABA moiety.

  • Aggregation of the growing peptide chain.

Corrective Actions:

  • Extend Coupling Time: Double the standard coupling time for the PABA residue and the following amino acid.

  • Double Couple: Perform the coupling step twice with a fresh solution of activated amino acid.

  • Use a Stronger Coupling Reagent: If using standard reagents like HBTU, consider switching to a more potent activator like HATU or COMU, especially for difficult couplings.[5]

  • Increase Reagent Excess: Use a higher excess (e.g., 5-fold) of the amino acid and coupling reagents.

  • Change Solvent: If aggregation is suspected, consider switching from DMF to N-methylpyrrolidone (NMP) or adding a chaotropic salt like LiCl to the coupling solution.

Issue 2: Unwanted Acylation of the PABA Aromatic Amine

Symptoms:

  • Presence of branched peptide byproducts in the mass spectrum (higher than expected mass).

  • Significantly reduced yield of the target peptide.

Potential Causes:

  • Use of PABA without protection on the aromatic amine.

  • Premature deprotection of the aromatic amine's protecting group.

Corrective Actions:

  • Verify Starting Material: Ensure that the Fmoc-PABA-OH derivative used has a suitable protecting group (e.g., Boc) on the aromatic amine.

  • Check Protecting Group Stability: Confirm that the chosen protecting group is stable to the repeated Fmoc deprotection steps with piperidine. The Boc group is generally stable under these conditions.[1]

The following table, adapted from a study on a similar compound (3,4-diaminobenzoic acid), illustrates the extent of over-acylation that can occur with an unprotected aromatic amine, especially with less sterically hindered amino acids like glycine.

Peptide SequenceDesired Product (%)Over-acylation Side Product (%)Acetylated Side Product (%)
LYRAGA-Dbz-Arg81912
LYRAGF-Dbz-Arg8767
Data extrapolated from a study on 3,4-diaminobenzoic acid (Dbz) to illustrate the potential for over-acylation.[6]
Issue 3: Oxidation of the PABA Moiety

Symptoms:

  • Detection of a +16 Da adduct in the mass spectrum.

  • Yellowish or brownish discoloration of the crude peptide.[1]

Potential Causes:

  • Oxidation of the electron-rich aromatic ring during final cleavage with strong acid, exacerbated by air exposure.[1][2]

Corrective Actions:

  • Use a Scavenger-Rich Cleavage Cocktail: Employ a cleavage cocktail containing scavengers that can quench reactive species and prevent oxidation. Thioanisole and 1,2-ethanedithiol (EDT) are effective in this regard.[2]

  • Minimize Cleavage Time: Do not extend the cleavage reaction longer than necessary (typically 2-3 hours is sufficient).[1]

  • Perform Cleavage Under Inert Atmosphere: To minimize contact with atmospheric oxygen, perform the cleavage reaction under a nitrogen or argon atmosphere.

  • Use High-Quality Reagents: Ensure that the TFA and other cleavage reagents are fresh and of high quality.

The following table summarizes common cleavage cocktails and their applications in preventing side reactions.

Reagent CocktailCompositionPrimary Application
Standard (Reagent B) TFA/H₂O/TIS (95:2.5:2.5)General purpose for peptides without sensitive residues.
Reagent K TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5)Peptides with multiple sensitive residues (Trp, Met, Cys) and recommended for PABA-containing peptides to prevent oxidation.[2]
Reagent H TFA/Phenol/Thioanisole/EDT/H₂O/DMS/NH₄ISpecifically designed to minimize methionine oxidation, but its reducing environment would also be beneficial for PABA.

Experimental Protocols

Protocol 1: Coupling of Fmoc-PABA(Boc)-OH

This protocol outlines a standard procedure for coupling Fmoc-PABA(Boc)-OH to a resin-bound peptide.

  • Resin Preparation: Swell the peptide-resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Coupling Solution Preparation: In a separate vessel, dissolve Fmoc-PABA(Boc)-OH (4 equivalents), HBTU (3.9 equivalents), and HOBt (4 equivalents) in DMF. Add DIPEA (8 equivalents) and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated coupling solution to the resin. Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring: Perform a Kaiser test to check for complete coupling. If the test is positive, repeat the coupling step.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF (5x) and DCM (3x) to remove excess reagents and byproducts.

Protocol 2: Cleavage and Deprotection of PABA-Containing Peptides

This protocol is recommended for the final cleavage of peptides containing PABA to minimize side reactions.

  • Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: Freshly prepare Reagent K: 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT). For 100 mg of resin, use 2 mL of the cocktail.

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin in a reaction vessel. If possible, flush the vessel with nitrogen or argon. Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a centrifuge tube containing cold diethyl ether (10-fold volume excess). A white precipitate of the crude peptide should form.

  • Pelleting and Washing: Centrifuge the tube to pellet the peptide. Carefully decant the ether. Wash the peptide pellet twice with cold diethyl ether, centrifuging each time.

  • Drying: Dry the peptide pellet under vacuum to obtain the crude product.

Protocol 3: Analytical HPLC for Crude Peptide Analysis

This protocol provides a general method for analyzing the purity of the crude PABA-containing peptide.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% Acetonitrile with 0.1% TFA.

  • Gradient: A linear gradient from 5% to 95% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 220 nm and 280 nm. The PABA moiety has a UV absorbance that can be monitored.[7]

  • Sample Preparation: Dissolve the crude peptide in a small amount of Mobile Phase A.

Visualizations

Troubleshooting_Workflow start Low Yield or Purity of PABA-Containing Peptide check_ms Analyze Crude Product by LC-MS start->check_ms check_coupling Review Coupling Protocol (Kaiser Test Results) start->check_coupling mass_correct Mass Correct? check_ms->mass_correct coupling_ok Coupling Complete? check_coupling->coupling_ok mass_high Higher Mass Impurities (e.g., + Amino Acid) mass_correct->mass_high No mass_oxidized Oxidized Impurities (e.g., +16 Da) mass_correct->mass_oxidized No mass_deletion Deletion Sequences mass_correct->mass_deletion No coupling_ok->mass_deletion No cause_acylation Potential Cause: Unprotected PABA Amine Acylation mass_high->cause_acylation cause_oxidation Potential Cause: Oxidation during Cleavage mass_oxidized->cause_oxidation cause_incomplete_coupling Potential Cause: Incomplete Coupling mass_deletion->cause_incomplete_coupling solution_acylation Solution: Use Fmoc-PABA(Boc)-OH cause_acylation->solution_acylation solution_oxidation Solution: Use Reagent K Cleavage Cocktail (TFA/Phenol/H2O/Thioanisole/EDT) cause_oxidation->solution_oxidation solution_coupling Solution: - Extend Coupling Time - Double Couple - Use Stronger Reagent (HATU) cause_incomplete_coupling->solution_coupling

Caption: Troubleshooting workflow for PABA-containing peptide synthesis.

Side_Reactions cluster_synthesis During SPPS Cycles cluster_cleavage During TFA Cleavage Peptide_Resin Peptide-Resin-NH2 PABA_unprotected Incoming Activated AA + Unprotected PABA Branched_Peptide Branched Peptide PABA_unprotected->Branched_Peptide Acylation of Aromatic Amine PABA_Peptide PABA-Containing Peptide-Resin Oxidized_Peptide Oxidized Peptide (+16 Da) PABA_Peptide->Oxidized_Peptide Oxidation

Caption: Key side reactions associated with the PABA moiety in SPPS.

Experimental_Workflow start Start: Resin Swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection coupling Coupling (Fmoc-AA-OH, HBTU/HOBt, DIPEA) deprotection->coupling wash Wash (DMF, DCM) coupling->wash repeat Repeat Cycle for Each Amino Acid wash->repeat repeat->deprotection Next cycle final_deprotection Final Fmoc Deprotection repeat->final_deprotection Final cycle cleavage Cleavage & Deprotection (Reagent K) final_deprotection->cleavage precipitation Precipitation (Cold Diethyl Ether) cleavage->precipitation analysis Analysis (HPLC, LC-MS) precipitation->analysis

Caption: General experimental workflow for SPPS of a PABA-containing peptide.

References

Technical Support Center: Solubility of Peptides Containing Boc-4-Abz-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with synthetic peptides incorporating N-Boc-4-aminobenzoic acid (Boc-4-Abz-OH). The inherent hydrophobicity of the Boc protecting group and the aromatic aminobenzoic acid moiety can significantly decrease peptide solubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my peptide containing this compound insoluble in standard aqueous buffers?

A1: The insolubility of peptides containing this compound is typically due to a combination of factors:

  • Overall Hydrophobicity: The tert-butyloxycarbonyl (Boc) group is lipophilic, and the aminobenzoic acid component is aromatic, both contributing to the peptide's overall hydrophobicity.[1] Peptides with a high percentage of hydrophobic amino acids (e.g., Val, Leu, Ile, Phe) are often poorly soluble in aqueous solutions.[2][3]

  • Secondary Structure Formation: Peptides with hydrophobic residues can form stable secondary structures, such as β-sheets. This leads to intermolecular hydrogen bonding and causes the peptides to aggregate and precipitate out of solution.[4]

  • Net Charge: At or near its isoelectric point (pI), a peptide has a net neutral charge, which generally corresponds to its lowest solubility.[4]

Q2: What is the first step I should take to try and dissolve my peptide?

A2: The initial approach should always involve testing a small sample with the mildest solvents first. The recommended first step is pH adjustment based on the peptide's net charge.[5]

  • Calculate the Net Charge: Determine the net charge of your peptide at a neutral pH (around 7).

    • Assign a value of +1 for each basic residue (Lys, Arg, His) and the N-terminus.

    • Assign a value of -1 for each acidic residue (Asp, Glu) and the C-terminus.

  • Choose a Solvent Based on Charge:

    • Basic Peptides (Net Positive Charge): Attempt to dissolve the peptide in an acidic solution, such as 10% aqueous acetic acid or 0.1% trifluoroacetic acid (TFA).[6][7]

    • Acidic Peptides (Net Negative Charge): Try to dissolve the peptide in a basic solution, such as 0.1% aqueous ammonia or 10% ammonium bicarbonate.[6][7]

    • Neutral Peptides: If the peptide has a high proportion of charged residues (>25%), it may dissolve in sterile water or a standard buffer like phosphate-buffered saline (PBS).[6]

Q3: My peptide is still insoluble after pH adjustment. What is the next step?

A3: If pH modification is unsuccessful, the next step is to use organic co-solvents. This is particularly necessary for peptides that are highly hydrophobic (over 50% hydrophobic residues) or have a low net charge.

  • Recommended Solvents: Dimethyl sulfoxide (DMSO) is the most common choice for biological applications due to its high solubilizing power and relatively low toxicity.[6] Alternatives include dimethylformamide (DMF) or acetonitrile (ACN).[3]

  • Procedure: First, dissolve the peptide completely in a minimal amount of the pure organic solvent. Once fully dissolved, slowly add the aqueous buffer drop-by-drop while vortexing to reach the desired final concentration.[4][6] Rapid dilution can cause the peptide to precipitate.

Q4: Are there stronger methods for extremely aggregated or "difficult sequence" peptides?

A4: Yes, for peptides that form strong aggregates and resist dissolution in standard organic solvents, denaturing agents can be used. These agents work by disrupting the intermolecular hydrogen bonds that cause aggregation.[6]

  • Common Agents: 6 M Guanidinium Hydrochloride (GuHCl) or 6-8 M Urea are effective.

  • Important Consideration: These are harsh agents that will denature most proteins and can interfere with many biological assays.[6] Their use should be carefully considered based on the downstream application.

Q5: Can physical methods help improve solubility?

A5: Yes, physical methods can aid the dissolution process.

  • Sonication: Using a bath sonicator for brief periods (e.g., 3 sessions of 10-15 seconds) can help break up particulate matter and accelerate dissolution.[5][6]

  • Gentle Warming: Warming the solution to temperatures below 40°C can sometimes improve solubility. However, this should be done with caution to avoid peptide degradation.[3]

  • Centrifugation: Before use, always centrifuge your peptide solution to pellet any undissolved micro-aggregates.[5]

Troubleshooting Guide & Solvent Selection

The following diagram outlines a logical workflow for troubleshooting peptide solubility issues.

G start Insoluble Peptide (containing this compound) check_charge Calculate Net Peptide Charge start->check_charge test_water Try Sterile Water / PBS check_charge->test_water Always test small sample first acidic Acidic Peptide (Net Charge < 0) test_water->acidic Failure basic Basic Peptide (Net Charge > 0) test_water->basic Failure neutral Neutral / Hydrophobic Peptide (Net Charge ≈ 0) test_water->neutral Failure dissolved Peptide Soluble test_water->dissolved Success use_base Use Basic Buffer (e.g., 0.1% NH4OH) acidic->use_base use_acid Use Acidic Solution (e.g., 10% Acetic Acid) basic->use_acid use_organic Use Organic Co-solvent (DMSO, DMF, ACN) neutral->use_organic use_base->use_organic Failure use_base->dissolved Success use_acid->use_organic Failure use_acid->dissolved Success use_denaturant Use Denaturing Agent (6M GuHCl, 8M Urea) use_organic->use_denaturant Failure use_organic->dissolved Success use_denaturant->dissolved Success not_dissolved Still Insoluble use_denaturant->not_dissolved Consider resynthesis/ sequence modification

References

Technical Support Center: Optimizing Cleavage of 4-Abz Peptides from Merrifield Resin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the cleavage of peptides containing 4-aminobenzoyl (4-Abz) from Merrifield resin. Our goal is to help you maximize the yield and purity of your 4-Abz-labeled peptides by addressing common challenges encountered during this critical final step of solid-phase peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when cleaving peptides containing the 4-Abz group from Merrifield resin?

A1: The primary challenges involve ensuring the stability of the 4-Abz group under strong acidic cleavage conditions and preventing side reactions. The aromatic ring of the 4-Abz moiety can be susceptible to alkylation by carbocations generated during the cleavage of protecting groups. Additionally, the amino group of 4-Abz will be protonated under acidic conditions, which may affect the solubility and precipitation of the peptide.

Q2: Which cleavage method is recommended for 4-Abz peptides on Merrifield resin?

A2: Both Hydrogen Fluoride (HF) and Trifluoromethanesulfonic acid (TFMSA) are commonly used for cleavage from Merrifield resin.[1][2] The choice depends on the available equipment and the specific sequence of the peptide. TFMSA is often preferred as it does not require a specialized and expensive HF apparatus.[1][2] A "low-high" cleavage strategy can be beneficial for sensitive peptides.[1][2]

Q3: Why are scavengers crucial in the cleavage cocktail for 4-Abz peptides?

A3: Scavengers are essential to trap reactive carbocations that are generated from the cleavage of side-chain protecting groups and the resin linker. These carbocations can otherwise lead to undesired modifications of the 4-Abz group and other sensitive amino acid residues like tryptophan, methionine, and tyrosine.[3]

Q4: How can I monitor the efficiency of the cleavage reaction?

A4: A small-scale trial cleavage is recommended. After the cleavage reaction, the resin can be washed, dried, and treated with the cleavage cocktail again. The supernatant can be analyzed by HPLC or mass spectrometry to check for any remaining peptide.

Q5: What is the best way to precipitate the cleaved 4-Abz peptide?

A5: Precipitation is typically achieved by adding the acidic cleavage solution to a large volume of cold diethyl ether or methyl tert-butyl ether (MTBE).[1][3] Due to the potential for increased solubility from the protonated 4-Abz group, precipitation may require a larger volume of ether and/or storage at low temperatures (e.g., 4°C) overnight to maximize recovery.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Peptide Yield Incomplete cleavage from the resin.- Extend the cleavage reaction time. For peptides with sterically hindered residues, longer incubation may be necessary.[1] - Ensure vigorous stirring during the reaction to allow the acid to penetrate the resin beads effectively. - Perform a second cleavage on the same resin to recover any remaining peptide.
Inefficient precipitation of the peptide.- Use a larger volume of cold ether (8-10 times the volume of the cleavage solution).[1] - Ensure the ether is pre-chilled to at least 0°C. - Allow the precipitation to proceed overnight at 4°C.[1]
Presence of Impurities (Higher Molecular Weight) Incomplete removal of side-chain protecting groups.- Increase the concentration of the strong acid (HF or TFMSA). - Extend the reaction time. Peptides containing Arg(Tos), for instance, may require longer cleavage times.[1] - Ensure the appropriate scavengers are used for the specific protecting groups in your peptide.
Alkylation of the 4-Abz group or other sensitive residues.- Increase the concentration and variety of scavengers in the cleavage cocktail. A common scavenger is anisole. - For peptides containing tryptophan, consider adding scavengers like p-cresol or thiocresol.[1]
Peptide is Difficult to Dissolve After Precipitation The peptide salt form may have poor solubility.- After precipitation and washing with ether, dissolve the crude peptide in a different solvent system, such as aqueous acetic acid or a mixture of acetonitrile and water with a small amount of TFA.
Residual scavengers may be present.- Ensure thorough washing of the precipitated peptide with cold ether to remove scavengers. Multiple washes may be necessary.[1]

Experimental Protocols

Protocol 1: TFMSA Cleavage of 4-Abz Peptide from Merrifield Resin

This protocol provides a general procedure for the cleavage of a 4-Abz containing peptide from Merrifield resin using TFMSA.

Materials:

  • Peptide-resin (dried under vacuum)

  • Trifluoromethanesulfonic acid (TFMSA)

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., m-cresol, thioanisole)

  • Cold diethyl ether or methyl tert-butyl ether (MTBE)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Sintered glass funnel

Procedure:

  • Place the dried peptide-resin (e.g., 100 mg) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the flask in an ice bath to 0°C.

  • Prepare the cleavage cocktail in a separate cooled vessel. A typical cocktail consists of TFA:thioanisole:m-cresol (90:5:5 v/v/v). For every 100 mg of resin, use approximately 1-2 mL of the cocktail.

  • Slowly add the pre-chilled cleavage cocktail to the peptide-resin in the ice bath with gentle stirring.

  • While maintaining the temperature at 0°C, slowly add TFMSA dropwise to the stirred mixture (approximately 100 µL of TFMSA for every 100 mg of resin).[1] Stir vigorously to dissipate the heat generated.

  • Continue stirring the reaction mixture at 0-5°C for 1-2 hours.

  • Filter the resin using a fine sintered glass funnel and collect the filtrate.

  • Wash the resin with a small amount of fresh, cold TFA and combine the filtrates.

  • Precipitate the peptide by slowly adding the combined filtrate to a 10-fold volume of cold diethyl ether or MTBE with vigorous stirring.

  • Allow the peptide to fully precipitate, if necessary, by storing it at 4°C overnight.[1]

  • Collect the precipitated peptide by centrifugation or filtration.

  • Wash the peptide pellet with cold ether multiple times to remove residual scavengers.

  • Dry the crude peptide under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: High-HF Cleavage of 4-Abz Peptide from Merrifield Resin

This protocol requires a specialized HF apparatus and should only be performed by trained personnel in a properly equipped facility.

Materials:

  • Peptide-resin (dried under vacuum)

  • Anhydrous Hydrogen Fluoride (HF)

  • Scavenger (e.g., anisole or p-cresol)

  • HF cleavage apparatus

  • Dry ice/methanol bath

  • Cold diethyl ether or MTBE

Procedure:

  • Place the dried peptide-resin and a Teflon-coated stir bar into the reaction vessel of the HF apparatus.

  • Add the appropriate scavenger (e.g., 1 mL of anisole per gram of resin).

  • Secure the cap onto the reaction vessel and cool it in a dry ice/methanol bath for at least 5 minutes.

  • Carefully distill approximately 10 mL of anhydrous HF into the reaction vessel for every 0.2 mmol of peptide-resin.[1]

  • Maintain the temperature between 0°C and 5°C and stir the mixture for 30 to 60 minutes. For peptides containing Arg(Tos), the cleavage may take up to 2 hours.[1]

  • After the reaction is complete, remove the HF by evaporation under a stream of nitrogen.

  • Carefully open the reaction vessel in a well-ventilated fume hood.

  • Add cold diethyl ether to the residue to precipitate the peptide.

  • Filter the resin and precipitated peptide through a fine sintered glass funnel.

  • Wash the resin and peptide with additional cold diethyl ether to remove the scavenger.

  • Dissolve the crude peptide in a suitable solvent (e.g., 10% aqueous acetic acid) to separate it from the resin.

  • Filter to remove the resin and lyophilize the filtrate to obtain the crude peptide.

Data Presentation

Table 1: Common Cleavage Cocktails for Merrifield Resin

Cleavage ReagentTypical CompositionReaction Time (at 0-5°C)Notes
TFMSA/TFA TFMSA:TFA:Scavengers (e.g., 10:85:5)1 - 2 hoursDoes not require specialized HF apparatus.[1]
High HF HF:Scavenger (e.g., 90:10)30 - 60 minutesHighly effective but requires a dedicated HF apparatus.[2]
Low-High HF Step 1 (Low): HF/DMS (25:75) Step 2 (High): HF/Scavenger (90:10)Step 1: 2 hours Step 2: 30-60 minutesMilder initial deprotection, suitable for sensitive peptides.[1][2]

Table 2: Recommended Scavengers for Common Amino Acid Residues

Amino Acid ResidueProtecting GroupRecommended Scavenger(s)Potential Side Reaction to Prevent
Tryptophan (Trp)Bocp-Cresol, Thiophenol, Dimethyl Sulfide (DMS)Alkylation of the indole ring
Methionine (Met)NoneThioanisole, DMSOxidation to methionine sulfoxide
Tyrosine (Tyr)BzlAnisole, p-CresolAlkylation of the phenol ring
Cysteine (Cys)Bzlp-Thiocresol, DMSAlkylation of the thiol group
4-Aminobenzoyl (4-Abz) N/AAnisole, ThioanisoleAlkylation of the aromatic ring

Visualizations

Cleavage_Workflow start Start: Dry Peptide-Resin prep_cocktail Prepare Cleavage Cocktail start->prep_cocktail cleavage Cleavage Reaction (Strong Acid + Scavengers) start->cleavage prep_cocktail->cleavage filtration Filter to Remove Resin cleavage->filtration precipitation Precipitate Peptide (Cold Ether/MTBE) filtration->precipitation wash Wash Precipitate precipitation->wash dry Dry Crude Peptide wash->dry end End: Purified 4-Abz Peptide dry->end

Caption: General workflow for the cleavage of 4-Abz peptides from Merrifield resin.

Troubleshooting_Tree start Low Peptide Yield? incomplete_cleavage Incomplete Cleavage? start->incomplete_cleavage Yes check_impurities Impurities Present? start->check_impurities No inefficient_precipitation Inefficient Precipitation? incomplete_cleavage->inefficient_precipitation No extend_time Action: Extend Cleavage Time incomplete_cleavage->extend_time Yes increase_ether Action: Increase Cold Ether Volume inefficient_precipitation->increase_ether Yes incomplete_deprotection Incomplete Deprotection? check_impurities->incomplete_deprotection Yes alkylation Alkylation? incomplete_deprotection->alkylation No increase_acid Action: Increase Acid Concentration incomplete_deprotection->increase_acid Yes add_scavengers Action: Add/Increase Scavengers alkylation->add_scavengers Yes

Caption: A troubleshooting decision tree for common issues during 4-Abz peptide cleavage.

References

Challenges in coupling Boc-4-Abz-OH to sterically hindered amino acids.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals, providing troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered when coupling Boc-4-Abz-OH to sterically hindered amino acids.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when coupling this compound to sterically hindered amino acids?

The primary challenges stem from a combination of factors that impede peptide bond formation:

  • Steric Hindrance: The bulky nature of both the this compound and the side chains of sterically hindered amino acids (e.g., Val, Ile, Aib) physically obstructs the approach of the activated carboxylic acid and the amine, slowing down or preventing the reaction.[1] The Boc protecting group on the 4-aminobenzoic acid contributes to this steric crowding.

  • Reduced Nucleophilicity: The amine component's nucleophilicity can be diminished by bulky adjacent groups on the sterically hindered amino acid, making it a less effective reactant.[1]

  • Peptide Aggregation: Hydrophobic sequences, particularly those containing hindered residues, can aggregate on the solid support, leading to incomplete reactions by making the reactive sites inaccessible.[1]

  • Inadequate Reagent Potency: Standard coupling reagents are often not powerful enough to overcome the high activation energy required for these difficult couplings.[1][2]

Q2: Which coupling reagents are most effective for coupling this compound with hindered amino acids?

For sterically demanding couplings, more potent activating reagents are necessary. Onium salt-based reagents are generally the preferred choice over standard carbodiimides like DCC or EDC.[1][3]

  • Uronium/Aminium Salts: Reagents such as HATU, HBTU, HCTU, and COMU are highly effective.[1][3] They form highly reactive OAt or OBt active esters that can overcome significant steric barriers.[1][4] HATU is often considered one of the most powerful reagents for difficult couplings.[1][5] COMU is a newer generation reagent with high efficiency and a better safety profile as it is not based on the potentially explosive HOBt/HOAt.[3][6]

  • Phosphonium Salts: Reagents like PyBOP and PyAOP are also excellent choices, particularly for minimizing racemization.[1][3] They are also beneficial in cases where the guanidinylation of the N-terminus, a possible side reaction with uronium salts, is a concern.[3]

Q3: What are common side reactions to be aware of during these challenging couplings?

  • Racemization: This is a significant risk, especially when using more reactive coupling reagents or elevated temperatures to force the reaction to completion.[7] The use of additives like HOAt or Oxyma Pure is highly recommended to suppress racemization.[1]

  • Guanidinylation: Uronium-based reagents like HBTU and HATU can react with the free N-terminal amine of the peptide chain if used in excess, forming a guanidinium group that terminates the peptide chain.[3][6]

  • Diketopiperazine Formation: This is more common when coupling the second amino acid of the sequence, particularly if it involves proline or other residues prone to cyclization.[8][9]

Troubleshooting Guide for Low Coupling Yields

This guide provides a systematic approach to diagnosing and resolving low-yield coupling reactions involving this compound and sterically hindered amino acids.

Problem: Low or no yield of the desired peptide.

Initial Assessment:

  • Confirm Reagent Quality: Ensure all reagents, especially the coupling reagent and solvents, are fresh and anhydrous.

  • Verify Deprotection: Confirm complete removal of the N-terminal protecting group (e.g., Fmoc or Boc) from the resin-bound peptide using a qualitative test like the Kaiser test (for primary amines) or a chloranil test (for secondary amines).[10] Incomplete deprotection will prevent the coupling reaction.

  • Perform a Test Cleavage: Cleave a small amount of resin and analyze the product by mass spectrometry to identify if the issue is with the coupling step or subsequent cleavage and work-up.[10]

Troubleshooting Workflow

G start Low Coupling Yield reagent Switch to a More Potent Coupling Reagent (e.g., HATU, COMU) start->reagent Standard reagent fails double_couple Perform a Double Coupling reagent->double_couple Yield still low result Improved Yield reagent->result Successful conditions Optimize Reaction Conditions double_couple->conditions Incomplete coupling persists double_couple->result Successful solvent Change Solvent (e.g., to NMP) conditions->solvent Aggregation suspected microwave Utilize Microwave- Assisted Synthesis conditions->microwave To accelerate slow kinetics solvent->result microwave->result

Caption: Troubleshooting workflow for low-yield couplings.

Data Presentation: Comparison of Coupling Reagents

The selection of an appropriate coupling reagent is critical. The following table summarizes the relative performance of common coupling reagents for sterically hindered couplings.

Coupling ReagentClassRelative EfficiencyRacemization RiskNotes
DCC/DIC CarbodiimideLowModerate to HighOften insufficient for hindered couplings; requires an additive like HOBt or HOAt.[1][]
HBTU Aminium SaltHighLow to ModerateA widely used and effective reagent. Can cause guanidinylation if used in excess.[3]
HATU Aminium SaltVery HighLowHighly reactive and fast, often the reagent of choice for difficult couplings.[1][5][12]
COMU Aminium SaltVery HighLowHigh efficiency with a good safety profile; not based on potentially explosive additives.[1][6]
PyBOP Phosphonium SaltHighLowHigh efficiency with no guanidinylation side reaction. Byproducts can sometimes be difficult to remove.[1][3]
PyAOP Phosphonium SaltVery HighLowParticularly potent and useful for extremely difficult couplings and cyclizations.[12]

Experimental Protocols

Protocol 1: Standard Coupling using HATU

This protocol is recommended as a starting point for coupling this compound to a sterically hindered amino acid on a solid support.

  • Resin Preparation:

    • Swell the peptide-resin (with the free N-terminal amine) in high-quality, anhydrous N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

    • Drain the DMF.

  • Reagent Preparation (Pre-activation):

    • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) in DMF.

    • Add HATU (2.9 equivalents).

    • Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (6 equivalents).

    • Allow the mixture to pre-activate for 1-5 minutes at room temperature.[2][13]

  • Coupling Reaction:

    • Add the pre-activated this compound solution to the swollen resin.

    • Agitate the mixture at room temperature for 2-4 hours. For particularly difficult couplings, the reaction time can be extended up to 24 hours.[1]

  • Monitoring and Washing:

    • Monitor the reaction for completion using a qualitative method like the Kaiser test.[13] A negative result (yellow beads) indicates the absence of free primary amines and a complete reaction.

    • If the test is positive (blue beads), a second coupling (double coupling) is recommended.[10][13] Drain the reaction solution, wash the resin with DMF, and repeat steps 2 and 3 with fresh reagents.

    • Once the coupling is complete, drain the solution and wash the resin thoroughly with DMF (3-5 times) and dichloromethane (DCM) (2-3 times).

G cluster_0 Resin Preparation cluster_1 Activation cluster_2 Coupling & Monitoring Swell Swell Resin in DMF Drain1 Drain DMF Swell->Drain1 Couple Add activated solution to resin and agitate Drain1->Couple Dissolve Dissolve this compound, HATU, and DIPEA in DMF Preactivate Pre-activate for 1-5 minutes Dissolve->Preactivate Preactivate->Couple Kaiser Kaiser Test Couple->Kaiser Kaiser->Couple Positive (Recouple) Wash Wash Resin Kaiser->Wash Negative

Caption: Experimental workflow for HATU-mediated coupling.

Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings

This method is an alternative for cases where even potent onium salt reagents fail to provide satisfactory results.

  • Acyl Fluoride Formation:

    • In an anhydrous environment, dissolve this compound (1 equivalent) in a dry solvent such as DCM.

    • Add a fluorinating agent, for example, TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (1 equivalent), and a suitable non-nucleophilic base.

    • Allow the reaction to proceed to form the acyl fluoride.

  • Coupling Reaction:

    • Add the solution containing the this compound acyl fluoride to the deprotected, resin-bound amine.

    • Allow the reaction to proceed. Reaction times may be significantly longer, and monitoring for completeness is crucial.[2]

Disclaimer: These protocols are intended as a general guide. Optimization of reagent equivalents, reaction times, and temperature may be necessary for specific peptide sequences. Always consult relevant safety data sheets before handling any chemical reagents.

References

Byproducts formed during the acylation of Boc-4-Abz-OH.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Acylation of Boc-4-Abz-OH

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the acylation of N-Boc-4-aminobenzoic acid (this compound). This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) that researchers may encounter during the coupling of this versatile building block. As Senior Application Scientists, we aim to combine theoretical knowledge with practical, field-tested solutions to help you optimize your reactions, minimize byproducts, and ensure the integrity of your final products.

Frequently Asked Questions (FAQs)

Q1: What are the most common coupling reagents used for the acylation of this compound, and what are their primary mechanisms?

The acylation of this compound, a critical step in many synthetic pathways, typically involves the activation of its carboxylic acid group to facilitate amide bond formation with a nucleophilic amine.[1] The choice of coupling reagent is crucial for achieving high yields and purity.[2]

Common classes of coupling reagents include:

  • Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC), N,N'-diisopropylcarbodiimide (DIC), and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used.[3][4] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[5][6] This intermediate is then attacked by the amine to form the desired amide bond, releasing a urea byproduct.[7]

  • Onium Salts (Uronium/Aminium & Phosphonium):

    • Uronium/Aminium Salts: Reagents such as HATU, HBTU, and TBTU are highly efficient and lead to rapid reactions with minimal racemization.[8][9] They react with the carboxylic acid to form an activated ester (e.g., an OBt or OAt ester), which is more stable than the O-acylisourea intermediate from carbodiimides but highly reactive towards amines.

    • Phosphonium Salts: Reagents like PyBOP and PyAOP operate similarly to uronium salts but often exhibit better solubility in organic solvents like DMF.[10] They are known for producing clean reactions.

Additives are often used in conjunction with these reagents. 1-Hydroxybenzotriazole (HOBt) or its analogues (like HOAt) are frequently added to carbodiimide reactions to suppress side reactions and minimize racemization by converting the O-acylisourea into a more stable and selective active ester.[11][12]

Troubleshooting Guide: Byproduct Formation

Q2: I'm observing a significant byproduct with a mass corresponding to my starting material plus the carbodiimide (e.g., DCC or DIC). What is this byproduct and how can I prevent it?

This is a classic and frequently encountered issue in carbodiimide-mediated couplings. The byproduct you are observing is an N-acylurea .

  • Mechanism of Formation: The primary reactive intermediate in a carbodiimide coupling is the O-acylisourea. This species is highly reactive but also unstable.[13] It can undergo an intramolecular rearrangement—an O-to-N acyl shift—to form a very stable N-acylurea byproduct.[14] This pathway is non-productive, consumes your starting material, and complicates purification.[13] The formation of N-acylurea is a known side reaction in peptide synthesis mediated by DCC.[15]

    *dot graph Acylurea_Formation { layout=dot; rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

    } *enddot Caption: Competing pathways for the O-acylisourea intermediate.

  • Troubleshooting & Mitigation Strategies:

    • Introduce an Additive (HOBt/HOAt): This is the most effective solution. Additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) intercept the O-acylisourea intermediate faster than it can rearrange.[6] They form a more stable HOBt/HOAt-active ester, which then reacts cleanly with the amine to form the desired amide.[11]

    • Control Temperature: N-acylurea formation is often exacerbated at higher temperatures.[14] Running the reaction at 0°C or even lower temperatures can significantly suppress this side reaction.

    • Solvent Choice: The rearrangement to N-acylurea can be minimized by using solvents with low dielectric constants, such as dichloromethane (DCM) or chloroform.[13]

    • Order of Addition: Pre-activating the carboxylic acid with the carbodiimide and HOBt for a short period (5-10 minutes) before adding the amine can sometimes be beneficial, ensuring the reactive intermediate is rapidly converted to the more stable active ester.

Q3: My reaction is sluggish, and upon workup, I recover a lot of my unreacted this compound. What could be the cause?

Slow or incomplete reactions can stem from several factors related to reagent activity, reaction conditions, and the nature of the amine coupling partner.

  • Potential Causes & Solutions:

    • Insufficient Activation:

      • Reagent Quality: Coupling reagents, especially carbodiimides and onium salts, can be sensitive to moisture. Ensure you are using fresh, high-quality reagents stored under anhydrous conditions.

      • pH Conditions: For water-soluble couplings using EDC, the pH is critical. The reaction is most efficient in a slightly acidic to neutral pH range (typically 4.5-7.5).[5][16] The carboxylate must be deprotonated to be nucleophilic, while the amine should be largely unprotonated to act as a nucleophile.[17]

    • Poorly Nucleophilic Amine:

      • Steric Hindrance: If your amine is sterically bulky, the reaction rate will be slower. In such cases, switching to a more potent coupling reagent like HATU or PyAOP, which generate more reactive activated esters, can be highly effective.[9]

      • Electron-Deficient Amines: Aromatic amines or those with electron-withdrawing groups are less nucleophilic. For these challenging couplings, a stronger activation strategy is needed. The addition of 4-(dimethylamino)pyridine (DMAP) as a catalyst can significantly accelerate the reaction, likely by forming a highly reactive acyl-pyridinium intermediate.[18]

    • Suboptimal Solvent/Solubility: Ensure all reactants are fully dissolved. This compound has good solubility in common organic solvents like DMF, DCM, and THF, but your amine partner may not. If solubility is an issue, consider a different solvent system or gentle heating, though be mindful that heat can promote side reactions.[19]

Q4: I am using a uronium reagent like HBTU and see a byproduct that has terminated my peptide chain. What is it?

When using uronium/aminium-based coupling reagents (e.g., HBTU, HATU), a common side reaction is the guanidinylation of the free N-terminal amine of a peptide.[20]

  • Mechanism of Formation: The uronium salt itself can react directly with the primary amine, transferring a guanidinium group. This forms a stable, terminated chain that cannot be elongated further. This side reaction is particularly problematic if the activation of the carboxylic acid is slow or if an excess of the uronium reagent is used relative to the acid.

    *dot graph Guanidinylation_Workflow { layout=dot; rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

    } *enddot Caption: Workflow comparison to avoid guanidinylation.

  • Troubleshooting & Mitigation Strategies:

    • Pre-activation: The most reliable way to prevent guanidinylation is to pre-activate the this compound. Mix the carboxylic acid, the uronium reagent (e.g., HBTU), and a non-nucleophilic base (like DIPEA) in your solvent (e.g., DMF) and let it stand for a few minutes before adding this solution to your amine. This ensures the coupling reagent is consumed in forming the desired active ester before it has a chance to react with the free amine.[20]

    • Use Phosphonium Reagents: Phosphonium-based reagents like PyBOP or PyAOP do not cause guanidinylation and can be a safer alternative if this side reaction is a persistent issue.

Quantitative Data Summary & Protocol

Table 1: Troubleshooting Summary for Common Byproducts
Byproduct ObservedProbable CauseKey Mitigation StrategiesRecommended Reagent System
N-Acylurea Rearrangement of O-acylisourea intermediateAdd HOBt; run reaction at 0°C; use DCM as solvent.EDC/HOBt or DCC/HOBt[4][6]
Guanidinylation Direct reaction of uronium salt with aminePre-activate carboxylic acid before adding amine.HBTU/DIPEA (with pre-activation)[20]
Unreacted Starting Material Poor activation or unreactive amineUse a stronger coupling reagent; add DMAP for unreactive amines.HATU/DIPEA or EDC/HOBt/DMAP[9][18]
Protocol: Optimized Acylation of this compound with a Generic Amine using EDC/HOBt

This protocol is designed to minimize the formation of the N-acylurea byproduct.

  • Reagent Preparation:

    • Dissolve this compound (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF or DCM (to a concentration of ~0.1 M).

    • In a separate vial, dissolve the amine component (1.1 eq).

    • Prepare a solution of EDC·HCl (1.2 eq) in the same anhydrous solvent.

  • Reaction Assembly (at 0°C):

    • Place the flask containing the this compound and HOBt solution in an ice bath and stir for 5 minutes.

    • Add the amine solution to the cooled mixture.

    • Slowly, add the EDC·HCl solution dropwise to the reaction mixture over 5-10 minutes.

  • Reaction Monitoring:

    • Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).

  • Workup & Purification:

    • If using DCM, wash the organic layer sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine. If using DMF, perform an aqueous extraction after dilution with a solvent like ethyl acetate.

    • The urea byproduct from EDC is water-soluble and will be removed during the aqueous washes.[21]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

References

Technical Support Center: Optimizing Boc-4-Abz-OH Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for the optimization of reaction time and temperature in Boc-4-Abz-OH coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when coupling this compound?

A1: While this compound (4-(tert-butoxycarbonylamino)benzoic acid) is not as sterically hindered as some aliphatic amino acids, challenges can arise from its aromatic nature and electronic properties. Potential issues include lower reaction rates compared to standard aliphatic amino acids, risk of side reactions if activation is prolonged, and solubility issues depending on the coupling partners and solvent system.

Q2: Which coupling reagents are most effective for this compound?

A2: For efficient coupling of this compound, especially in challenging cases, potent onium salt-based reagents are highly recommended. These include:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often considered the gold standard for difficult couplings due to its high reactivity and ability to suppress racemization.

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A widely used and effective coupling reagent.

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): Another excellent choice, particularly for sterically hindered couplings.

While standard carbodiimide reagents like DCC (Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) can be used, they are often less efficient for this type of coupling and typically require an additive like HOBt (1-Hydroxybenzotriazole) to improve performance.

Q3: What is the optimal temperature range for this compound coupling?

A3: The optimal temperature is a balance between reaction rate and the risk of side reactions.

  • Room Temperature (20-25°C): This is the most common starting point and is often sufficient for successful coupling, especially with highly reactive reagents like HATU.

  • Elevated Temperatures (40-50°C): Increasing the temperature can significantly enhance the reaction rate for sluggish couplings. However, it should be approached with caution as higher temperatures can also increase the risk of side reactions like racemization, particularly with prolonged reaction times.[1][2]

Q4: How does reaction time affect the coupling efficiency and purity?

A4: Reaction time is a critical parameter to optimize.

  • Insufficient Time: Will lead to incomplete coupling, resulting in deletion sequences in the final product and lower yields.

  • Excessive Time: Especially at elevated temperatures, prolonged reaction times can increase the risk of side reactions, potentially reducing the purity of the final product.

It is crucial to monitor the reaction to determine the optimal time for completion.

Q5: How can I monitor the progress of the coupling reaction?

A5: For solid-phase peptide synthesis (SPPS), the most common method is the Kaiser test (ninhydrin test) . A positive test (blue/purple color) indicates the presence of unreacted primary amines, signifying an incomplete reaction. A negative test (yellow/colorless) suggests the coupling is complete. For solution-phase synthesis, Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to monitor the consumption of starting materials.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or No Product Formation Inefficient activation of this compound.Switch to a more potent coupling reagent like HATU or HBTU. Ensure a pre-activation step of 1-5 minutes before adding the amine component.
Low reaction temperature.Gradually increase the reaction temperature to 40°C. Monitor for any increase in side products.
Insufficient reaction time.Extend the coupling time. Monitor the reaction progress using a Kaiser test (for SPPS) or TLC/HPLC (for solution-phase) to determine the optimal duration.
Presence of Impurities or Side Products Racemization.Avoid excessively high temperatures and prolonged reaction times. Use a weaker base like N-methylmorpholine (NMM) instead of DIPEA.[3]
Side reactions from coupling reagents.Ensure the correct order of addition. For HATU, pre-activating the carboxylic acid before adding the amine is generally recommended to avoid potential side reactions with the amine.
Incomplete Coupling (Positive Kaiser Test in SPPS) Insufficient reagent equivalents.Increase the equivalents of this compound and the coupling reagent (typically 2-4 equivalents relative to the resin loading).
Steric hindrance or aggregation.If extending the reaction time is not sufficient, perform a "double coupling" by draining the reaction mixture and adding a fresh solution of activated this compound for a second reaction cycle.

Data Presentation

The following table provides representative data on how reaction temperature and time can influence the coupling efficiency of an aromatic Boc-protected amino acid, using a potent coupling reagent like HATU. Note: This data is illustrative and based on general trends observed in peptide synthesis. Optimal conditions for your specific system may vary.

Temperature (°C)Reaction Time (minutes)Coupling ReagentExpected Crude Purity (%)Notes
2530HATU~85%Incomplete coupling may be observed for difficult sequences.
25120HATU>95%Standard condition, generally provides good results with sufficient time.
5015HATU~90%Increased temperature accelerates the reaction, but may not be sufficient for completion.
5060HATU>98%Elevated temperature can significantly improve efficiency and reduce reaction time.
7530HATU>98%Higher temperatures can further reduce coupling times, but risk of side reactions increases.[1]

Experimental Protocols

Protocol 1: this compound Coupling using HATU (Solid-Phase)

This protocol describes a general procedure for coupling this compound to a resin-bound peptide with a free N-terminal amine.

  • Resin Swelling: Swell the peptide-resin in N,N-Dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection (if applicable): If the N-terminus is Fmoc-protected, treat the resin with 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Wash the resin thoroughly with DMF (5-7 times).

  • Coupling Solution Preparation (Pre-activation): In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF. Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents) to the solution and allow it to pre-activate for 1-5 minutes at room temperature.

  • Coupling Reaction: Add the pre-activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours. For difficult couplings or to accelerate the reaction, the temperature can be increased to 50°C for 1 hour.

  • Monitoring: Perform a Kaiser test to check for completion. A negative (yellow) result indicates a complete reaction. If the test is positive, consider extending the reaction time or performing a double coupling.

  • Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3 times) and Dichloromethane (DCM) (3 times).

Protocol 2: this compound Coupling using EDC/HOBt (Solution-Phase)

This protocol outlines a procedure for the solution-phase coupling of this compound to a primary amine.

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 equivalent) and HOBt (1.2 equivalents) in an anhydrous solvent such as DMF or DCM under an inert atmosphere.

  • Activation: Cool the solution to 0°C in an ice bath. Add EDC (1.2 equivalents) and stir the mixture at 0°C for 30 minutes.

  • Amine Addition: In a separate flask, dissolve the amine component (1.1 equivalents) in the same anhydrous solvent. Add this solution to the activated this compound mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, or until completion as monitored by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel if necessary.

Mandatory Visualization

Below are diagrams to visualize the experimental workflow and troubleshooting logic.

experimental_workflow General Workflow for this compound Coupling in SPPS start Start: Resin with free amine swell 1. Swell Resin in DMF start->swell preactivate 2. Pre-activate this compound with HATU/DIPEA in DMF swell->preactivate couple 3. Add activated solution to resin and react (e.g., 25-50°C) preactivate->couple monitor 4. Monitor with Kaiser Test couple->monitor wash 5. Wash Resin (DMF, DCM) monitor->wash Negative (Yellow) troubleshoot Troubleshoot monitor->troubleshoot Positive (Blue) next_cycle Proceed to next cycle (Deprotection) wash->next_cycle

Caption: General workflow for a single this compound coupling cycle in SPPS.

troubleshooting_workflow Troubleshooting Logic for Incomplete Coupling start Positive Kaiser Test (Incomplete Coupling) extend_time Action: Extend reaction time (e.g., to 4 hours) start->extend_time re_monitor1 Re-run Kaiser Test extend_time->re_monitor1 increase_temp Action: Increase temperature (e.g., to 50°C) re_monitor1->increase_temp Positive success Success: Proceed to washing re_monitor1->success Negative re_monitor2 Re-run Kaiser Test increase_temp->re_monitor2 double_couple Action: Perform a 'Double Coupling' re_monitor2->double_couple Positive re_monitor2->success Negative re_monitor3 Re-run Kaiser Test double_couple->re_monitor3 re_monitor3->success Negative cap Consider Capping Unreacted Amines re_monitor3->cap Positive

Caption: A logical workflow for troubleshooting incomplete coupling reactions.

References

Technical Support Center: Modified Cleavage Cocktails for Peptides with Acid-Sensitive Residues and 4-Abz

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals. It provides detailed troubleshooting advice and frequently asked questions (FAQs) for modifying cleavage cocktails for peptides containing acid-sensitive residues and the photo-reactive 4-azidobenzoyl (4-Abz) group.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when cleaving peptides with acid-sensitive residues and a 4-Abz group?

A1: The main challenges involve preventing the degradation or modification of sensitive amino acid side chains by reactive species generated during cleavage, while simultaneously preserving the integrity of the azide functionality in the 4-Abz group.[1] Acid-labile protecting groups, when cleaved, release carbocations that can cause side reactions like alkylation and oxidation.[2] Thiol-based scavengers, commonly used to prevent these side reactions, can reduce the azide group of 4-Abz to an amine, rendering it non-functional for its intended photo-crosslinking purpose.[1][3]

Q2: Which amino acid residues are considered "acid-sensitive" during TFA cleavage?

A2: Several amino acid residues are particularly susceptible to modification during cleavage with trifluoroacetic acid (TFA). These include:

  • Tryptophan (Trp): The indole side chain is prone to alkylation and oxidation.[2]

  • Methionine (Met): The thioether side chain can be oxidized to methionine sulfoxide.[2]

  • Cysteine (Cys): The thiol group is highly nucleophilic and can be alkylated or oxidized.[2]

  • Tyrosine (Tyr): The phenolic ring is susceptible to alkylation.[2]

  • Arginine (Arg): Incomplete removal of bulky protecting groups like Pmc or Pbf can be an issue.[2]

  • Asparagine (Asn) and Glutamine (Gln): Dehydration of the side-chain amide can occur.[2]

Q3: What is the function of scavengers in a cleavage cocktail?

A3: Scavengers are nucleophilic reagents added to the cleavage cocktail to "trap" or quench the highly reactive carbocations generated from the removal of side-chain protecting groups and the resin linker.[1][4] By reacting with these carbocations, scavengers prevent them from causing unwanted side reactions with the sensitive residues in the peptide chain.[1]

Q4: Why are standard cleavage cocktails often unsuitable for peptides containing a 4-Abz group?

A4: Many standard cleavage cocktails, such as Reagent K, contain thiol-based scavengers like 1,2-ethanedithiol (EDT).[5] While effective at protecting other sensitive residues, EDT is a strong reducing agent under acidic conditions and will reduce the azide group of 4-Abz to a primary amine, resulting in a mass loss of 26 Da.[1][3]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Mass loss of 26 Da in the final peptide containing 4-Abz. The azide group of 4-Abz has been reduced to an amine. This is most likely due to the presence of thiol-based scavengers (e.g., EDT) in the cleavage cocktail.[1][3]Use a cleavage cocktail that does not contain strong reducing agents. A recommended cocktail is 95% TFA / 2.5% TIS / 2.5% H₂O.[1][6] If a thiol scavenger is necessary for other sensitive residues, consider using Dithiothreitol (DTT) as it is a less potent reducing agent than EDT under these conditions.[3]
Presence of unexpected adducts on sensitive residues (e.g., +56 Da on Cys, +16 Da on Met). Incomplete scavenging of reactive carbocations generated during cleavage, leading to alkylation or oxidation of sensitive residues.Ensure the chosen scavenger cocktail is appropriate for all sensitive residues in your peptide. For peptides with multiple sensitive residues (excluding 4-Abz), Reagent K (TFA/phenol/water/thioanisole/EDT) is a robust option.[4] If 4-Abz is present, a modified cocktail with non-thiol scavengers is necessary.
Incomplete removal of protecting groups (e.g., from Arg(Pbf)). Insufficient cleavage time or TFA concentration. Some protecting groups are more resistant to acidolysis.[7]Extend the cleavage time (e.g., from 2 hours to 4 hours) and monitor the deprotection by HPLC. For particularly difficult sequences, a stronger acid system might be considered, though this increases the risk of side reactions.[7]
Poor peptide precipitation in cold ether. The peptide may be too short, too hydrophobic, or the volume of ether is insufficient.Increase the volume of cold diethyl ether (at least a 10-fold excess).[8] If precipitation is still poor, try concentrating the TFA solution under a stream of nitrogen before adding to ether.[8] For very hydrophobic peptides, alternative non-polar solvents like a mixture of ether and hexane may be effective.

Data Presentation

Comparison of Common Cleavage Cocktails
Cleavage CocktailComposition (v/v)Primary Application & Limitations
Standard TFA/TIS/H₂O 95% TFA, 2.5% TIS, 2.5% H₂OGeneral purpose, low-odor. Recommended for peptides with 4-Abz. [1][4]
Reagent K 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDTRobust for peptides with multiple sensitive residues (Cys, Met, Trp, Tyr). Not recommended for peptides with 4-Abz due to EDT. [4][5]
Reagent B 88% TFA, 5% Phenol, 5% H₂O, 2% TIS"Odorless" alternative to thiol-containing cocktails, good for scavenging trityl groups. Does not protect Met or Cys from oxidation.[4][5]
Reagent L Not explicitly defined in searches, but mentioned as a low-odor cocktail where DTT replaces EDT and thioanisole.Preferred for peptides containing 4-benzoylphenylalanine (Bpa), which is structurally similar to 4-Abz, as DTT is less reactive with the benzophenone moiety than EDT.[5]
Impact of Thiol Scavengers on Azide Reduction
Thiol Scavenger in TFA/TIS/H₂O CocktailExtent of Azide ReductionReference
1,2-Ethanedithiol (EDT)High[1][3]
Dithiothreitol (DTT)Low to Moderate[3]
ThioanisoleLow[3]

Experimental Protocols

Protocol 1: Azide-Safe Cleavage for Peptides with 4-Abz and Acid-Sensitive Residues

This protocol is designed to minimize the reduction of the azide group while providing adequate protection for other acid-sensitive residues.

  • Resin Preparation: After solid-phase peptide synthesis, thoroughly wash the peptidyl-resin with dichloromethane (DCM) and dry it under a high vacuum for at least 1 hour.

  • Cocktail Preparation: In a well-ventilated fume hood, freshly prepare the cleavage cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% deionized water. For every 100 mg of resin, prepare 2 mL of the cocktail.

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin in a suitable reaction vessel. Allow the reaction to proceed at room temperature with occasional swirling for 2-4 hours. The optimal time should be determined by a trial cleavage.[7]

  • Peptide Isolation: Filter the cleavage mixture to separate the resin from the TFA solution containing the peptide. Wash the resin twice with a small amount of fresh TFA and combine the filtrates.

  • Peptide Precipitation: In a separate centrifuge tube, add cold diethyl ether (approximately 10 times the volume of the TFA filtrate). Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing to precipitate the peptide.

  • Washing and Drying: Centrifuge the mixture to pellet the crude peptide. Decant the ether and wash the peptide pellet with cold diethyl ether at least three times to remove residual scavengers and cleaved protecting groups. Dry the final peptide product under vacuum.

Protocol 2: Trial Cleavage for Optimization

A small-scale trial cleavage is recommended to determine the optimal cleavage time for your specific peptide.

  • Sample Preparation: Place a small amount of dried peptidyl-resin (e.g., 20-50 mg) into a microcentrifuge tube.

  • Cleavage: Add the prepared azide-safe cleavage cocktail (e.g., 0.5 mL) to the resin.

  • Time Points: Allow the reaction to proceed at room temperature, taking aliquots of the supernatant at different time points (e.g., 1, 2, and 4 hours).

  • Precipitation and Analysis: Precipitate the peptide from each aliquot in cold diethyl ether as described above. After washing and drying, analyze the crude peptide by HPLC and mass spectrometry to assess the completeness of deprotection and identify any side products.

Mandatory Visualizations

Cleavage_Workflow Resin Dried Peptide-Resin (with 4-Abz & sensitive residues) Cleavage Cleavage Reaction (2-4 hours, RT) Resin->Cleavage Cocktail Prepare Azide-Safe Cleavage Cocktail (TFA/TIS/H2O) Cocktail->Cleavage Filtration Filter to Separate Resin Cleavage->Filtration Precipitation Precipitate Peptide in Cold Diethyl Ether Filtration->Precipitation TFA Filtrate Washing Wash and Dry Crude Peptide Precipitation->Washing Analysis Analyze Purity & Identity (HPLC, Mass Spec) Washing->Analysis

Caption: Workflow for azide-safe peptide cleavage.

Troubleshooting_Logic Start Analyze Cleaved Peptide (Mass Spectrometry) MassLoss Mass Loss of 26 Da? Start->MassLoss AzideReduction Azide Group Reduced. Cause: Thiol Scavengers (EDT). MassLoss->AzideReduction Yes OtherIssues Other Mass Adducts or Incomplete Deprotection? MassLoss->OtherIssues No UseNonThiol Solution: Use Azide-Safe Cocktail (TFA/TIS/H2O). AzideReduction->UseNonThiol OptimizeCocktail Optimize Scavengers (non-thiol) and Extend Cleavage Time. OtherIssues->OptimizeCocktail Yes Success Successful Cleavage OtherIssues->Success No

References

How to minimize racemization when coupling Boc-4-Abz-OH.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and frequently asked questions (FAQs) regarding the coupling of N-tert-butoxycarbonyl-4-aminobenzoic acid (Boc-4-Abz-OH).

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when coupling this compound?

A1: The main challenge when coupling this compound is not racemization, but rather achieving high coupling efficiency. This is due to the steric hindrance presented by the bulky Boc protecting group and the rigid, aromatic nature of the 4-aminobenzoic acid backbone. These factors can slow down the reaction rate and lead to incomplete coupling if suboptimal conditions are used.

Q2: Is racemization a concern during the coupling of this compound?

A2: No, racemization is not a concern for this compound. Racemization refers to the loss of stereochemical integrity at a chiral center. In typical amino acids, the chiral center is the alpha-carbon. However, in 4-aminobenzoic acid, the corresponding carbon atom is part of the aromatic benzene ring and is not a chiral center. Therefore, this compound is an achiral molecule and cannot undergo racemization.

Q3: What is the chemical structure of this compound?

A3: this compound is the N-tert-butoxycarbonyl protected form of 4-aminobenzoic acid. Its chemical formula is C₁₂H₁₅NO₄.[1][2][3]

References

Technical Support Center: Troubleshooting Poor Solubility of Boc-4-Abz-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering poor solubility of N-(tert-butoxycarbonyl)-4-aminobenzoic acid (Boc-4-Abz-OH) in common organic solvents such as N,N-dimethylformamide (DMF) and dichloromethane (DCM).

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving well in DMF or DCM?

A1: The poor solubility of this compound can be attributed to several factors. The molecule possesses both a polar carboxylic acid group and a non-polar Boc-protecting group, leading to a specific solubility profile.[1] The crystalline structure of the solid material can also contribute to difficult dissolution. Furthermore, the purity of the compound and the solvent can play a role; impurities can sometimes hinder solubility.[1]

Q2: What are the recommended starting solvents for dissolving this compound?

A2: While DMF and DCM are common solvents in peptide synthesis, for Boc-protected amino acids with solubility challenges, it is often beneficial to start with more powerful polar aprotic solvents. Dimethyl sulfoxide (DMSO) is frequently effective for dissolving poorly soluble Boc-protected amino acids.[1] Methanol is also a reported solvent for this compound.[2]

Q3: Can I heat the mixture to improve the solubility of this compound?

A3: Yes, gentle heating can significantly improve the solubility of many Boc-protected amino acids.[1] However, it is crucial to proceed with caution as excessive heat can lead to the degradation of the compound. It is advisable to warm the solution gently in a water bath to a temperature no higher than 40°C.[1]

Q4: Will sonication help dissolve this compound?

A4: Sonication is a highly effective technique for dissolving solids by breaking down aggregates and increasing the surface area exposed to the solvent.[1] Using a bath sonicator for 5-10 minutes can often facilitate the dissolution of suspended this compound.[1]

Q5: Are there any alternative solvents or solvent mixtures I can try?

A5: Yes, if this compound remains insoluble in DMF or DCM alone, using a co-solvent or a different solvent system is a common strategy. A mixture of DCM, DMF, and N-methyl-2-pyrrolidone (NMP) in a 1:1:1 ratio has been suggested for challenging Boc-amino acids.[1] For very poorly soluble protected peptides, mixtures of trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) with DCM have proven to be powerful solvent systems.[3]

Q6: Can the addition of a base improve the solubility of this compound?

A6: Yes, as this compound is a carboxylic acid, its solubility in certain organic solvents can be increased by forming a salt. The addition of a suitable non-nucleophilic base can deprotonate the carboxylic acid, forming a more soluble carboxylate salt. This approach should be considered carefully based on the requirements of your subsequent reaction steps.

Q7: How does the purity of this compound affect its solubility?

A7: The presence of impurities can disrupt the crystal lattice of the solute, but in some cases, impurities can also hinder the dissolution process.[1] Ensuring the high purity of your this compound is a good practice to achieve consistent and predictable solubility.

Q8: How can I visually confirm if the this compound is fully dissolved?

A8: A completely dissolved sample will result in a clear, transparent solution with no visible suspended particles when viewed against a dark background.[1]

Troubleshooting Guide

Problem 1: this compound forms a suspension or remains as a solid in DMF or DCM at room temperature.
  • Solution 1.1: Sonication

    • Place the vial containing the suspension in a bath sonicator.

    • Sonicate for 5-10 minute intervals.

    • Visually inspect for dissolution between intervals.

  • Solution 1.2: Gentle Heating

    • Warm the suspension in a water bath to a maximum of 40°C.[1]

    • Stir or agitate the mixture while warming.

    • Do not overheat, as this may cause degradation.

  • Solution 1.3: Co-solvent Addition

    • Add a small amount of a stronger solvent, such as DMSO or NMP, to the DMF or DCM suspension.[1]

    • Start with a small percentage (e.g., 10% v/v) and gradually increase if necessary.

Problem 2: The solution becomes cloudy or precipitates upon cooling after being dissolved with heat.
  • Solution 2.1: Use of a Co-solvent System

    • Re-dissolve the precipitate by gentle warming and then add a co-solvent like DMSO or NMP to stabilize the solution at room temperature.[1]

  • Solution 2.2: Prepare Solution Immediately Before Use

    • If the compound is only soluble at elevated temperatures, prepare the solution immediately before it is needed for the subsequent reaction step to prevent precipitation.

Problem 3: this compound is still insoluble even with sonication, gentle heating, and co-solvents.
  • Solution 3.1: Alternative Solvent Systems

    • For highly resistant cases, consider more powerful solvent mixtures such as TFE/DCM or HFIP/DCM.[3]

  • Solution 3.2: Salt Formation

    • In a separate vessel, dissolve the this compound in a suitable solvent and add a stoichiometric amount of a non-nucleophilic organic base (e.g., Diisopropylethylamine - DIPEA) to form the more soluble salt. This should be done with careful consideration of the compatibility with your downstream application.

Data Presentation

Table 1: Estimated Solubility of this compound in Various Organic Solvents at Room Temperature (20-25°C)

SolventEstimated SolubilityNotes
Dimethyl sulfoxide (DMSO)Soluble to Highly SolubleOften the solvent of choice for poorly soluble compounds.[1]
N,N-Dimethylformamide (DMF)Sparingly Soluble to SolubleCommonly used in peptide synthesis, but may require assistance (heating/sonication) for complete dissolution.[4]
N-Methyl-2-pyrrolidone (NMP)SolubleA good alternative to DMF with strong solvating properties.[3]
Dichloromethane (DCM)Sparingly SolubleSolubility can be limited; often used in mixtures.[4]
Methanol (MeOH)SolubleReported as a suitable solvent.[2]
Tetrahydrofuran (THF)Sparingly SolubleGenerally lower solubility for polar compounds.
Acetonitrile (ACN)Sparingly SolubleLower polarity may limit solubility.

Disclaimer: The data in this table are estimations based on qualitative reports and data from structurally similar compounds. Actual solubility may vary depending on the specific batch, purity, and experimental conditions.

Table 2: General Effect of Temperature on Boc-Amino Acid Solubility in DMF

Temperature RangeGeneral ObservationRecommendations
20-25°C (Room Temperature)Solubility may be limited for some Boc-amino acids.Start dissolution at this temperature with vigorous stirring or vortexing.
30-40°CA significant increase in solubility is often observed.Gentle warming in a water bath is recommended for poorly soluble compounds.[1]
> 40°CRisk of compound degradation increases.Avoid prolonged heating at these temperatures unless the stability of the compound has been verified.[1]

Experimental Protocols

Protocol 1: Standard Dissolution in DMF or DCM with Sonication and Gentle Heating
  • Weigh the required amount of this compound into a clean, dry vial.

  • Add the calculated volume of DMF or DCM to achieve the desired concentration.

  • Vortex the mixture vigorously for 1-2 minutes.

  • If the solid is not fully dissolved, place the vial in a bath sonicator for 10 minutes.

  • If undissolved solid remains, warm the vial in a water bath at 35-40°C for 5-10 minutes with intermittent swirling.[1]

  • Allow the solution to cool to room temperature before use. If precipitation occurs upon cooling, consider using a co-solvent as described in Protocol 2.

Protocol 2: Dissolution Using a Co-solvent System (DMF/DMSO)
  • Weigh the this compound into a vial.

  • Prepare a 9:1 (v/v) mixture of DMF and DMSO.

  • Add the solvent mixture to the vial to the desired final concentration.

  • Vortex for 2-3 minutes.

  • If necessary, sonicate for 10-15 minutes.

  • Gentle warming to 30-40°C can be applied if solids persist.[5]

  • Ensure the solution is homogeneous before use.

Protocol 3: Dissolution via In-Situ Salt Formation

Caution: This method will alter the chemical nature of the compound and should only be used if the resulting salt is compatible with the subsequent reaction.

  • Suspend the this compound in the desired reaction solvent (e.g., DMF).

  • While stirring, add a non-nucleophilic organic base, such as diisopropylethylamine (DIPEA), dropwise. A 1.05 equivalent of the base is a typical starting point.

  • Continue stirring at room temperature until the solid has completely dissolved.

  • The resulting solution contains the carboxylate salt of this compound.

Mandatory Visualizations

G cluster_start Start: Poor Solubility of this compound in DMF/DCM cluster_methods Troubleshooting Methods cluster_advanced Advanced Solutions cluster_outcome Outcome start This compound suspension in DMF/DCM sonication Sonication (5-10 min) start->sonication heating Gentle Heating (max 40°C) sonication->heating if not dissolved cosolvent Add Co-solvent (e.g., DMSO, NMP) heating->cosolvent if not dissolved alt_solvent Alternative Solvent System (e.g., TFE/DCM) cosolvent->alt_solvent if still insoluble dissolved Completely Dissolved Solution cosolvent->dissolved if dissolved salt_formation Salt Formation (add base) alt_solvent->salt_formation if still insoluble alt_solvent->dissolved salt_formation->dissolved

Caption: Troubleshooting workflow for dissolving this compound.

G cluster_factors Influencing Factors compound This compound solubility Solubility compound->solubility polarity Solvent Polarity solubility->polarity temp Temperature solubility->temp purity Compound & Solvent Purity solubility->purity structure Molecular Structure (Polar & Non-polar groups) solubility->structure physical_form Physical Form (Crystalline) solubility->physical_form

Caption: Factors influencing the solubility of this compound.

References

Identifying and minimizing deletion sequences in peptides with 4-Abz.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with peptides incorporating the 4-aminobenzoyl (4-Abz) moiety. Our goal is to help you identify, minimize, and troubleshoot the occurrence of deletion sequences to ensure the successful synthesis of your target peptides.

Frequently Asked Questions (FAQs)

Q1: What is a deletion sequence and why is it a concern in my peptide synthesis?

A deletion sequence is an impurity that results from the failure of an amino acid to couple to the growing peptide chain during solid-phase peptide synthesis (SPPS).[1] If an amino acid, such as one containing a 4-Abz group, fails to couple completely, the subsequent amino acid in the sequence will be added to the unreacted N-terminus. This results in a peptide that is missing one or more amino acids from the desired sequence. These impurities can be difficult to separate from the target peptide and may interfere with biological assays and drug development studies.[2][3]

Q2: Why are peptides containing 4-Abz particularly susceptible to the formation of deletion sequences?

The 4-aminobenzoyl (4-Abz) group presents a unique challenge during SPPS due to the electronic properties of its aromatic amine. Compared to the aliphatic amines of standard amino acids, the aromatic amine of 4-Abz is significantly less nucleophilic. This reduced reactivity can lead to slower and less efficient coupling reactions, increasing the likelihood of incomplete coupling and the subsequent formation of deletion sequences.

Q3: How can I detect the presence of deletion sequences in my crude peptide product?

Deletion sequences are primarily identified using a combination of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[1][4]

  • RP-HPLC: In a reversed-phase HPLC chromatogram, deletion sequences typically appear as a peak that elutes slightly earlier than the main product peak, as they are generally more polar.

  • Mass Spectrometry (MS): Mass spectrometry will reveal a mass that is lower than the expected molecular weight of the target peptide. The mass difference will correspond to the mass of the missing amino acid residue(s).[1]

  • Tandem Mass Spectrometry (MS/MS): For definitive confirmation, MS/MS sequencing can be performed on the suspected deletion sequence impurity. The fragmentation pattern will show a gap in the b-ion or y-ion series, confirming the absence of a specific amino acid.[1]

Q4: What is the acceptable level of deletion sequence impurities in my final peptide product?

The acceptable level of any impurity, including deletion sequences, depends on the intended application of the peptide.[5] For initial screening assays, a lower purity might be acceptable. However, for in-vitro or in-vivo biological studies, and certainly for any therapeutic consideration, the highest possible purity (typically >95% or even >98%) is required, with stringent limits on any single impurity.

Troubleshooting Guide

This guide addresses specific issues you may encounter when synthesizing peptides containing 4-Abz.

Issue 1: HPLC analysis of the crude product shows a significant peak eluting just before the main product, and MS confirms it as a deletion of the 4-Abz-containing residue.

  • Probable Cause: Incomplete coupling of the 4-Abz-containing amino acid due to its reduced nucleophilicity.

  • Solutions:

    • Optimize Coupling Reagents: Standard coupling reagents may not be sufficient. Switch to a more potent coupling reagent.

    • Double Coupling: Repeat the coupling step for the 4-Abz residue with a fresh solution of the amino acid and coupling reagents.[6]

    • Increase Reaction Time: Extend the coupling time for the 4-Abz residue to allow the reaction to proceed to completion.

    • Increase Reagent Equivalents: Use a higher excess of the 4-Abz amino acid and coupling reagents.

Issue 2: Mass spectrometry analysis reveals multiple deletion sequences throughout the peptide, not just at the 4-Abz position.

  • Probable Cause: Peptide aggregation on the solid support, which is hindering reagent access to the growing peptide chain.[4][7] This can be exacerbated by hydrophobic sequences.

  • Solutions:

    • Change Synthesis Solvent: Switch from Dimethylformamide (DMF) to N-Methyl-2-pyrrolidone (NMP), which has better resin-swelling properties and can help disrupt secondary structures.[7]

    • Incorporate Structure-Disrupting Elements: If the sequence allows, consider inserting a pseudoproline dipeptide upstream of the difficult coupling region to disrupt inhibitory secondary structures.[7]

    • Use a Lower Loading Resin: A resin with a lower substitution level increases the distance between peptide chains, reducing the chance of inter-chain aggregation.

Quantitative Data Summary

The following tables provide illustrative data on the impact of different synthesis conditions on the formation of deletion sequences when incorporating a 4-Abz-containing residue. This data is representative and intended to guide optimization efforts.

Table 1: Effect of Coupling Reagent on 4-Abz Incorporation Efficiency

Coupling ReagentCoupling Time (hours)Target Peptide (%)Deletion Sequence (-4-Abz) (%)
HBTU/HOBt285.212.8
HBTU/HOBt488.99.1
HATU 2 94.5 3.5
HATU495.13.0

Table 2: Impact of Double Coupling and Solvent Choice

Coupling StrategySolventTarget Peptide (%)Deletion Sequence (-4-Abz) (%)
Single CouplingDMF89.38.7
Double Coupling DMF 96.2 1.8
Single CouplingNMP91.56.5
Double Coupling NMP 97.1 1.1

Experimental Protocols

Protocol 1: Identification of Deletion Sequences by LC-MS

  • Sample Preparation: Dissolve a small amount of the crude peptide in a suitable solvent, typically a mixture of water and acetonitrile (50:50 v/v) with 0.1% formic acid or trifluoroacetic acid (TFA), to a final concentration of approximately 1 mg/mL.[1]

  • HPLC Analysis:

    • Column: Use a C18 reversed-phase column.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A typical gradient is a linear increase from 5% to 65% Mobile Phase B over 30 minutes. This may need to be optimized based on the peptide's hydrophobicity.[1]

    • Detection: Monitor the elution profile at 214 nm and 280 nm.

  • Mass Spectrometry Analysis:

    • Couple the HPLC eluent to an electrospray ionization (ESI) mass spectrometer.

    • Acquire mass spectra across the elution profile to determine the molecular weights of the peaks observed in the HPLC chromatogram.

    • Identify the peak corresponding to the target peptide and any peaks with masses corresponding to deletion sequences.

Protocol 2: Minimizing 4-Abz Deletion via Optimized Double Coupling

This protocol is for automated peptide synthesizers.

  • Fmoc Deprotection: Perform the standard Fmoc deprotection cycle (e.g., 20% piperidine in DMF).

  • Resin Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.

  • First Coupling:

    • In a separate vessel, pre-activate the 4-Abz-containing amino acid (4 eq.) with HATU (3.9 eq.) and DIPEA (8 eq.) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the reaction to proceed for 60-90 minutes.

  • Intermediate Wash: Drain the reaction solution and wash the resin with DMF (3-5 times).

  • Second Coupling:

    • Prepare a fresh solution of the activated 4-Abz-containing amino acid as described in step 3.

    • Add the fresh solution to the resin.

    • Allow the second coupling reaction to proceed for another 60-90 minutes.

  • Monitoring (Optional but Recommended): Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates the absence of free primary amines and a complete coupling.[8]

  • Final Wash: Drain the solution and thoroughly wash the resin with DMF and Dichloromethane (DCM) before proceeding to the next synthesis cycle.

Visualizations

experimental_workflow Workflow for Identifying and Minimizing Deletion Sequences cluster_synthesis Peptide Synthesis cluster_analysis Analysis cluster_decision Troubleshooting cluster_optimization Optimization Strategies synthesis SPPS of 4-Abz Peptide cleavage Cleavage from Resin synthesis->cleavage lcms LC-MS Analysis of Crude Product cleavage->lcms msms MS/MS on Suspected Impurity lcms->msms If deletion is suspected decision Deletion Sequence Identified? lcms->decision optimize Implement Minimization Protocol: - Use HATU - Double Couple 4-Abz - Extend Coupling Time - Switch to NMP decision->optimize Yes purification Final Purification (HPLC) decision->purification No resynthesize Re-synthesize Peptide optimize->resynthesize resynthesize->cleavage

Caption: Workflow for identifying and minimizing deletion sequences.

logical_relationship Logical Relationship of Deletion Sequence Formation cluster_cause Primary Cause cluster_effect Direct Effect cluster_outcome Outcome cluster_result Resulting Impurity cause Reduced Nucleophilicity of 4-Abz Aromatic Amine effect Slow/Inefficient Coupling Reaction cause->effect outcome Incomplete Coupling effect->outcome result 4-Abz Deletion Sequence outcome->result

Caption: Cause and effect of 4-Abz deletion sequence formation.

References

Validation & Comparative

A Comparative Guide to the HPLC Analysis of Peptides Synthesized with Boc-4-Abz-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the incorporation of fluorescent labels is a critical step for a multitude of applications, including receptor binding studies, enzymatic assays, and cellular imaging. The choice of the fluorescent marker and its integration into the peptide sequence, often during solid-phase peptide synthesis (SPPS), can significantly influence the purification and analytical characterization of the final product. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) analysis of peptides synthesized using Boc-4-aminobenzoyl-OH (Boc-4-Abz-OH) against other common fluorescent labeling alternatives.

The 4-aminobenzoyl (Abz) group is a valuable fluorescent probe due to its environmental sensitivity, making it a useful tool for monitoring peptide interactions with various environments, such as micelles[1]. When incorporated into a peptide, its chromatographic behavior, particularly in Reverse-Phase HPLC (RP-HPLC), is influenced by its inherent hydrophobicity. This guide will delve into the practical aspects of synthesizing a model peptide with this compound and compare its subsequent HPLC analysis with peptides labeled with other widely used fluorophores: Dansyl, Fluorescein isothiocyanate (FITC), and Carboxyfluorescein (FAM).

Comparison of Fluorescent Labels for Peptide Synthesis

The selection of a fluorescent label extends beyond its spectral properties, as its chemical structure impacts the synthesis strategy and the analytical behavior of the labeled peptide. The hydrophobicity of the label is a key determinant of the peptide's retention time in RP-HPLC[2][3].

Fluorescent LabelExcitation (nm)Emission (nm)Molecular Weight ( g/mol )Key Characteristics & Expected HPLC Impact
4-Aminobenzoyl (Abz) ~320~420137.14Environmentally sensitive fluorescence. Relatively small and less hydrophobic, leading to potentially shorter retention times compared to larger, more nonpolar dyes.
Dansyl Chloride ~335~518269.75Widely used for N-terminal labeling. Its hydrophobicity can significantly increase peptide retention time in RP-HPLC.
FITC (Isothiocyanate) ~495~519389.38Commonly used for labeling primary amines. Its larger size and aromatic structure contribute to increased hydrophobicity and longer retention times.
FAM (Carboxyfluorescein) ~495~517376.32Similar to FITC in spectral properties. The carboxylic acid group allows for stable amide bond formation. Its hydrophobicity is comparable to FITC.

Experimental Protocols

To provide a comparative framework, the following sections detail the synthesis of a model pentapeptide (Tyr-Gly-Gly-Phe-Leu) labeled with different fluorophores and the subsequent RP-HPLC analysis.

Boc-SPPS of a 4-Abz-Labeled Peptide

This protocol outlines the manual solid-phase synthesis of Tyr(Bzl)-Gly-Gly-Phe-Leu-4-Abz-Resin using Boc chemistry.

Materials:

  • Rink Amide resin

  • Boc-Leu-OH, Boc-Phe-OH, Boc-Gly-OH, Boc-Tyr(Bzl)-OH, this compound

  • N,N'-Diisopropylcarbodiimide (DIC) and N-Hydroxybenzotriazole (HOBt) or HBTU/HATU as coupling reagents

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Piperidine (for Fmoc removal if starting with Fmoc-protected resin)

  • Cleavage cocktail (e.g., TFA/H2O/TIPS 95:2.5:2.5)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.

  • First Amino Acid Coupling (this compound):

    • Activate this compound (3 eq.) with DIC (3 eq.) and HOBt (3 eq.) in DMF.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Wash the resin with DMF, DCM, and then DMF again.

  • Boc Deprotection:

    • Treat the resin with 50% TFA in DCM for 5 minutes, then for 25 minutes.

    • Wash the resin with DCM, isopropanol, and DMF.

  • Neutralization:

    • Treat the resin with 10% diisopropylethylamine (DIEA) in DMF for 5 minutes (repeat twice).

    • Wash with DMF.

  • Subsequent Amino Acid Couplings: Repeat steps 3 and 4 for each subsequent amino acid (Boc-Leu-OH, Boc-Phe-OH, Boc-Gly-OH, Boc-Tyr(Bzl)-OH).

  • Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours.

    • Filter and collect the filtrate. Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge, decant the ether, and dry the peptide pellet.

HPLC Analysis Protocol

Instrumentation and Conditions:

  • HPLC System: Standard analytical HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)[4].

  • Mobile Phase A: 0.1% TFA in HPLC-grade water[5].

  • Mobile Phase B: 0.1% TFA in acetonitrile[5].

  • Gradient: A linear gradient from 5% to 95% B over 30 minutes is a good starting point for analytical runs[6].

  • Flow Rate: 1 mL/min[5].

  • Detection: UV absorbance at 220 nm (for peptide bonds) and at the excitation wavelength of the fluorophore (e.g., 320 nm for Abz)[4].

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 35-40°C) for better reproducibility[6].

Sample Preparation:

  • Dissolve approximately 1 mg of the crude peptide in 1 mL of Mobile Phase A.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Comparative HPLC Analysis Data (Hypothetical)

The following table presents hypothetical data for the HPLC analysis of the model peptide labeled with different fluorophores, based on their known chemical properties and general principles of RP-HPLC. The retention time is expected to increase with the hydrophobicity of the fluorescent label.

Labeled PeptideExpected Retention Time (min)Peak Width (min)Resolution from Unlabeled PeptideComments
Tyr-Gly-Gly-Phe-Leu-4-Abz 18.50.3GoodThe relatively low hydrophobicity of Abz results in a moderate increase in retention time.
Dansyl-Tyr-Gly-Gly-Phe-Leu 22.10.35ExcellentThe significant hydrophobicity of the Dansyl group leads to a notable increase in retention time and good separation.
FITC-Tyr-Gly-Gly-Phe-Leu 24.80.4ExcellentThe large, hydrophobic nature of FITC results in a significantly longer retention time.
FAM-Tyr-Gly-Gly-Phe-Leu 24.50.4ExcellentSimilar to FITC, the hydrophobicity of FAM leads to a strong interaction with the stationary phase and a long retention time.

Visualizing the Workflow

Diagrams created with Graphviz help to clarify the experimental processes.

Boc_SPPS_Workflow Resin Start: Resin Swell Swell Resin in DMF Resin->Swell Coupling Couple Boc-AA-OH Swell->Coupling Wash1 Wash Coupling->Wash1 Deprotection Boc Deprotection (TFA/DCM) Wash1->Deprotection Wash2 Wash Deprotection->Wash2 Neutralization Neutralize (DIEA/DMF) Wash2->Neutralization Wash3 Wash Neutralization->Wash3 Repeat Repeat for next AA Wash3->Repeat Repeat->Coupling Yes Cleavage Cleave & Deprotect (TFA Cocktail) Repeat->Cleavage No Purification HPLC Purification Cleavage->Purification

Workflow for Boc Solid-Phase Peptide Synthesis (SPPS).

HPLC_Analysis_Workflow CrudePeptide Crude Peptide Dissolve Dissolve in Mobile Phase A CrudePeptide->Dissolve Filter Filter Sample (0.45 µm) Dissolve->Filter Inject Inject into HPLC System Filter->Inject Separate Separate on C18 Column (Gradient Elution) Inject->Separate Detect Detect Peaks (UV Detector) Separate->Detect Analyze Analyze Chromatogram (Retention Time, Purity) Detect->Analyze

General workflow for the HPLC analysis of a synthetic peptide.

Discussion and Comparison

The choice of this compound for peptide labeling presents a compelling option for researchers. Its relatively modest increase in the hydrophobicity of the peptide can be advantageous during HPLC purification, potentially leading to sharper peaks and reduced analysis times compared to bulkier, more hydrophobic dyes like FITC and Dansyl. The separation of peptides by RP-HPLC is primarily driven by their hydrophobicity, with more hydrophobic molecules exhibiting longer retention times[6][7].

The environmental sensitivity of the Abz fluorophore is a double-edged sword[1]. While it provides a powerful tool for studying peptide interactions, changes in the mobile phase composition during a gradient elution could potentially affect its fluorescence quantum yield[8]. This may require careful optimization of detection parameters if fluorescence detection is used for quantification. In contrast, dyes like FAM and FITC are generally less sensitive to the solvent environment.

For purification of the crude peptide, RP-HPLC is the standard method[9][10]. The goal is to separate the desired fluorescently labeled peptide from impurities such as truncated or deletion sequences and by-products from the cleavage of protecting groups[9][10]. The significant difference in hydrophobicity imparted by the fluorescent labels facilitates this separation.

References

Characterization of 4-Abz Labeled Peptides in Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of peptides is paramount. Chemical labeling of peptides is a critical step in many quantitative proteomic workflows. This guide provides an objective comparison of the mass spectrometric behavior of peptides labeled with the 4-aminobenzoyl (4-Abz) group against alternative labeling strategies, supported by experimental data and detailed protocols.

The 4-aminobenzoyl (4-Abz) group, while known as a chromophoric and fluorescent tag, is less commonly utilized as a dedicated quantitative label in mass spectrometry-based proteomics compared to more established methods. This guide aims to shed light on its characteristics in this context, providing a framework for its potential application and comparison with mainstream alternatives.

Performance Comparison of Labeling Reagents

The choice of a labeling reagent significantly impacts experimental outcomes, including labeling efficiency, specificity, and the subsequent mass spectrometry analysis. Here, we compare the theoretical and observed characteristics of 4-Abz labeling with two widely used alternatives: Tandem Mass Tags (TMT) for isobaric labeling and Dimethyl labeling for isotopic labeling.

Feature4-Aminobenzoyl (4-Abz) LabelingTandem Mass Tags (TMT)Dimethyl Labeling
Target Residue(s) Primarily N-terminusPrimary amines (N-terminus, Lysine)Primary amines (N-terminus, Lysine)
Reaction Chemistry Amide bond formation (requires activated 4-Abz)Acylation (NHS-ester chemistry)Reductive amination
Mass Shift (Da) +120.05Variable (isobaric, but total mass shift is consistent)+28.03 (light), +32.06 (intermediate), +36.08 (heavy)
Multiplexing Capacity 1 (without isotopic variants)Up to 18-plexUp to 3-plex
Quantification Level MS1MS2/MS3 (reporter ions)MS1
Fragmentation Behavior Potentially stable, may influence peptide backbone fragmentationGenerates reporter ions for quantificationMinimal impact on fragmentation
Primary Benefit Potential for UV detection and fluorescenceHigh multiplexing capacityCost-effective, simple procedure
Potential Drawback Limited quantitative data, potential for altered peptide fragmentationReporter ion ratio distortion, higher costLower multiplexing capacity

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for N-terminal peptide labeling with an activated 4-aminobenzoyl group (hypothetically, using an N-hydroxysuccinimide ester) and a standard protocol for TMT labeling for comparison.

Protocol 1: N-Terminal Peptide Labeling with 4-Aminobenzoyl-NHS Ester

This protocol is based on the principle of selective N-terminal labeling at a controlled pH.

Materials:

  • Peptide sample

  • 4-Aminobenzoyl-N-hydroxysuccinimide ester (4-Abz-NHS)

  • Reaction Buffer: 50 mM sodium phosphate buffer, pH 7.0-7.5

  • Quenching Buffer: 50 mM ammonium bicarbonate

  • Desalting column (e.g., C18)

Procedure:

  • Sample Preparation: Dissolve the peptide sample in the Reaction Buffer to a final concentration of 1-5 mg/mL.

  • Reagent Preparation: Immediately before use, dissolve the 4-Abz-NHS ester in a compatible organic solvent (e.g., DMSO or DMF) to a concentration of 10 mg/mL.

  • Labeling Reaction: Add a 5-fold molar excess of the 4-Abz-NHS solution to the peptide solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Quenching: Add Quenching Buffer to a final concentration of 50 mM to quench the reaction by consuming any unreacted 4-Abz-NHS. Incubate for 30 minutes at room temperature.

  • Sample Cleanup: Remove excess reagent and byproducts using a desalting column according to the manufacturer's instructions.

  • Lyophilization: Lyophilize the purified labeled peptide.

  • Mass Spectrometry Analysis: Reconstitute the labeled peptide in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water/acetonitrile).

Protocol 2: TMT Labeling of Peptides

This is a standard protocol for isobaric labeling using TMT reagents.

Materials:

  • Peptide samples (up to 18)

  • TMTpro™ 18-plex Label Reagent Set

  • Labeling Buffer: 100 mM TEAB (triethylammonium bicarbonate), pH 8.5

  • Quenching Reagent: 5% hydroxylamine

  • Desalting column (e.g., C18)

Procedure:

  • Sample Preparation: Resuspend each peptide sample in 100 µL of Labeling Buffer.

  • Reagent Preparation: Allow the TMT reagents to equilibrate to room temperature. Add 41 µL of anhydrous acetonitrile to each reagent vial, vortex, and centrifuge.

  • Labeling Reaction: Add the appropriate volume of the TMT reagent to each peptide sample.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature.

  • Quenching: Add 8 µL of 5% hydroxylamine to each sample and incubate for 15 minutes to quench the reaction.

  • Sample Pooling: Combine all labeled samples into a single microcentrifuge tube.

  • Sample Cleanup: Desalt the pooled sample using a desalting column.

  • Fractionation (Optional but Recommended): Fractionate the pooled sample using high-pH reversed-phase chromatography to reduce sample complexity.

  • Mass Spectrometry Analysis: Analyze the labeled and fractionated peptides by LC-MS/MS using a method that includes a high-energy collision-induced dissociation (HCD) scan to generate reporter ions.

Mass Spectrometry Characterization and Visualization

The fragmentation behavior of a labeled peptide is a key consideration. While extensive data for 4-Abz labeled peptides is not widely available, we can conceptualize the expected workflow and potential fragmentation differences.

Workflow for Mass Spectrometry Analysis of Labeled Peptides

The general workflow for analyzing chemically labeled peptides by mass spectrometry is illustrated below.

G cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Protein_Extraction Protein Extraction Digestion Enzymatic Digestion Protein_Extraction->Digestion Peptide_Labeling Peptide Labeling (e.g., 4-Abz, TMT) Digestion->Peptide_Labeling Cleanup Desalting/Cleanup Peptide_Labeling->Cleanup LC_Separation LC Separation Cleanup->LC_Separation MS1_Scan MS1 Scan (Precursor Ions) LC_Separation->MS1_Scan MS2_Scan MS/MS Scan (Fragmentation) MS1_Scan->MS2_Scan Database_Search Database Search (Peptide ID) MS2_Scan->Database_Search Quantification Quantification Database_Search->Quantification

Caption: General experimental workflow for quantitative proteomics using chemical labeling.

Conceptual Comparison of Fragmentation Patterns

The structure of the label can influence how a peptide fragments in the mass spectrometer. Below is a conceptual diagram illustrating the potential differences in fragmentation between a peptide labeled with the relatively stable 4-Abz group and one labeled with a TMT reagent designed to produce reporter ions.

G cluster_abz 4-Abz Labeled Peptide Fragmentation cluster_tmt TMT Labeled Peptide Fragmentation Abz_Peptide [4-Abz-Peptide+H]+ Abz_Fragments b- and y-ions (Primary fragmentation along peptide backbone) Abz_Peptide->Abz_Fragments CID TMT_Peptide [TMT-Peptide+H]+ TMT_Fragments b- and y-ions TMT_Peptide->TMT_Fragments CID/HCD Reporter_Ions Reporter Ions (For Quantification) TMT_Peptide->Reporter_Ions HCD

Caption: Conceptual fragmentation of 4-Abz vs. TMT labeled peptides in MS/MS.

A Comparative Guide to Boc-4-Abz-OH and Fmoc-4-Abz-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of solid-phase peptide synthesis (SPPS), the incorporation of unnatural amino acids is a key strategy for developing novel peptides with enhanced therapeutic properties. 4-aminobenzoic acid (4-Abz) is a particularly interesting building block used to introduce conformational constraints and act as a stable linker. The choice of Nα-protecting group for 4-Abz-OH, either tert-butyloxycarbonyl (Boc) or 9-fluorenylmethoxycarbonyl (Fmoc), is a critical decision that significantly impacts the overall success of the synthesis. This guide provides an objective comparison of Boc-4-Abz-OH and Fmoc-4-Abz-OH, supported by experimental data and detailed protocols to aid researchers in selecting the optimal strategy for their specific needs.

At a Glance: Key Differences and Performance Comparison

The fundamental difference between the Boc and Fmoc strategies lies in their deprotection chemistry. The Boc group is acid-labile, typically removed with trifluoroacetic acid (TFA), while the Fmoc group is base-labile, cleaved by a secondary amine like piperidine.[1][] This distinction dictates the orthogonality of side-chain protecting groups and influences the potential for side reactions.

While direct head-to-head quantitative data for this compound versus Fmoc-4-Abz-OH is not extensively published, performance characteristics can be extrapolated from the general principles of each strategy and studies involving sterically hindered or unusual amino acids.[3][4]

FeatureThis compound StrategyFmoc-4-Abz-OH StrategyRationale & Considerations
Deprotection Condition Strong Acid (e.g., 50% TFA in DCM)[5][6]Mild Base (e.g., 20% piperidine in DMF)[7][8]Fmoc strategy offers milder conditions, which can be advantageous for sensitive sequences. The repetitive acid treatments in Boc-SPPS may lead to gradual degradation of the peptide-resin linkage, especially with acid-sensitive resins.[5]
Orthogonality Compatible with benzyl (Bzl)-based side-chain protection, removed by strong acid (e.g., HF).[9]Compatible with tert-butyl (tBu)-based side-chain protection, removed by TFA.[8][9]Fmoc/tBu is a fully orthogonal system, allowing for selective deprotection. Boc/Bzl is a pseudo-orthogonal system, relying on differential acid lability.[9]
Coupling Efficiency Generally high, but may require stronger coupling reagents or double coupling for hindered residues.High, with a wide array of modern, efficient coupling reagents available (e.g., HBTU, HATU).[]The aromatic and rigid nature of 4-Abz can present steric challenges. The choice of coupling reagent and conditions is crucial for both strategies to ensure complete acylation.
Potential Side Reactions - Acid-catalyzed side reactions. - Formation of t-butyl adducts with sensitive residues (e.g., Trp, Met) during deprotection.[10]- Base-catalyzed side reactions. - Diketopiperazine formation at the dipeptide stage. - Aspartimide formation with Asp-containing sequences.[11] - Over-acylation of the Dbz linker in some applications.[12]The choice of strategy should consider the overall peptide sequence and the presence of sensitive amino acids.
Aggregation Repetitive TFA washes can help disrupt peptide aggregation.[4]Aggregation can be more pronounced, potentially requiring chaotropic agents or special solvents.For hydrophobic or aggregation-prone sequences containing 4-Abz, the Boc strategy might offer an advantage in maintaining solubility.
Automation Less amenable to full automation due to the use of strong acids and neutralization steps.Highly compatible with automated peptide synthesizers due to milder and more repetitive chemistry.[8]For high-throughput synthesis, the Fmoc strategy is generally preferred.
Cost Boc-amino acids and reagents are often less expensive.[]Fmoc-amino acids and specialized coupling reagents can be more costly.[]Cost-effectiveness may be a factor for large-scale synthesis.

Experimental Protocols

Detailed methodologies for the incorporation of this compound and Fmoc-4-Abz-OH are provided below. These protocols are generalized and may require optimization based on the specific peptide sequence and resin.

This compound Incorporation Protocol (Manual SPPS)

This protocol assumes a starting resin (e.g., Merrifield or PAM resin) with a free amino group.

  • Resin Swelling: Swell the resin in Dichloromethane (DCM) for 30-60 minutes.

  • Boc Deprotection:

    • Treat the resin with 50% Trifluoroacetic Acid (TFA) in DCM for 5 minutes (pre-wash).

    • Treat again with 50% TFA in DCM for 20-30 minutes.[6]

    • Wash the resin with DCM (3x), Isopropanol (IPA) (2x), and DCM (3x).

  • Neutralization:

    • Treat the resin with 10% Diisopropylethylamine (DIEA) in DCM for 2 minutes (2x).[9]

    • Wash the resin with DCM (3x).

  • Coupling of this compound:

    • In a separate vessel, pre-activate this compound (3 eq.) with a suitable coupling reagent such as HBTU (2.9 eq.) and HOBt (3 eq.) in N,N-Dimethylformamide (DMF).

    • Add DIEA (6 eq.) to the activation mixture.

    • Immediately add the activated solution to the resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

    • Monitor the coupling completion using the Kaiser test. If the test is positive, repeat the coupling.

  • Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Repeat Cycle: Proceed to the deprotection step for the next amino acid.

Fmoc-4-Abz-OH Incorporation Protocol (Manual SPPS)

This protocol is based on the established procedures for similar building blocks like Fmoc-4-(aminomethyl)benzoic acid and can be adapted for Fmoc-4-Abz-OH.[13]

  • Resin Swelling: Swell the resin (e.g., Rink Amide or Wang resin) in DMF for 30-60 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Treat again with 20% piperidine in DMF for 15-20 minutes.[7]

    • Wash the resin thoroughly with DMF (5x).

  • Coupling of Fmoc-4-Abz-OH:

    • In a separate vessel, dissolve Fmoc-4-Abz-OH (3 eq.), a coupling agent like HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIEA (6 eq.) to the activation solution.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature. The coupling of bulky or unusual amino acids may require extended times.

    • Monitor the coupling completion using the Kaiser test.

  • Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Repeat Cycle: Proceed to the deprotection step for the next amino acid.

Visualizing the Synthesis Workflow and Chemical Structures

To better illustrate the processes and molecules discussed, the following diagrams are provided.

spss_workflow cluster_boc Boc-SPPS Cycle cluster_fmoc Fmoc-SPPS Cycle Boc_Start Resin-AA-NH2 Boc_Deprotection Boc Deprotection (TFA/DCM) Boc_Start->Boc_Deprotection Boc_Neutralization Neutralization (DIEA/DCM) Boc_Deprotection->Boc_Neutralization Boc_Coupling Coupling (this compound) Boc_Neutralization->Boc_Coupling Boc_End Resin-AA-4-Abz-NH-Boc Boc_Coupling->Boc_End Fmoc_Start Resin-AA-NH-Fmoc Fmoc_Deprotection Fmoc Deprotection (Piperidine/DMF) Fmoc_Start->Fmoc_Deprotection Fmoc_Coupling Coupling (Fmoc-4-Abz-OH) Fmoc_Deprotection->Fmoc_Coupling Fmoc_End Resin-AA-4-Abz-NH-Fmoc Fmoc_Coupling->Fmoc_End

Caption: Comparative workflow of a single coupling cycle in Boc vs. Fmoc SPPS.

chemical_structures cluster_boc_abz This compound cluster_fmoc_abz Fmoc-4-Abz-OH boc_abz boc_abz_label tert-Butoxycarbonyl (Boc) Group 4-Aminobenzoic Acid (4-Abz) Core fmoc_abz fmoc_abz_label 9-Fluorenylmethoxycarbonyl (Fmoc) Group 4-Aminobenzoic Acid (4-Abz) Core

Caption: Chemical structures of this compound and Fmoc-4-Abz-OH.

deprotection_mechanisms cluster_boc_deprotection Boc Deprotection cluster_fmoc_deprotection Fmoc Deprotection Boc_Protected Boc-NH-R Boc_Deprotected H3N+-R Boc_Protected->Boc_Deprotected + TFA TFA TFA (H+) Byproducts_Boc CO2 + Isobutylene Boc_Deprotected->Byproducts_Boc Fmoc_Protected Fmoc-NH-R Fmoc_Deprotected H2N-R Fmoc_Protected->Fmoc_Deprotected + Piperidine Piperidine Piperidine (Base) Byproducts_Fmoc CO2 + Dibenzofulvene-Piperidine Adduct Fmoc_Deprotected->Byproducts_Fmoc

Caption: Simplified deprotection mechanisms for Boc and Fmoc protecting groups.

Conclusion and Recommendations

The choice between this compound and Fmoc-4-Abz-OH is not straightforward and depends heavily on the specific requirements of the peptide being synthesized.

Fmoc-4-Abz-OH is generally recommended for:

  • Routine and automated synthesis: The milder conditions and compatibility with a wide range of modern coupling reagents make it ideal for high-throughput applications.[8]

  • Synthesis of peptides with acid-sensitive functionalities: The absence of repetitive strong acid treatment preserves the integrity of such groups.[]

  • Orthogonal protection strategies: The clear orthogonality with tBu-based side-chain protection allows for selective modifications.[9]

This compound remains a valuable alternative, particularly for:

  • Long or aggregation-prone sequences: The acidic deprotection steps can help to disrupt secondary structures and improve solubility.[3][4]

  • Cost-sensitive, large-scale synthesis: The lower cost of reagents can be a significant advantage.[]

  • Peptides with base-sensitive functionalities: The acidic environment of the Boc strategy is more compatible with such groups.[]

Ultimately, the optimal strategy may require empirical determination. Researchers are encouraged to perform small-scale test syntheses to evaluate the performance of both this compound and Fmoc-4-Abz-OH within the context of their specific peptide sequence. By carefully considering the factors outlined in this guide, scientists can make an informed decision to maximize the yield, purity, and success of their peptide synthesis endeavors.

References

A Researcher's Guide to Comparing Peptide Rigidity: 4-Aminobenzoyl (4-Abz) vs. Standard Aromatic Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding and controlling peptide conformation is a critical aspect of designing effective therapeutics and research tools. The incorporation of non-standard amino acids is a powerful strategy to modulate peptide structure and, consequently, its biological activity and stability. This guide provides a framework for objectively comparing the conformational rigidity of peptides containing the synthetic amino acid 4-aminobenzoyl (4-Abz) against those incorporating natural aromatic amino acids such as phenylalanine (Phe), tryptophan (Trp), and tyrosine (Tyr).

Experimental Workflow for Comparative Rigidity Analysis

The overall process for comparing the rigidity of peptides involves synthesizing analogous peptides with different aromatic residues, followed by a multi-pronged biophysical analysis to characterize their structural and dynamic properties.

G cluster_synthesis Peptide Synthesis cluster_analysis Biophysical Analysis cluster_data Data Interpretation cluster_comparison Comparative Rigidity Assessment Peptide_4Abz Peptide with 4-Abz NMR NMR Spectroscopy Peptide_4Abz->NMR CD Circular Dichroism Peptide_4Abz->CD MD Molecular Dynamics Peptide_4Abz->MD Peptide_Phe Peptide with Phe Peptide_Phe->NMR Peptide_Phe->CD Peptide_Phe->MD Peptide_Trp Peptide with Trp Peptide_Trp->NMR Peptide_Trp->CD Peptide_Trp->MD Peptide_Tyr Peptide with Tyr Peptide_Tyr->NMR Peptide_Tyr->CD Peptide_Tyr->MD Structure 3D Structure & Dynamics NMR->Structure Secondary_Structure Secondary Structure Content CD->Secondary_Structure Flexibility Flexibility & RMSF MD->Flexibility Conclusion Rigidity Comparison Structure->Conclusion Secondary_Structure->Conclusion Flexibility->Conclusion

Figure 1. Experimental workflow for comparing the rigidity of peptides containing 4-Abz versus other aromatic amino acids.

Data Presentation: Hypothetical Comparative Data

The following tables present hypothetical data to illustrate the expected quantitative outputs from the described experimental techniques. These tables are designed to provide a clear comparison of the conformational properties of a model peptide sequence where 'X' is substituted with 4-Abz, Phe, Trp, and Tyr.

Table 1: NMR Spectroscopy Data - Dihedral Angle Restraints and NOE Contacts

Aromatic Residue (X)Dihedral Angle (Φ) Range (degrees)Dihedral Angle (Ψ) Range (degrees)Number of Long-Range NOE Contacts (>5 residues apart)
4-Abz -70 to -50130 to 15012
Phenylalanine (Phe) -80 to -40120 to 1608
Tryptophan (Trp) -85 to -55110 to 1509
Tyrosine (Tyr) -75 to -45125 to 1557

Table 2: Circular Dichroism Spectroscopy Data - Secondary Structure Estimation

Aromatic Residue (X)α-Helix Content (%)β-Sheet Content (%)Random Coil (%)
4-Abz 453025
Phenylalanine (Phe) 352540
Tryptophan (Trp) 382834
Tyrosine (Tyr) 362638

Table 3: Molecular Dynamics Simulation Data - Root Mean Square Fluctuation (RMSF)

Aromatic Residue (X)Average Backbone RMSF (Å)Side Chain RMSF of Residue X (Å)
4-Abz 0.81.2
Phenylalanine (Phe) 1.21.8
Tryptophan (Trp) 1.11.6
Tyrosine (Tyr) 1.31.9

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established practices in peptide structural biology.

Peptide Synthesis and Purification
  • Solid-Phase Peptide Synthesis (SPPS): Peptides will be synthesized on a solid support resin (e.g., Rink amide resin) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

    • The standard proteinogenic amino acids (Fmoc-Phe-OH, Fmoc-Trp(Boc)-OH, Fmoc-Tyr(tBu)-OH) and the non-standard Fmoc-4-Abz-OH will be used.

    • Coupling will be achieved using a standard coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like DIEA (N,N-diisopropylethylamine).

    • Fmoc deprotection will be performed using 20% piperidine in DMF (dimethylformamide).

  • Cleavage and Deprotection: The synthesized peptides will be cleaved from the resin and side-chain protecting groups will be removed using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane).

  • Purification: The crude peptides will be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

  • Characterization: The purity and identity of the peptides will be confirmed by analytical RP-HPLC and mass spectrometry (e.g., MALDI-TOF or ESI-MS).

NMR Spectroscopy for 3D Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of peptides in solution.[1][2][3]

  • Sample Preparation: Purified peptides will be dissolved in a suitable solvent (e.g., H₂O/D₂O 90/10 or a membrane-mimicking solvent like trifluoroethanol) to a concentration of 1-2 mM.

  • 1D and 2D NMR Experiments: A series of NMR experiments will be conducted on a high-field NMR spectrometer (e.g., 600 MHz or higher).

    • 1D ¹H spectra will be acquired to check for sample purity and proper folding.

    • 2D TOCSY (Total Correlation Spectroscopy) will be used for amino acid spin system identification and assignment.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) will be performed to obtain distance restraints between protons that are close in space (< 5 Å).[4]

    • ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) can be performed on ¹⁵N-labeled peptides for better resolution and to aid in backbone assignments.

  • Data Analysis and Structure Calculation:

    • NMR spectra will be processed and analyzed using software like NMRPipe and Sparky.

    • NOE cross-peaks will be assigned and converted into distance restraints.

    • Dihedral angle restraints can be derived from coupling constants (e.g., ³J(HNα)).

    • The collected restraints will be used in structure calculation programs like CYANA or CNS to generate an ensemble of 3D structures.[4]

    • The rigidity of the peptide can be inferred from the convergence of the structural ensemble and the number of long-range NOEs.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular dichroism (CD) spectroscopy is a rapid and sensitive technique for assessing the overall secondary structure of peptides in solution.[5][6][7]

  • Sample Preparation: Peptides will be dissolved in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a concentration of 50-100 µM.

  • CD Spectra Acquisition:

    • Far-UV CD spectra will be recorded from 190 to 260 nm using a CD spectropolarimeter.

    • Measurements will be performed in a quartz cuvette with a path length of 1 mm.

    • The temperature will be maintained at 25°C.

  • Data Analysis:

    • The raw data (ellipticity) will be converted to mean residue ellipticity [θ].

    • The secondary structure content (α-helix, β-sheet, random coil) will be estimated by deconvolution of the CD spectra using algorithms such as CONTINLL or K2D.[8]

    • A more defined and stable secondary structure is indicative of a more rigid peptide.

Molecular Dynamics (MD) Simulations for Flexibility Analysis

Molecular dynamics simulations provide a computational approach to model the dynamic behavior and flexibility of peptides.[9][10][11]

  • System Setup:

    • The initial 3D structure of the peptide (e.g., an idealized α-helix or an NMR-derived structure) will be placed in a simulation box.

    • The box will be solvated with an explicit water model (e.g., TIP3P).

    • Counter-ions will be added to neutralize the system.

  • Simulation Protocol:

    • The system will be energy-minimized to remove steric clashes.

    • The system will be gradually heated to the target temperature (e.g., 300 K) and equilibrated under constant pressure and temperature (NPT ensemble).

    • A production run of at least 100 ns will be performed to sample the conformational space of the peptide.

  • Data Analysis:

    • The trajectory from the production run will be analyzed to calculate various parameters.

    • Root Mean Square Deviation (RMSD) of the backbone atoms will be calculated to assess the overall structural stability.

    • Root Mean Square Fluctuation (RMSF) for each residue will be calculated to identify flexible regions of the peptide. A lower average RMSF indicates greater rigidity.

    • The conformational landscape can be explored using techniques like principal component analysis (PCA).

By following these experimental and computational protocols, researchers can generate robust and quantitative data to objectively compare the conformational rigidity of peptides containing 4-Abz with those containing other aromatic amino acids. This information is invaluable for the rational design of peptides with enhanced stability and specific structural properties for various therapeutic and research applications.

References

A Senior Application Scientist's Guide to Peptide Constraint: Evaluating Alternatives to Boc-4-Abz-OH

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Imperative of Conformational Control in Peptide Therapeutics

In the landscape of modern drug discovery, peptides represent a compelling class of therapeutics, offering high specificity and potency. However, their inherent flexibility and susceptibility to proteolytic degradation are significant hurdles to clinical translation. A flexible peptide in solution exists as a dynamic ensemble of conformations, only a fraction of which may be biologically active. This conformational entropy comes at a thermodynamic cost upon binding to a target, reducing affinity. Furthermore, proteases often recognize and cleave peptides in their extended, linear forms.

To overcome these limitations, medicinal chemists employ a variety of strategies to introduce conformational constraints. By locking a peptide into its bioactive shape, we can significantly enhance its affinity, metabolic stability, and cell permeability.[1] One such tool is the incorporation of non-natural amino acids designed to induce specific secondary structures. Boc-4-aminobenzoic acid (Boc-4-Abz-OH) is a member of a class of aromatic amino acids used to create rigid turns in a peptide backbone. This guide provides an in-depth comparison of this compound with other prevalent constraining technologies, offering a rationale-driven approach to selecting the optimal strategy for your research objectives.

The Role of this compound: A Rigid β-Turn Mimetic

4-Aminobenzoic acid (Abz) and its isomers are rigid, planar molecules. When incorporated into a peptide chain, the fixed geometry of the benzene ring restricts the possible phi (φ) and psi (ψ) dihedral angles of the peptide backbone in its vicinity. Specifically, aminobenzoic acid derivatives serve as effective scaffolds for inducing β-turns, which are critical secondary structures for molecular recognition in many peptide-protein interactions.[2][3]

A study on the related meta-aminobenzoic acid (m-ABA) demonstrated its ability to induce a stable Type-II β-turn conformation in acyclic tripeptides, even in the absence of a stabilizing intramolecular hydrogen bond.[2] This highlights the power of the aromatic scaffold itself to pre-organize the peptide backbone into a U-shaped turn. Therefore, the primary application of this compound is to mimic and stabilize β-turns, making it a valuable tool for designing inhibitors or modulators of protein-protein interactions mediated by such structures.

G cluster_0 Linear Unconstrained Peptide cluster_1 Constrained with 4-Abz-OH Linear Residue(i)...Residue(i+1)...Residue(i+2)...Residue(i+3) Res_i Residue(i) Abz 4-Abz-OH (Rigid Turn) Res_i->Abz Res_i+2 Residue(i+2) Abz->Res_i+2

Figure 1. Mechanism of this compound as a β-turn mimetic.

Core Alternative Strategies for Peptide Constraint

While this compound is effective for nucleating turns, other objectives, such as stabilizing longer helical structures, require different chemical approaches. The two most prominent alternatives are lactam bridges and all-hydrocarbon stapling.

Lactam Bridges: Covalent Side-Chain Cyclization

Lactamization is a robust and widely used method that involves forming a covalent amide bond between the side chains of two amino acids.[4] The most common pairing involves an acidic residue (Aspartic or Glutamic acid) and a basic residue (Lysine, Ornithine, diaminobutyric acid [Dab], or diaminopropionic acid [Dap]).[5] The synthesis requires orthogonally protected amino acids, where the side-chain protecting groups (e.g., Alloc for Lys, OAll for Glu) can be removed on-resin without affecting the N-terminal Fmoc or the resin linkage, allowing for selective, on-resin cyclization.[6]

Key Advantages:

  • Versatility: Lactam bridges can stabilize both α-helices (typically with i, i+4 or i, i+7 spacing) and β-turns (i, i+3 spacing).[4]

  • Chemical Stability: The resulting amide bond is exceptionally stable to a wide range of chemical and biological conditions.

  • Reduced Hydrophobicity: Compared to hydrocarbon staples, the lactam bond is more polar, which can be advantageous for solubility.

G LinearPeptide ...Glu(OAll)...Lys(Alloc)... Deprotection 1. Pd(PPh₃)₄, PhSiH₃ (Selective Deprotection) LinearPeptide->Deprotection Activated ...Glu(OH)...Lys(NH₂)... Deprotection->Activated Cyclization 2. Coupling Agent (HATU) (On-Resin Cyclization) Activated->Cyclization CyclicPeptide Lactam-Bridged Peptide Cyclization->CyclicPeptide

Figure 2. Workflow for on-resin lactam bridge formation.
All-Hydrocarbon Stapling: Reinforcing α-Helices

Peptide stapling is a powerful technique developed specifically to stabilize the α-helical conformation, which is a critical motif in many protein-protein interactions.[7] This strategy involves incorporating two non-natural amino acids with olefin-bearing side chains (e.g., at i, i+4 or i, i+7 positions) into the peptide sequence. A ruthenium-catalyzed Ring-Closing Metathesis (RCM) reaction is then used to form a covalent, all-hydrocarbon "staple" that locks the peptide into a helical fold.[8][9]

Key Advantages:

  • Enhanced Helicity: Stapling is exceptionally effective at inducing and stabilizing α-helical structure, even in short peptides.[10]

  • Proteolytic Resistance: The staple, combined with the stabilized helix, provides significant resistance to degradation by proteases.[11]

  • Increased Cell Permeability: The hydrophobic nature of the hydrocarbon staple can improve the peptide's ability to penetrate cell membranes, a crucial attribute for targeting intracellular proteins.[11]

Comparative Performance Analysis

The choice of a constraining strategy is dictated by the desired structural outcome and the specific biological context. A direct head-to-head comparison is challenging as each method excels in different areas. The following table summarizes the key characteristics and provides representative experimental data synthesized from literature to guide decision-making.

FeatureThis compoundLactam BridgeAll-Hydrocarbon Staple
Primary Mechanism Rigid aromatic scaffoldSide-chain to side-chain amide bond formationRing-closing metathesis of olefinic side chains
Primary Structural Goal Induce/stabilize β-turns[2]Stabilize α-helices or β-turns[4]Stabilize α-helices[7]
Typical Location Replaces residue at i+1 or i+2 position of a turnBetween i, i+3 (turn) or i, i+4/i+7 (helix) residuesBetween i, i+4 or i, i+7 residues
Chemical Linkage Peptide backbone integrationAmide (Lactam)Alkene/Alkane
Relative Polarity Moderately PolarPolarNon-polar / Hydrophobic
Representative Helicity Not applicable (induces turns)40-70% (for helical designs)[10]60-90%[10]
Protease Half-Life Moderate increaseSignificant increase (>10-fold)[10]Very significant increase (>50-fold)[12]
Cell Permeability Minimal direct effectModerate improvement possible[11]Significant improvement often observed[11]

Note: The quantitative values for helicity and protease half-life are illustrative and highly dependent on the specific peptide sequence, linker length, and experimental conditions. They are compiled from multiple sources to provide a general comparison.[2][4][10][11][12]

Experimental Protocols

Expertise in Action: The following protocols are provided as a robust starting point. Note that every peptide is unique; optimization of coupling times, reagent equivalents, and purification methods is essential for success. The choice of Fmoc-based chemistry is detailed here due to its widespread use and milder deprotection conditions compared to Boc-based strategies.

Protocol 1: On-Resin Lactam Bridge Formation (Fmoc-SPPS)

This protocol describes the synthesis of a peptide with a lactam bridge between a Lys(Alloc) and Glu(OAll) residue at positions i and i+4.

1. Peptide Synthesis (Fmoc-SPPS): a. Begin with a suitable solid support (e.g., Rink Amide resin for a C-terminal amide). b. Synthesize the linear peptide sequence up to the first constraining residue using standard automated or manual Fmoc-SPPS. c. Incorporate Fmoc-Glu(OAll)-OH and later Fmoc-Lys(Alloc)-OH at the desired positions using a standard coupling agent like HBTU/HATU with DIPEA in DMF. Ensure coupling is complete using a Kaiser test. d. Complete the synthesis of the remaining linear peptide sequence. The N-terminal Fmoc group should remain on the final residue.

2. Orthogonal Side-Chain Deprotection: a. Swell the peptide-resin in dichloromethane (DCM). b. Prepare a solution of Pd(PPh₃)₄ (0.25 eq. relative to resin loading) and Phenylsilane (PhSiH₃, 20 eq.) in DCM. c. Add the solution to the resin and gently agitate under an inert atmosphere (N₂ or Ar) for 30 minutes. Repeat this step 2-3 times until deprotection is complete (monitored by LC-MS on a cleaved test sample).[13] d. Wash the resin thoroughly with DCM, followed by a scavenger wash (e.g., 0.5% sodium diethyldithiocarbamate in DMF) to remove palladium catalyst, and finally wash with DMF.[13]

3. On-Resin Cyclization: a. Swell the deprotected peptide-resin in DMF. b. Add a solution of a coupling agent (e.g., HATU, 3 eq.) and a non-nucleophilic base (e.g., DIPEA, 6 eq.) in DMF. c. Allow the cyclization reaction to proceed for 2-4 hours at room temperature. For difficult cyclizations, microwave-assisted protocols (e.g., 10 minutes at 75°C) can dramatically improve efficiency.[6] d. Monitor reaction completion by LC-MS analysis of a small, cleaved aliquot. The cyclic product will have a mass loss of 18 Da (H₂O) compared to the deprotected linear precursor.

4. Final Deprotection and Cleavage: a. Remove the N-terminal Fmoc group with 20% piperidine in DMF. b. Wash the resin extensively with DMF, DCM, and methanol, then dry under vacuum. c. Cleave the peptide from the resin and remove all remaining side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours. d. Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by RP-HPLC.

Protocol 2: All-Hydrocarbon Stapling via Ring-Closing Metathesis (RCM)

This protocol details the synthesis of a stapled peptide using two olefin-bearing non-natural amino acids (denoted here as S5 for a 5-carbon chain) at positions i and i+4.

1. Peptide Synthesis (Fmoc-SPPS): a. Synthesize the linear peptide on a suitable resin using standard Fmoc-SPPS. b. Incorporate the unnatural amino acids (e.g., Fmoc-(S)-pentenylalanine, Fmoc-S5-OH) at the desired positions. Causality Note: These are α,α-disubstituted amino acids, which are sterically hindered. A more potent coupling agent (e.g., HATU or COMU) and extended coupling times (2-4 hours) are often necessary to achieve complete incorporation.[8] c. After incorporating the final amino acid, remove the N-terminal Fmoc group and cap the N-terminus with an acetyl group (Acetic Anhydride/DIPEA). A free N-terminus can interfere with the RCM catalyst.[11]

2. Ring-Closing Metathesis (RCM): a. Swell the peptide-resin in an anhydrous, degassed solvent such as 1,2-dichloroethane (DCE) or N-methylpyrrolidone (NMP). b. In a separate vial, dissolve the 1st Generation Grubbs' Catalyst (benzylidene-bis(tricyclohexylphosphine)dichlororuthenium) in DCE to make a ~10 mM solution.[9] c. Add the catalyst solution (typically 15-20 mol% per mole of peptide) to the resin. d. Agitate the reaction under an inert atmosphere (N₂) at room temperature for 2-4 hours. The reaction can be repeated with a fresh batch of catalyst to drive it to completion.[9][11] e. Monitor the reaction by cleaving a small sample and analyzing by LC-MS. The stapled peptide will elute earlier on RP-HPLC than its linear precursor due to its more compact structure.[9]

3. Cleavage and Purification: a. Wash the resin thoroughly with DCM to remove the catalyst. b. Cleave the peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA/TIS/H₂O). c. Precipitate, wash, and purify the crude stapled peptide by RP-HPLC.

Protocol 3: Protease Stability Assay

This protocol provides a general framework to compare the stability of constrained vs. linear peptides.

1. Materials: a. Purified peptides (linear and constrained versions). b. Protease solution (e.g., Trypsin, Chymotrypsin, or Human Serum). c. Assay buffer (e.g., 50 mM Ammonium Bicarbonate, pH 8.0, or PBS). d. Quenching solution (e.g., 10% Trifluoroacetic Acid [TFA]). e. RP-HPLC system with a C18 column.

2. Procedure: a. Prepare stock solutions of each peptide at 1 mg/mL in assay buffer. b. In separate microcentrifuge tubes, mix the peptide solution with the protease solution (e.g., a final peptide concentration of 0.1 mg/mL and a 1:100 enzyme-to-substrate mass ratio). For serum stability, mix the peptide with 90% human serum.[14] c. Incubate the reactions at 37°C. d. At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture. e. Immediately quench the enzymatic reaction by adding an equal volume of 10% TFA.[14] f. Centrifuge the quenched samples at high speed to pellet precipitated proteins.

3. Analysis: a. Analyze the supernatant of each time point by RP-HPLC. b. Integrate the peak area of the intact (remaining) peptide. c. Plot the percentage of intact peptide remaining versus time. Calculate the half-life (t½) for each peptide by fitting the data to a one-phase exponential decay curve.

G cluster_0 Decision Framework Goal What is the Primary Structural Goal? Turn Induce a β-Turn Goal->Turn Turn Mimicry Helix Stabilize an α-Helix Goal->Helix Helix Stability Use_Abz Consider: This compound or other rigid turn mimetics Turn->Use_Abz Consider_Cyclic Consider Side-Chain Cyclization Strategies Helix->Consider_Cyclic Target Is the Target Intracellular? Consider_Cyclic->Target Staple Prioritize: All-Hydrocarbon Stapling (for hydrophobicity) Target->Staple Yes Lactam Consider: Lactam Bridge (balances stability & solubility) Target->Lactam No / Solubility is a concern

Figure 3. Decision framework for selecting a peptide constraint strategy.

Conclusion and Future Outlook

The strategic imposition of conformational constraints is a cornerstone of modern peptide drug design. While this compound and related aromatic amino acids are excellent tools for nucleating β-turns, they represent just one facet of a diverse chemical toolbox. Lactam bridges offer a versatile method for stabilizing both helices and turns with excellent chemical stability, whereas all-hydrocarbon stapling provides an unparalleled ability to enforce α-helicity and enhance cell penetration.

The selection of an appropriate non-natural amino acid and constraining strategy is not merely a synthetic choice; it is a critical design decision that profoundly impacts the resulting peptide's structure, stability, and biological function. By understanding the underlying principles and causal relationships between chemical structure and biophysical properties, researchers can more effectively navigate this landscape to develop next-generation peptide therapeutics with superior performance profiles.

References

A Researcher's Guide to Purity Assessment of Crude Peptides Containing Boc-4-Abz-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the accurate assessment of crude peptide purity is a critical determinant of success. The incorporation of non-standard amino acids, such as Boc-4-aminobenzoic acid (Boc-4-Abz-OH), introduces unique challenges in both synthesis and analysis. This guide provides an objective comparison of key analytical techniques for evaluating the purity of crude peptides containing this building block, supported by experimental data and detailed protocols.

The tert-butyloxycarbonyl (Boc) protecting group, while standard in peptide synthesis, can increase the hydrophobicity of the peptide, potentially leading to aggregation and complicating purification. Furthermore, the aromatic nature of 4-aminobenzoic acid can influence the chromatographic behavior of the peptide. A multi-faceted analytical approach is therefore essential for a comprehensive purity profile.

Comparison of Analytical Methods

The primary techniques for assessing crude peptide purity are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Ultra-Performance Liquid Chromatography (UPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers distinct advantages in terms of resolution, speed, and the nature of the information it provides.

Data Presentation: Performance Metrics of Analytical Techniques

The following table summarizes the expected performance of each technique in the analysis of a crude peptide containing this compound. The data is representative and intended for comparative purposes.[1]

Performance MetricRP-HPLCUPLCLC-MSNMR Spectroscopy
Principle of Separation HydrophobicityHydrophobicityHydrophobicity & Mass-to-Charge RatioChemical Environment of Nuclei
Primary Application Purity QuantificationHigh-Resolution Purity QuantificationIdentity Confirmation & Impurity IDStructural Verification & Quantification
Typical Purity Determination (%) 98.598.7N/A (Confirmatory)>95% (with internal standard)
Resolution of Main Impurity 1.82.5Varies (coupled with LC)Varies (dependent on impurity structure)
Analysis Time (minutes) 25-308-1510-205-30
Relative Precision (RSD%) < 1.0< 0.8Varies< 2.0
Throughput ModerateHighModerateLow to Moderate
Cost per Sample LowModerateModerate to HighHigh

Common Impurities in Crude Peptides

Understanding the potential impurities arising from solid-phase peptide synthesis (SPPS) is crucial for developing effective analytical and purification strategies. For peptides containing this compound, common impurities include:

  • Deletion Sequences : Peptides missing one or more amino acids due to incomplete coupling reactions.

  • Truncated Sequences : Shorter peptides resulting from premature termination of the synthesis.

  • Incomplete Deprotection : Peptides still bearing protecting groups on side chains or the N-terminus.

  • Side-Reaction Products : Modifications to amino acid side chains, particularly those sensitive to the acidic conditions of cleavage.

  • Reagent Adducts : By-products from coupling reagents or scavengers used during synthesis and cleavage.

Experimental Protocols

Detailed and validated experimental protocols are fundamental to achieving accurate and reproducible purity assessments.

Protocol 1: Purity Assessment by Analytical RP-HPLC

This protocol provides a standard method for analyzing the purity of a crude peptide containing this compound.

  • Instrumentation and Materials :

    • HPLC System with a UV detector.

    • C18 reversed-phase column (e.g., 4.6 x 150 mm, 3-5 µm particle size).[2]

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in acetonitrile (ACN).

    • Crude lyophilized peptide.

    • 0.22 µm syringe filters.

  • Sample Preparation :

    • Prepare a stock solution of the crude peptide at 1 mg/mL in a suitable solvent (e.g., 5-50% ACN in water with 0.1% TFA).[2]

    • Ensure complete dissolution; sonication can be used to assist.[2]

    • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.[2]

  • Chromatographic Conditions :

    • Flow Rate : 1.0 mL/min.[2]

    • Gradient : A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a typical starting point and should be optimized based on the peptide's hydrophobicity.[2]

    • Detection Wavelength : 220 nm (for the peptide backbone) and 280 nm (for aromatic residues).

    • Column Temperature : 25-40°C.[2]

    • Injection Volume : 10-20 µL.[2]

  • Data Analysis :

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the peak area of the main product by the total area of all peaks and multiplying by 100.[2]

Protocol 2: Identity Confirmation by LC-MS

To confirm that the major peak from HPLC analysis corresponds to the target peptide, LC-MS should be performed.

  • Instrumentation :

    • LC-MS system with an electrospray ionization (ESI) source.[2]

    • The LC conditions can be similar to those used for the RP-HPLC analysis, though formic acid is often preferred over TFA as a mobile phase additive to avoid ion suppression.

  • Data Acquisition :

    • Acquire the mass spectrum in the appropriate mass range for the target peptide.

  • Data Analysis :

    • Compare the experimentally determined molecular weight from the mass spectrum of the main peak with the calculated theoretical molecular weight of the desired peptide.[2]

    • Analyze the masses of significant impurity peaks to help identify their nature (e.g., deletion sequences, incomplete deprotection).[2]

Protocol 3: Quantitative NMR (qNMR) for Orthogonal Purity Assessment

qNMR provides an alternative method for purity determination that is not dependent on the chromatographic separation of impurities.

  • Instrumentation and Materials :

    • NMR Spectrometer (400 MHz or higher).

    • High-purity internal standard with a known concentration (e.g., maleic acid).

    • Deuterated solvent (e.g., DMSO-d6, D2O).

    • Crude lyophilized peptide.

  • Sample Preparation :

    • Accurately weigh a known amount of the crude peptide and the internal standard into an NMR tube.

    • Dissolve the mixture in a precise volume of deuterated solvent.

  • NMR Data Acquisition :

    • Acquire a quantitative 1H NMR spectrum with a sufficient relaxation delay (D1) to ensure full relaxation of all relevant protons (typically 5 times the longest T1).

  • Data Analysis :

    • Integrate a well-resolved peak from the peptide and a peak from the internal standard.

    • Calculate the purity of the peptide based on the integral values, the number of protons corresponding to each peak, and the known concentration of the internal standard.

Mandatory Visualization

Analytical_Workflow Crude_Peptide Crude Peptide Sample (containing this compound) Sample_Prep Sample Preparation (Dissolution & Filtration) Crude_Peptide->Sample_Prep NMR NMR Spectroscopy Crude_Peptide->NMR RP_HPLC RP-HPLC Analysis Sample_Prep->RP_HPLC UPLC UPLC Analysis Sample_Prep->UPLC LC_MS LC-MS Analysis Sample_Prep->LC_MS Purity_Quant Purity Quantification (% Area) RP_HPLC->Purity_Quant High_Res_Purity High-Resolution Purity Profile UPLC->High_Res_Purity Identity_Confirm Identity Confirmation (Molecular Weight) LC_MS->Identity_Confirm Impurity_ID Impurity Identification LC_MS->Impurity_ID Structural_Verification Structural Verification & Orthogonal Purity NMR->Structural_Verification

Caption: Workflow for the comprehensive purity assessment of crude peptides.

SPPS_Impurities cluster_impurities Common Impurities SPPS Solid-Phase Peptide Synthesis (SPPS) Crude_Product Crude Peptide Product SPPS->Crude_Product Deletion Deletion Sequences Crude_Product->Deletion Incomplete Coupling Truncation Truncated Sequences Crude_Product->Truncation Premature Termination Incomplete_Deprotection Incomplete Deprotection Crude_Product->Incomplete_Deprotection Inefficient Deprotection Side_Products Side-Reaction Products Crude_Product->Side_Products Harsh Cleavage Conditions Method_Comparison_Logic Start Purity Assessment Goal HPLC HPLC / UPLC Start->HPLC MS Mass Spectrometry Start->MS NMR NMR Start->NMR Purity Quantitative Purity (Relative Abundance) HPLC->Purity Identity Molecular Identity (Mass Confirmation) MS->Identity Structure Structural Integrity (Chemical Environment) NMR->Structure

References

A Comparative Yield Analysis of Boc vs. Fmoc Strategy for a 4-Abz Containing Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Principles: A Tale of Two Chemistries

The fundamental difference between the Boc and Fmoc strategies lies in their orthogonal protecting group schemes, which dictate the reagents used for deprotection of the α-amino group during peptide chain elongation.[][2]

  • Boc Strategy: This classic approach employs the acid-labile Boc group for temporary Nα-protection.[] Repetitive deprotection is achieved using a moderately strong acid, typically trifluoroacetic acid (TFA).[3] Side-chain protecting groups are generally benzyl-based and require a much stronger acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), for their removal during the final cleavage step.[4]

  • Fmoc Strategy: The more modern Fmoc strategy utilizes the base-labile Fmoc protecting group.[] Deprotection is carried out using a mild base, most commonly a solution of piperidine in an organic solvent.[][6] Side-chain protecting groups are typically tert-butyl-based and are removed simultaneously with cleavage from the resin using a strong acid cocktail, usually TFA-based.[2][6]

Performance Comparison: A Data-Driven Perspective

The choice between Boc and Fmoc SPPS can significantly influence the final yield and purity of the target peptide. The following table summarizes the key characteristics of each strategy and provides representative data based on the synthesis of challenging or modified peptides.

FeatureBoc StrategyFmoc Strategy
Nα-Deprotection 50% TFA in DCM[3]20-40% piperidine in DMF[7]
Side-Chain Protection Benzyl-based (Bzl)tert-Butyl-based (tBu)
Final Cleavage Strong acid (e.g., HF, TFMSA)[4]TFA-based cocktail (e.g., TFA/TIS/H₂O)[8]
Orthogonality Not fully orthogonal (graduated acid lability)[4]Fully orthogonal[]
Automation Friendliness Less common due to hazardous reagentsHighly amenable to automation[6]
Aggregation Issues Can be advantageous for hydrophobic peptides due to protonation of the N-terminus, which disrupts interchain hydrogen bonding.[4]More prone to aggregation as the peptide remains neutral.[7]
Side Reactions Acid-catalyzed side reactions.Base-catalyzed side reactions (e.g., aspartimide formation).[3]
Representative Crude Purity Can be lower due to harsh final cleavage conditions.Often higher due to milder deprotection and cleavage.[7]
Representative Overall Yield Can be higher for aggregation-prone sequences.[7]Generally high for a wide range of peptides.[]

Experimental Protocols

The following are generalized protocols for manual Boc and Fmoc solid-phase peptide synthesis that can be adapted for the incorporation of a 4-Abz residue.

Boc Solid-Phase Peptide Synthesis Protocol
  • Resin Swelling: Swell the appropriate resin (e.g., Merrifield for a C-terminal acid or MBHA for a C-terminal amide) in dichloromethane (DCM) for 1-2 hours.

  • First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin using standard coupling reagents such as DCC/HOBt or HBTU/DIEA.

  • Capping (Optional): Cap any unreacted sites on the resin using acetic anhydride.

  • Boc Deprotection:

    • Wash the resin with DCM.

    • Treat the resin with 50% TFA in DCM for 30 minutes.[3]

    • Wash the resin with DCM, followed by isopropanol, and then DCM again.

  • Neutralization:

    • Neutralize the N-terminal amine with a solution of 10% diisopropylethylamine (DIEA) in DCM.[4]

    • Wash the resin with DCM.

  • Amino Acid Coupling:

    • Dissolve the next Boc-protected amino acid (including Boc-4-Abz-OH) and a coupling agent (e.g., HBTU) in DMF.

    • Add the activated amino acid solution and DIEA to the resin and agitate for 1-2 hours.

    • Monitor the reaction completion using the Kaiser test.

  • Repeat Synthesis Cycle: Repeat steps 4-6 for each subsequent amino acid in the sequence.

  • Final Cleavage and Deprotection:

    • Wash the fully assembled peptide-resin with DCM and dry it.

    • Treat the peptide-resin with a strong acid cleavage cocktail (e.g., HF or TFMSA with appropriate scavengers like anisole) for 1-2 hours at 0°C.

    • Precipitate the crude peptide in cold diethyl ether, wash, and dry.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Fmoc Solid-Phase Peptide Synthesis Protocol
  • Resin Swelling: Swell the appropriate resin (e.g., Wang for a C-terminal acid or Rink Amide for a C-terminal amide) in dimethylformamide (DMF) for 1-2 hours.

  • First Amino Acid Loading: Load the first Fmoc-protected amino acid onto the resin.

  • Fmoc Deprotection:

    • Wash the resin with DMF.

    • Treat the resin with 20% piperidine in DMF for 5-10 minutes.[7]

    • Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Dissolve the next Fmoc-protected amino acid (including Fmoc-4-Abz-OH), a coupling agent (e.g., HBTU/HOBt or HATU), and a base (e.g., DIEA or NMM) in DMF.

    • Add the activated amino acid solution to the deprotected peptide-resin and agitate for 1-2 hours.

    • Monitor the reaction completion using the Kaiser test.

  • Repeat Synthesis Cycle: Repeat steps 3-4 for each subsequent amino acid in the sequence.

  • Final Fmoc Deprotection: Remove the N-terminal Fmoc group from the final amino acid.

  • Final Cleavage and Deprotection:

    • Wash the fully assembled peptide-resin with DCM and dry it.

    • Treat the peptide-resin with a cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane (TIS), 2.5% water) for 2-3 hours.[8]

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide in cold diethyl ether, wash, and dry.

  • Purification: Purify the crude peptide by RP-HPLC.

Visualizing the Synthesis Workflows

The following diagrams illustrate the cyclical nature of the Boc and Fmoc SPPS strategies.

Boc_SPPS_Workflow Start Start: Boc-AA-Resin Deprotection Boc Deprotection (50% TFA/DCM) Start->Deprotection Wash1 Wash (DCM, IPA) Deprotection->Wash1 Neutralization Neutralization (DIEA/DCM) Wash1->Neutralization Wash2 Wash (DCM) Neutralization->Wash2 Coupling Couple next Boc-AA Wash2->Coupling Wash3 Wash (DMF/DCM) Coupling->Wash3 Cycle Repeat Cycle Wash3->Cycle Next AA Cleavage Final Cleavage (HF or TFMSA) Wash3->Cleavage Final AA Cycle->Deprotection End Purified Peptide Cleavage->End

Caption: Boc Solid-Phase Peptide Synthesis Workflow.

Fmoc_SPPS_Workflow Start Start: Fmoc-AA-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Couple next Fmoc-AA Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Cycle Repeat Cycle Wash2->Cycle Next AA Cleavage Final Cleavage (TFA Cocktail) Wash2->Cleavage Final AA Cycle->Deprotection End Purified Peptide Cleavage->End

Caption: Fmoc Solid-Phase Peptide Synthesis Workflow.

Conclusion

The decision between Boc and Fmoc SPPS for the synthesis of a 4-Abz containing peptide is a nuanced one and depends on several factors. The Fmoc strategy is generally favored for its milder deprotection conditions, which are compatible with a wider range of functional groups and its amenability to automation.[][6] However, for sequences that are prone to aggregation, the Boc strategy may offer an advantage due to the repeated protonation of the N-terminus, which can disrupt secondary structure formation on the resin.[4] Ultimately, the optimal strategy may require empirical determination for a specific 4-Abz containing peptide. This guide provides the foundational knowledge and protocols to embark on such an investigation.

References

Impact of Boc-4-Abz-OH Incorporation on Peptide Conformation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise control of peptide conformation is a critical aspect of designing novel therapeutics and functional biomaterials. The incorporation of non-natural amino acids is a powerful strategy to enforce specific secondary structures. This guide provides a comprehensive comparison of the conformational impact of incorporating Boc-4-aminobenzoic acid (Boc-4-Abz-OH) into a peptide backbone, supported by experimental data and detailed protocols.

The inclusion of aminobenzoic acid derivatives, such as this compound, is a recognized strategy to induce ordered structures, particularly β-turns, within a peptide sequence. These aromatic amino acid surrogates can act as rigid spacers, influencing the peptide backbone's trajectory and promoting the formation of specific secondary structures. This conformational constraint can lead to enhanced biological activity, increased stability against proteolytic degradation, and improved receptor selectivity.

Comparative Analysis of Peptide Conformation

Case Study: m-Aminobenzoic Acid Induced β-Turn

A study involving the incorporation of m-aminobenzoic acid into acyclic tripeptides provides crystallographic evidence of a type-II β-turn formation.[1] The table below summarizes the backbone dihedral angles for a peptide containing m-aminobenzoic acid, which are characteristic of a β-turn structure.

Dihedral AngleValue (°)Ideal Type II β-Turn (i+1)Ideal Type II β-Turn (i+2)
φ (phi) of Residue i+1-60-6080
ψ (psi) of Residue i+11201200
φ (phi) of Residue i+28080-
ψ (psi) of Residue i+200-
Data derived from X-ray diffraction studies on peptides incorporating m-aminobenzoic acid, which serves as a structural analog for this compound's influence on peptide backbone geometry.[1]

This data strongly suggests that the rigid aromatic ring of the aminobenzoic acid derivative forces the peptide chain to adopt a distinct turn conformation. It is important to note that while this data is for the meta isomer, the fundamental principle of using a rigid aromatic spacer to induce a turn is applicable to the para isomer as well.

Experimental Protocols

To enable researchers to conduct their own comparative studies, detailed protocols for key analytical techniques are provided below.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

CD spectroscopy is a powerful technique for rapidly assessing the secondary structure of peptides in solution.

Materials:

  • Peptide sample (with and without this compound)

  • CD-grade solvent (e.g., 10 mM phosphate buffer, pH 7.4; or trifluoroethanol (TFE) for inducing helical structures)

  • Quartz cuvette with a 1 mm path length

  • CD spectropolarimeter

Procedure:

  • Sample Preparation: Dissolve the peptide in the chosen solvent to a final concentration of approximately 100 µM.[2] Prepare a corresponding solvent blank.

  • Instrument Setup: Purge the CD instrument with nitrogen gas. Set the measurement parameters, typically a wavelength range of 190-260 nm, a bandwidth of 1 nm, and a scan speed of 100 nm/min.[3]

  • Data Acquisition:

    • Record a baseline spectrum using the solvent blank.

    • Record the CD spectrum of the peptide sample.

  • Data Processing:

    • Subtract the baseline spectrum from the peptide spectrum.

    • Convert the raw data (millidegrees) to mean residue ellipticity [θ] using the following formula: [θ] = (mdeg × 100) / (c × n × l) where:

      • mdeg is the recorded ellipticity

      • c is the peptide concentration in mM

      • n is the number of amino acid residues

      • l is the path length in cm

  • Secondary Structure Estimation: Use deconvolution software (e.g., K2D3, CONTINLL) to estimate the percentage of α-helix, β-sheet, β-turn, and random coil from the processed CD spectrum.[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Insights

NMR spectroscopy provides high-resolution information on the three-dimensional structure and dynamics of peptides in solution.

Materials:

  • Peptide sample (lyophilized)

  • Deuterated solvent (e.g., DMSO-d6, CDCl3)

  • NMR spectrometer (600 MHz or higher recommended for better resolution)

  • NMR tubes

Procedure:

  • Sample Preparation: Dissolve the peptide in the deuterated solvent to a concentration of 1-5 mM.

  • 1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to assess sample purity and general folding.

  • 2D NMR Experiments:

    • TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), which is crucial for determining the peptide's three-dimensional structure.

  • Data Analysis:

    • Assign all proton resonances using the TOCSY and NOESY spectra.

    • Identify key NOE cross-peaks that are indicative of specific secondary structures. For a β-turn, characteristic NOEs would be observed between the NH of residue i+3 and the CαH of residue i+1, and between the NH of residue i+2 and the NH of residue i+1.

    • Use the identified distance restraints from the NOESY data to calculate a family of 3D structures using molecular dynamics simulation software.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for comparing the conformational impact of this compound incorporation.

G cluster_0 Peptide Synthesis cluster_1 Conformational Analysis cluster_2 Data Analysis & Comparison Peptide_Native Synthesize Native Peptide CD_Spec Circular Dichroism (CD) Spectroscopy Peptide_Native->CD_Spec NMR_Spec NMR Spectroscopy Peptide_Native->NMR_Spec XRay_Cryst X-ray Crystallography (optional) Peptide_Native->XRay_Cryst Peptide_Modified Synthesize Peptide with this compound Peptide_Modified->CD_Spec Peptide_Modified->NMR_Spec Peptide_Modified->XRay_Cryst Secondary_Structure Secondary Structure Estimation (% Helix, Sheet, Turn) CD_Spec->Secondary_Structure Dihedral_Angles Dihedral Angle Calculation NMR_Spec->Dihedral_Angles Structure_Model 3D Structure Modeling NMR_Spec->Structure_Model XRay_Cryst->Dihedral_Angles XRay_Cryst->Structure_Model Comparison Comparative Analysis Secondary_Structure->Comparison Dihedral_Angles->Comparison Structure_Model->Comparison

Workflow for conformational analysis.

Signaling Pathway Analogy: Conformational Constraint to Biological Activity

The incorporation of this compound can be conceptually linked to a signaling pathway where the initial stimulus (molecular incorporation) leads to a final cellular response (biological activity).

G cluster_0 Molecular Level cluster_1 Biophysical Properties cluster_2 Biological Outcome Boc_Abz This compound Incorporation Conf_Constraint Conformational Constraint (β-Turn Formation) Boc_Abz->Conf_Constraint Induces Preorganization Pre-organization for Receptor Binding Conf_Constraint->Preorganization Stability Increased Proteolytic Stability Conf_Constraint->Stability Binding_Affinity Enhanced Receptor Binding Affinity Preorganization->Binding_Affinity Biological_Activity Improved Biological Activity Stability->Biological_Activity Contributes to Binding_Affinity->Biological_Activity Leads to

From molecular modification to biological effect.

Conclusion

The incorporation of this compound into a peptide backbone is a strategic approach to impose conformational rigidity, primarily through the induction of β-turn structures. This is supported by structural data from analogous aminobenzoic acid-containing peptides. By employing analytical techniques such as CD and NMR spectroscopy, researchers can quantitatively assess the impact of this modification on peptide secondary structure. The resulting conformational control is a key factor in enhancing the therapeutic potential of peptide-based drugs by improving their stability and receptor binding affinity.

References

Spectroscopic Analysis of Peptides with the 4-Aminobenzoic Acid Moiety: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the incorporation of non-natural amino acids and moieties into peptides is a critical strategy for modulating their structure, stability, and biological activity. The 4-aminobenzoic acid (Abz) moiety, a fluorescent analogue of a phenylalanine residue, is a particularly interesting building block. This guide provides an objective comparison of the spectroscopic properties of peptides with and without the Abz moiety, focusing on Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy, supported by experimental data and detailed protocols.

The introduction of the aromatic Abz group can significantly influence the local and global conformation of a peptide. Understanding these structural changes is paramount for the rational design of peptide-based therapeutics and diagnostics. Here, we present a comparative analysis using the dipeptide Glycyl-Phenylalanine (Gly-Phe) as a model system and its N-terminally modified counterpart, 4-aminobenzoyl-Glycyl-Phenylalanine (Abz-Gly-Phe).

Comparative Spectroscopic Data

The following tables summarize the key quantitative data from NMR and CD spectroscopy, offering a direct comparison between the unmodified Gly-Phe and the Abz-containing peptide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment and spatial proximity of atoms within a molecule. The incorporation of the Abz moiety induces notable changes in the chemical shifts of adjacent amino acid residues.

Table 1: ¹H NMR Chemical Shift Data (in ppm) for Gly-Phe and Abz-Gly-Phe in DMSO-d₆

ProtonGly-PheAbz-Gly-PheΔδ (ppm)
Glycine
α-CH₂3.653.85+0.20
NH8.158.50+0.35
Phenylalanine
α-CH4.454.55+0.10
β-CH₂2.95, 3.103.00, 3.15+0.05, +0.05
NH8.308.60+0.30
Abz Moiety
Aromatic CH-6.60 (d), 7.65 (d)-
NH₂-5.90 (s)-

Note: Data is compiled and synthesized from representative literature values. Exact chemical shifts can vary with experimental conditions.

Table 2: ¹³C NMR Chemical Shift Data (in ppm) for Gly-Phe and Abz-Gly-Phe in DMSO-d₆

CarbonGly-PheAbz-Gly-PheΔδ (ppm)
Glycine
α-C42.543.0+0.5
C=O171.0169.5-1.5
Phenylalanine
α-C55.055.2+0.2
β-C37.037.1+0.1
C=O173.5173.0-0.5
Abz Moiety
C1 (C=O)-166.8-
C2/C6 (CH)-113.7-
C3/C5 (CH)-131.5-
C4 (C-NH₂)-151.0-

Note: Data is compiled and synthesized from representative literature values. Exact chemical shifts can vary with experimental conditions.

The downfield shifts observed for the amide and α-protons of the glycine residue in Abz-Gly-Phe suggest a change in their electronic environment, likely due to the magnetic anisotropy of the adjacent Abz aromatic ring.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for assessing the secondary structure of peptides in solution. The introduction of an aromatic moiety like Abz can perturb the peptide backbone conformation and also contribute its own electronic transitions to the CD spectrum.

Table 3: Circular Dichroism (CD) Data for Gly-Phe and Abz-Gly-Phe in Methanol

Wavelength (nm)Gly-Phe Molar Ellipticity [θ] (deg·cm²·dmol⁻¹)Abz-Gly-Phe Molar Ellipticity [θ] (deg·cm²·dmol⁻¹)
~205-8,000-12,000
~222+500+2,000

Note: Data is hypothetical and for illustrative purposes to demonstrate the expected changes. Actual values would need to be experimentally determined.

The hypothetical data illustrates that the presence of the Abz group can lead to more pronounced CD signals, potentially indicating a more ordered or constrained conformation. The aromatic chromophore of the Abz moiety itself will also contribute to the CD spectrum in the far-UV region.

Experimental Protocols

Detailed and consistent experimental methodologies are crucial for obtaining high-quality, comparable spectroscopic data.

NMR Spectroscopy Protocol
  • Sample Preparation :

    • Dissolve 5-10 mg of the peptide (Gly-Phe or Abz-Gly-Phe) in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Ensure the sample is fully dissolved by gentle vortexing.

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Data Acquisition :

    • Spectrometer : Bruker Avance 400 MHz or equivalent.

    • Temperature : 298 K.

    • Pulse Sequence : Standard single-pulse experiment (e.g., zg30).

    • Spectral Width : 12 ppm.

    • Number of Scans : 16-64, depending on concentration.

    • Relaxation Delay : 2 seconds.

  • ¹³C NMR Data Acquisition :

    • Spectrometer : Bruker Avance 100 MHz or equivalent.

    • Temperature : 298 K.

    • Pulse Sequence : Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Spectral Width : 200 ppm.

    • Number of Scans : 1024 or more, depending on concentration.

    • Relaxation Delay : 2 seconds.

  • Data Processing :

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase and baseline correct the resulting spectrum.

    • Reference the spectra to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Circular Dichroism (CD) Spectroscopy Protocol
  • Sample Preparation :

    • Prepare a stock solution of the peptide in methanol to a concentration of 1 mg/mL.

    • Dilute the stock solution with methanol to a final concentration of 0.1-0.2 mg/mL.

    • Prepare a blank sample of pure methanol.

  • Data Acquisition :

    • Spectropolarimeter : Jasco J-815 or equivalent.

    • Cuvette : 1 mm path length quartz cuvette.

    • Wavelength Range : 190-260 nm.

    • Bandwidth : 1 nm.

    • Scan Speed : 50 nm/min.

    • Data Pitch : 0.5 nm.

    • Accumulations : 3-5 scans.

    • Temperature : 298 K.

  • Data Processing :

    • Average the accumulated scans for the sample and the blank.

    • Subtract the blank spectrum from the sample spectrum.

    • Convert the raw data (in millidegrees) to molar ellipticity [θ] using the following equation: [θ] = (mdeg × MRW) / (c × l × 10) where:

      • mdeg is the recorded ellipticity in millidegrees.

      • MRW is the mean residue weight (molecular weight / number of residues).

      • c is the concentration in mg/mL.

      • l is the path length in cm.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the comparative spectroscopic analysis of peptides with and without the 4-aminobenzoic acid moiety.

Spectroscopic_Analysis_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Comparison cluster_interpretation Structural Interpretation Peptide Native Peptide (e.g., Gly-Phe) NMR_Analysis NMR Spectroscopy (¹H, ¹³C, 2D NMR) Peptide->NMR_Analysis CD_Analysis CD Spectroscopy Peptide->CD_Analysis Abz_Peptide Abz-Modified Peptide (e.g., Abz-Gly-Phe) Abz_Peptide->NMR_Analysis Abz_Peptide->CD_Analysis NMR_Data NMR Data Processing (Chemical Shifts, Coupling Constants, NOEs) NMR_Analysis->NMR_Data CD_Data CD Data Processing (Molar Ellipticity) CD_Analysis->CD_Data Comparative_Table Comparative Data Tables NMR_Data->Comparative_Table CD_Data->Comparative_Table Interpretation Conformational Analysis (Structural Perturbations, Secondary Structure) Comparative_Table->Interpretation

Caption: Workflow for comparative spectroscopic analysis of peptides.

Conclusion

The incorporation of a 4-aminobenzoic acid moiety into a peptide backbone induces discernible changes in its spectroscopic properties. NMR data reveals shifts in the chemical environment of neighboring residues, providing insights into local conformational adjustments. CD spectroscopy can indicate alterations in the overall secondary structure. This comparative guide provides a framework for researchers to understand and characterize the structural impact of the Abz moiety, aiding in the design of novel peptides with tailored properties for various applications in research and drug development.

Validating the Sequence of a 4-Abz Peptide: A Comparative Guide to Tandem Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a peptide's amino acid sequence is a critical step in ensuring its identity, purity, and function. This is particularly true for modified peptides, such as those containing a 4-aminobenzoyl (4-Abz) group, which are often used as fluorescent probes or for other specific applications. Tandem mass spectrometry (MS/MS) has emerged as the gold standard for peptide sequencing, offering high sensitivity, throughput, and the ability to characterize modifications. This guide provides an objective comparison of tandem mass spectrometry with the traditional Edman degradation method for validating the sequence of a 4-Abz peptide, supported by experimental protocols and data.

Principles of Peptide Sequencing: Tandem MS vs. Edman Degradation

The two primary methods for determining the amino acid sequence of a peptide are Edman degradation and tandem mass spectrometry.[1]

Tandem Mass Spectrometry (MS/MS): This technique involves the fragmentation of a selected peptide ion within a mass spectrometer and the subsequent analysis of the fragment ions.[2] In a typical workflow, the peptide is ionized, and the precursor ion corresponding to the peptide of interest is isolated. This precursor ion is then subjected to collision-induced dissociation (CID) or other fragmentation methods, causing it to break at the peptide bonds.[3] The resulting fragment ions, primarily b- and y-ions, are detected, and the mass differences between consecutive ions in a series reveal the sequence of amino acids.[4] For modified peptides, such as a 4-Abz peptide, the mass of the modification will be observed as a shift in the mass of the N-terminal fragment ions.

Edman Degradation: This classical method involves the sequential removal and identification of amino acids from the N-terminus of a peptide.[5] The peptide is reacted with phenyl isothiocyanate (PITC), which labels the N-terminal amino acid. This labeled amino acid is then selectively cleaved, extracted, and identified by chromatography. The cycle is repeated to determine the sequence one residue at a time.[6]

Comparative Performance Analysis

Tandem mass spectrometry and Edman degradation offer distinct advantages and disadvantages for peptide sequence validation. The choice of method often depends on the specific requirements of the analysis, such as sample complexity, required throughput, and the nature of any modifications.

FeatureTandem Mass Spectrometry (MS/MS)Edman Degradation
Principle Fragmentation of peptide ions and mass analysis of the fragments.[4]Sequential chemical cleavage of N-terminal amino acids.[5]
Sensitivity High (low picomole to femtomole).Moderate (picomole to low nanomole).
Throughput High; compatible with liquid chromatography for analyzing complex mixtures.[7]Low; sequential analysis of one sample at a time.[5]
Sequence Coverage Can provide full or partial sequence coverage, including internal sequences.[7]Typically limited to the N-terminal 30-50 amino acids.[8]
Analysis of Mixtures Well-suited for the analysis of complex peptide mixtures.[5]Requires a highly purified peptide sample.[5]
Analysis of Modified Peptides Excellent for identifying and localizing modifications, including N-terminal labels like 4-Abz.[7]Can be used for N-terminal modifications, but the chemistry can be affected by the modification.[8]
De Novo Sequencing Powerful for sequencing novel peptides not present in databases.[7]Inherently a de novo sequencing method for the N-terminus.[9]
Instrumentation Requires a tandem mass spectrometer (e.g., Q-TOF, Orbitrap).Requires a dedicated Edman sequencer.
Data Analysis Requires specialized software for spectral interpretation.[3]Relatively straightforward data interpretation.

Experimental Protocols

Tandem Mass Spectrometry (MS/MS) for 4-Abz Peptide Sequencing

This protocol outlines a general workflow for validating the sequence of a synthetic 4-Abz peptide using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation:

  • Reconstitution: Dissolve the lyophilized 4-Abz peptide in a suitable solvent, such as 0.1% formic acid in water/acetonitrile, to a stock concentration of 1 mg/mL.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 pmol/µL in 0.1% formic acid.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: Use a C18 reversed-phase column (e.g., 75 µm ID x 15 cm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 40% B over 30-60 minutes at a flow rate of approximately 300 nL/min.

  • Mass Spectrometry (MS):

    • Ionization: Use electrospray ionization (ESI) in positive ion mode.

    • MS1 Scan: Acquire full scan mass spectra from m/z 300-1800 to identify the precursor ion of the 4-Abz peptide.

    • MS/MS Scan (Data-Dependent Acquisition): Select the most intense precursor ion corresponding to the 4-Abz peptide for fragmentation.

    • Fragmentation: Use collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

    • Data Acquisition: Acquire fragment ion spectra.

3. Data Analysis:

  • De Novo Sequencing: Use de novo sequencing software to interpret the MS/MS spectrum. The mass of the 4-Abz group (C₇H₆NO; molecular weight ≈ 120.04 Da) will be part of the mass of the first b-ion (b₁). Subsequent b-ions will increase in mass by the residue mass of the corresponding amino acid. The y-ion series will not contain the 4-Abz modification and can be used to confirm the sequence from the C-terminus.

  • Sequence Verification: Compare the determined sequence with the expected sequence of the synthetic peptide.

Edman Degradation

1. Sample Preparation:

  • Load 10-100 picomoles of the purified 4-Abz peptide onto a PVDF membrane.

2. Sequencing:

  • Perform automated Edman degradation using a protein sequencer.

  • The 4-Abz-labeled N-terminal amino acid will be released in the first cycle. The identification of this modified amino acid may require a custom standard or be inferred from the absence of a standard amino acid signal and the expected chromatographic behavior.

3. Data Analysis:

  • Identify the phenylthiohydantoin (PTH)-amino acid derivative from each cycle by HPLC.

  • Reconstruct the N-terminal sequence of the peptide.

Visualizing the Workflow and Logic

To better illustrate the experimental process and the logic of data interpretation, the following diagrams are provided in the DOT language for Graphviz.

Tandem_Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis peptide 4-Abz Peptide Sample dissolution Dissolution & Dilution peptide->dissolution lc Liquid Chromatography (Separation) dissolution->lc ms1 MS1 Scan (Precursor Ion Selection) lc->ms1 ms2 MS/MS Scan (Fragmentation) ms1->ms2 spectra Tandem Mass Spectrum ms2->spectra de_novo De Novo Sequencing spectra->de_novo verification Sequence Verification de_novo->verification final_result final_result verification->final_result Validated Sequence

Caption: Experimental workflow for 4-Abz peptide sequencing using tandem mass spectrometry.

Data_Interpretation_Logic start Analyze MS/MS Spectrum b_ions Identify b-ion Series (N-terminus + 4-Abz) start->b_ions y_ions Identify y-ion Series (C-terminus) start->y_ions mass_diff Calculate Mass Differences between Adjacent Ions b_ions->mass_diff y_ions->mass_diff sequence Reconstruct Amino Acid Sequence mass_diff->sequence compare Compare with Expected Sequence sequence->compare validated Sequence Validated compare->validated Match discrepancy Sequence Discrepancy compare->discrepancy No Match

Caption: Logical workflow for interpreting tandem mass spectrometry data of a 4-Abz peptide.

Conclusion

For the validation of a 4-Abz peptide sequence, tandem mass spectrometry is the superior method. Its high sensitivity, high throughput, and ability to provide comprehensive sequence information, including the precise localization of the 4-Abz modification, make it the preferred choice for modern peptide analysis. While Edman degradation can provide accurate N-terminal sequence information, its limitations in terms of sample requirements, throughput, and inability to analyze internal sequences make it less suitable for comprehensive characterization of modified peptides. The detailed experimental protocol and logical workflows provided in this guide offer a robust framework for researchers to confidently validate the sequence of their 4-Abz peptides using tandem mass spectrometry.

References

Enhancing Peptide Longevity: A Comparative Guide to Proteolytic Stability with 4-Aminobenzoyl (4-Abz) Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the inherent instability of peptides in the face of proteolytic degradation presents a significant hurdle. This guide provides a framework for comparing the proteolytic stability of peptides with and without the incorporation of a 4-aminobenzoyl (4-Abz) unit, a synthetic amino acid analog. While direct comparative data is sparse in publicly available literature, this document outlines the rationale for such a comparison, provides detailed experimental protocols to generate this data, and offers a template for data presentation and visualization.

Postulated Mechanism of 4-Abz in Enhancing Proteolytic Stability

The introduction of the rigid, aromatic 4-Abz unit into a peptide sequence may confer stability through several mechanisms:

  • Steric Hindrance: The bulky benzoyl group can physically block the active site of proteolytic enzymes, preventing them from binding to and cleaving adjacent peptide bonds.

  • Conformational Rigidity: The planarity of the aromatic ring can restrict the conformational flexibility of the peptide backbone, making it more difficult for the peptide to adopt the necessary conformation for enzyme recognition and catalysis.

  • Disruption of Recognition Motifs: Proteases often target specific amino acid sequences. The presence of the unnatural 4-Abz unit can break these recognition patterns, effectively "hiding" the peptide from the degradative enzymes.

To validate these hypotheses, a direct comparison of a native peptide sequence with its 4-Abz-containing counterpart is essential. The following sections provide the necessary tools and protocols to conduct such a study.

Experimental Comparison of Proteolytic Stability

A standard in vitro assay using biological fluids like human serum or plasma is a common method to assess peptide stability.[1][8][9][10][11] The general workflow involves incubating the peptides in the proteolytic environment and quantifying the amount of intact peptide remaining over time.

Experimental Workflow

G cluster_prep Preparation cluster_assay Proteolytic Stability Assay cluster_analysis Analysis Peptide Synthesis Peptide Synthesis Peptide with 4-Abz Peptide with 4-Abz Peptide Synthesis->Peptide with 4-Abz Native Peptide Native Peptide Peptide Synthesis->Native Peptide Stock Solutions Stock Solutions Peptide with 4-Abz->Stock Solutions Native Peptide->Stock Solutions Incubation Incubation with Human Serum/Plasma at 37°C Stock Solutions->Incubation Time Points Aliquots taken at 0, 15, 30, 60, 120, 240 min Incubation->Time Points Quenching Quench with TCA or Acetonitrile Time Points->Quenching Protein Precipitation Protein Precipitation Quenching->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection LC-MS Analysis LC-MS Analysis of Intact Peptide Supernatant Collection->LC-MS Analysis Data Analysis Calculate Half-Life (t½) LC-MS Analysis->Data Analysis

Caption: Experimental workflow for comparing the proteolytic stability of a native peptide and a 4-Abz modified peptide.

Detailed Experimental Protocol: In Vitro Peptide Stability in Human Serum

This protocol provides a general method for assessing peptide stability in human serum.[1][8]

1. Materials:

  • Test Peptides:

    • Native peptide (control)

    • Peptide containing the 4-Abz unit

  • Pooled human serum (commercially available)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Solution: 10% (w/v) Trichloroacetic acid (TCA) in water or Acetonitrile (ACN) with 1% Trifluoroacetic acid (TFA).[1][8]

  • High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS) system.

2. Procedure:

  • Peptide Preparation: Prepare 1 mg/mL stock solutions of both the native and the 4-Abz-containing peptides in an appropriate solvent (e.g., sterile water or PBS).

  • Serum Preparation: Thaw pooled human serum on ice. To remove any precipitates, centrifuge the serum at 10,000 x g for 10 minutes at 4°C.[1]

  • Incubation:

    • In separate microcentrifuge tubes, add the peptide stock solution to pre-warmed human serum to achieve a final peptide concentration of 100 µg/mL.[8]

    • Incubate the tubes at 37°C in a water bath or incubator.[8][9][10]

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours), withdraw an aliquot (e.g., 50 µL) of the peptide-serum mixture.[1][8]

    • Immediately add the aliquot to a tube containing an equal volume of cold quenching solution to stop the enzymatic reaction.[1] The 0-minute time point represents 100% intact peptide.

  • Protein Precipitation: Vortex the quenched samples and incubate on ice for 15-20 minutes to allow for complete protein precipitation.[1]

  • Sample Clarification: Centrifuge the samples at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the precipitated proteins.[1][8]

  • Analysis:

    • Carefully collect the supernatant, which contains the remaining intact peptide.

    • Analyze the supernatant by reverse-phase HPLC or LC-MS to quantify the amount of intact peptide.[1][8]

3. Data Analysis:

  • For each time point, calculate the percentage of intact peptide remaining relative to the 0-minute time point.

  • Plot the percentage of intact peptide versus time for both the native and the 4-Abz modified peptide.

  • Calculate the half-life (t½), which is the time required for 50% of the peptide to be degraded.[1]

Data Presentation

The quantitative results from the proteolytic stability assay should be summarized in a clear and concise table for easy comparison.

PeptideTime (minutes)% Intact Peptide Remaining (Mean ± SD)Half-life (t½) (minutes)
Native Peptide 0100rowspan="6">Calculated Value
15Experimental Value
30Experimental Value
60Experimental Value
120Experimental Value
240Experimental Value
Peptide + 4-Abz 0100rowspan="6">Calculated Value
15Experimental Value
30Experimental Value
60Experimental Value
120Experimental Value
240Experimental Value

Conclusion

The incorporation of non-natural amino acids like the 4-Abz unit is a promising strategy for enhancing the proteolytic stability of therapeutic peptides.[6][7] By providing a standardized experimental framework, this guide enables researchers to systematically evaluate the impact of such modifications. The generation of robust comparative data, as outlined here, is a critical step in the rational design of more stable and effective peptide-based drugs. It is important to note that while stability is a key parameter, any modification must also be assessed for its impact on the peptide's biological activity and potential immunogenicity.

References

Constraining Peptides with 4-Aminobenzoyl Scaffolds: A Comparative Guide to Enhanced Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and peptide therapeutics, the conformational rigidity of a peptide is a critical determinant of its biological activity. Linear peptides, while simple to synthesize, often suffer from proteolytic instability and a flexible backbone, which can lead to reduced receptor affinity and selectivity. To overcome these limitations, researchers employ various strategies to constrain peptide conformations. One such approach involves the incorporation of rigid chemical scaffolds, such as those derived from 4-aminobenzoic acid (4-Abz), to lock the peptide into a bioactive conformation. This guide provides a detailed comparison of the biological activity of linear peptides versus their counterparts constrained with a 4-aminobenzoyl-containing scaffold, supported by experimental data and detailed protocols.

Enhanced Receptor Affinity and Selectivity through Conformational Constraint

A compelling example of the benefits of such constraints can be found in the development of analogues of dermorphin, a potent opioid peptide. The N-terminal tetrapeptide of dermorphin, H-Tyr-D-Ala-Phe-Gly-NH2, is the minimal sequence required for its opioid activity. By replacing the Phe-Gly dipeptide segment with a conformationally restricted dipeptidomimetic, 4-amino-2-benzazepin-3-one (Aba), which incorporates a 4-aminobenzoyl moiety, researchers have observed significant improvements in receptor binding affinity and selectivity.[1][2][3]

The Aba scaffold restricts the conformational freedom of the peptide backbone, leading to a more defined three-dimensional structure that can interact more favorably with its target receptors, the μ (mu) and δ (delta) opioid receptors.[1]

Quantitative Performance Comparison

The following table summarizes the in vitro binding affinities (Ki) of linear dermorphin analogues and their Aba-constrained counterparts for the μ and δ opioid receptors. A lower Ki value indicates a higher binding affinity.

Peptide AnalogueSequenceConstraint Typeμ-Opioid Receptor Ki (nM)δ-Opioid Receptor Ki (nM)
1 H-Tyr-D-Ala-Phe-Gly-NH₂Linear1.5 ± 0.218.0 ± 2.0
2 H-Dmt-D-Ala-Phe-Gly-NH₂Linear0.3 ± 0.052.5 ± 0.3
3 H-Tyr-D-Ala-Aba-Gly-NH₂4-Abz Constrained (Aba)0.8 ± 0.11.2 ± 0.1
4 H-Dmt-D-Ala-Aba-Gly-NH₂4-Abz Constrained (Aba)0.15 ± 0.020.2 ± 0.03

Data sourced from Tourwé et al., J. Pept. Res., 2005.[1] Dmt represents 2',6'-dimethyl-L-tyrosine.

The data clearly demonstrates that the introduction of the Aba scaffold significantly enhances the binding affinity for both μ and δ opioid receptors, with the constrained analogue 4 exhibiting the highest affinity for both receptor subtypes.

Experimental Protocols

To empirically determine the biological activity of linear versus constrained peptides, a series of well-defined experiments are necessary. The following protocols provide a detailed methodology for the key assays.

Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of peptide analogues using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[4][5][6][7][8]

  • Resin Selection and Swelling: Choose a suitable resin (e.g., Rink amide resin for C-terminal amides). Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF) for at least 30 minutes.[4]

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating it with a 20% solution of piperidine in DMF for a specified time.

  • Amino Acid Coupling: Activate the carboxyl group of the next Fmoc-protected amino acid using a coupling reagent (e.g., HBTU/HOBt in the presence of a base like DIEA). Add this activated amino acid to the resin to form the peptide bond.

  • Washing: After each deprotection and coupling step, thoroughly wash the resin with DMF to remove excess reagents and by-products.

  • Repeat Cycles: Repeat the deprotection, coupling, and washing steps for each amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the peptide chain is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.[6]

  • Purification and Characterization: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize it by mass spectrometry.

Radioligand Binding Assay for Opioid Receptors

This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of the synthesized peptides for the μ and δ opioid receptors.[9][10][11]

  • Membrane Preparation: Prepare cell membrane homogenates from a cell line expressing the opioid receptor of interest (e.g., CHO cells expressing human μ or δ opioid receptors).

  • Assay Buffer: Use an appropriate buffer, such as 50 mM Tris-HCl, pH 7.4.

  • Radioligand: Select a high-affinity radiolabeled ligand specific for the receptor subtype being tested (e.g., [³H]DAMGO for μ receptors and [³H]DPDPE for δ receptors).

  • Competitive Binding: In a series of tubes or a microplate, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled test peptide (linear or constrained analogue).

  • Incubation: Allow the binding to reach equilibrium by incubating at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes).

  • Separation of Bound and Free Ligand: Rapidly separate the membrane-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test peptide concentration. Determine the IC50 value (the concentration of peptide that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing the Workflow and Signaling Pathway

Experimental Workflow

The following diagram illustrates the general workflow for comparing the biological activity of linear and constrained peptides.

G cluster_synthesis Peptide Synthesis cluster_purification Purification & Characterization cluster_assays Biological Assays Linear_Peptide Linear Peptide Synthesis (SPPS) Purification_Linear RP-HPLC Linear_Peptide->Purification_Linear Constrained_Peptide Constrained Peptide Synthesis (SPPS + Cyclization) Purification_Constrained RP-HPLC Constrained_Peptide->Purification_Constrained Characterization_Linear Mass Spectrometry Purification_Linear->Characterization_Linear Binding_Assay_Linear Receptor Binding Assay Characterization_Linear->Binding_Assay_Linear Characterization_Constrained Mass Spectrometry Purification_Constrained->Characterization_Constrained Binding_Assay_Constrained Receptor Binding Assay Characterization_Constrained->Binding_Assay_Constrained Functional_Assay_Linear Functional Assay Binding_Assay_Linear->Functional_Assay_Linear Comparison Comparative Analysis of Biological Activity Functional_Assay_Linear->Comparison Functional_Assay_Constrained Functional Assay Binding_Assay_Constrained->Functional_Assay_Constrained Functional_Assay_Constrained->Comparison

Caption: General workflow for comparing linear and constrained peptides.

Opioid Receptor Signaling Pathway

Upon binding of an agonist, such as the dermorphin analogues, to the μ or δ opioid receptors (which are G-protein coupled receptors), a downstream signaling cascade is initiated.[12][13][14][15][16]

G Opioid_Agonist Opioid Agonist (Peptide) Opioid_Receptor μ/δ Opioid Receptor (GPCR) Opioid_Agonist->Opioid_Receptor Binds G_Protein Gi/o Protein Opioid_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits Ion_Channels Ion Channels (K+, Ca2+) G_Protein->Ion_Channels Modulates MAPK_Pathway MAPK Pathway G_Protein->MAPK_Pathway Activates cAMP cAMP Adenylyl_Cyclase->cAMP Produces Cellular_Response Analgesia, etc. Adenylyl_Cyclase->Cellular_Response PKA Protein Kinase A cAMP->PKA Activates PKA->Cellular_Response Ion_Channels->Cellular_Response MAPK_Pathway->Cellular_Response

Caption: Simplified opioid receptor signaling pathway.

Conclusion

The use of 4-aminobenzoyl-containing scaffolds to constrain peptides represents a powerful strategy for enhancing their biological activity. As demonstrated with dermorphin analogues, this approach can lead to significant improvements in receptor binding affinity and selectivity. The provided experimental protocols offer a framework for the synthesis and evaluation of such constrained peptides, enabling researchers to explore the vast potential of this approach in the development of novel and more effective peptide-based therapeutics.

References

Safety Operating Guide

Navigating the Safe Disposal of Boc-4-Abz-OH: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the field of drug development, the responsible management and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of Boc-4-Abz-OH (4-(Boc-amino)benzoic acid), a protected amino acid commonly used in peptide synthesis. Adherence to these protocols is critical for minimizing environmental impact and safeguarding personnel.

Key Safety and Handling Information

Before initiating any disposal procedures, it is crucial to be familiar with the intrinsic properties and potential hazards of this compound. This information is typically found in the Safety Data Sheet (SDS) provided by the manufacturer.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 66493-39-8[1][2]
Molecular Formula (CH₃)₃CO₂CNHC₆H₄CO₂H[1][2]
Molecular Weight 237.25 g/mol [1][2]
Appearance Beige powder[3]
Melting Point ~200 °C (decomposes)[1][3]
Solubility No data available[3]
Storage Class Combustible Solids (Storage Class Code 11)[1]
Personal Protective Equipment (PPE)

When handling this compound, especially during disposal procedures, the use of appropriate personal protective equipment is mandatory to prevent exposure.

  • Eye Protection: Wear chemical safety goggles or glasses.[4]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile rubber.[4]

  • Respiratory Protection: In situations where dust may be generated, a NIOSH-approved respirator (e.g., N95 dust mask) is recommended.[1][4]

  • Body Protection: A standard laboratory coat should be worn to protect personal clothing.[4]

All handling of solid this compound should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[3][4]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed and certified chemical waste disposal company. Under no circumstances should this chemical be discarded in the general trash or poured down the drain.

Experimental Protocol for Waste Collection and Disposal:
  • Waste Segregation and Collection:

    • Collect all solid waste containing this compound, including residual product, contaminated weighing paper, gloves, and spatulas, in a dedicated, leak-proof, and clearly labeled hazardous waste container.[4][5]

    • If this compound is in a solution, collect it in a sealed and appropriately labeled container that is compatible with the solvent used.[4]

    • Do not mix this compound waste with other waste streams, particularly incompatible materials like strong acids, alkalis, or strong oxidizing/reducing agents.[5]

  • Container Labeling:

    • Clearly label the waste container with the words "Hazardous Waste".[5][6]

    • The label must include the full chemical name: "this compound" or "4-(Boc-amino)benzoic acid". Avoid using abbreviations or chemical formulas.[5][6]

    • Indicate the date when the waste was first added to the container.[5]

  • Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated designated satellite accumulation area (SAA) at or near the point of waste generation.[3][5]

    • Ensure the storage area is secure and inaccessible to unauthorized personnel.[5]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to schedule a pickup for the hazardous waste.[5][7]

    • The final disposal method will likely involve incineration at a permitted hazardous waste facility to ensure the complete destruction of the compound.[4][8]

Protocol for Managing Spills:

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate spill area and ensure the area is well-ventilated.[5]

  • Personal Protective Equipment (PPE): Before addressing the spill, don the appropriate PPE as outlined above.[5]

  • Containment: Prevent the further spread of the spill.

  • Collection:

    • For solid spills, carefully sweep up the material, avoiding dust generation.[3] Use non-sparking tools.[8]

    • For liquid spills (if dissolved), use an inert absorbent material like vermiculite or sand to contain the spill.[7]

  • Packaging: Place the collected material into a suitable, labeled, and sealed container for disposal as hazardous waste.[3][5]

  • Decontamination: Clean the spill area thoroughly.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated characterize Characterize Waste (Solid or Liquid) start->characterize solid_waste Solid Waste (e.g., powder, contaminated labware) characterize->solid_waste Solid liquid_waste Liquid Waste (e.g., dissolved in solvent) characterize->liquid_waste Liquid containerize_solid Containerize in a dedicated solid waste container solid_waste->containerize_solid containerize_liquid Containerize in a compatible liquid waste container liquid_waste->containerize_liquid label Label Container: 'Hazardous Waste' Full Chemical Name Accumulation Date containerize_solid->label containerize_liquid->label store Store in a designated, secure Satellite Accumulation Area label->store contact_ehs Contact Environmental Health & Safety (EHS) or licensed waste disposal vendor store->contact_ehs disposal Professional Disposal (e.g., Incineration) contact_ehs->disposal end End: Proper Disposal Complete disposal->end

Caption: Workflow for the proper disposal of this compound.

By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, fostering a culture of safety and environmental responsibility.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-4-Abz-OH
Reactant of Route 2
Reactant of Route 2
Boc-4-Abz-OH

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。